1-Bromo-3,3,3-trifluoroprop-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075248 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-33-3, 149597-47-7 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of innovation, particularly within the pharmaceutical, agrochemical, and materials science sectors. Organofluorine compounds are distinguished by the unique properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability.[1] The trifluoromethyl group (–CF₃) is especially prized for its ability to modulate a molecule's electronic character, lipophilicity, and binding affinity, making it a critical component in the design of effective drug candidates.[2]
This guide focuses on 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a halogenated alkene with the chemical formula C₃H₂BrF₃.[3][4] Its molecular architecture, featuring both a reactive vinyl bromide and an influential trifluoromethyl group, establishes it as a versatile and highly valuable building block for organic synthesis.[1] This document provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its synthetic transformations.
Physicochemical Properties
This compound is a volatile liquid whose properties are largely dictated by its low molecular weight and the strong electronegativity of its fluorine and bromine atoms. A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrF₃ | PubChem[3] |
| Molecular Weight | 174.95 g/mol | PubChem[3] |
| CAS Number | 460-33-3 (for the E/Z mixture) | EPA DSSTox[3] |
| IUPAC Name | This compound | PubChem[3] |
| Boiling Point | 39-40°C | ECHEMI[5] |
| Density | 1.728±0.06 g/cm³ (Predicted) | ECHEMI[5] |
| Refractive Index | 1.393 | ECHEMI[5] |
| SMILES | C(=CBr)C(F)(F)F | PubChem[3] |
Synthesis Strategies
The efficient synthesis of this compound is critical for its widespread application. While several methods have been explored, the direct hydrobromination of a suitable precursor has emerged as the most commercially viable approach.
Preferred Method: Hydrobromination of 3,3,3-Trifluoropropyne
The most cost-effective and scalable synthesis involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr).[6] This method offers high yields and avoids the costly reagents associated with older, multi-step processes.[6]
Causality of Experimental Choices:
-
Reactants: 3,3,3-trifluoropropyne serves as the trifluoromethylated C3 backbone. HBr is the simplest and most direct source for the required bromine atom.
-
Temperature: The reaction is typically conducted at elevated temperatures (50-350°C) to ensure a sufficient reaction rate. The optimal temperature is determined by monitoring heat release or product formation.[6]
-
Catalyst/Solvent: While the reaction can proceed without a solvent, ionic liquids such as 1-alkyl-3-methylimidazolium bromide can be used, though they are not essential.[6] The choice to proceed neat (without solvent) is often preferred for large-scale production to simplify purification and reduce costs.
Experimental Protocol: Synthesis via Hydrobromination
-
Reactor Setup: A suitable high-pressure reactor equipped with heating, stirring, and gas inlet/outlet ports is charged with a heated catalyst/solvent mixture if used, or simply prepared for direct gas feed.
-
Reagent Introduction: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are premixed, typically with a molar ratio favoring HBr to drive the reaction to completion.
-
Reaction Execution: The gas mixture is passed through the heated reaction zone. The temperature is maintained between 50-350°C. The reaction progress is monitored by analyzing the output stream via gas chromatography (GC).
-
Work-up and Purification: The product stream is passed through a scrubber containing a dilute aqueous base (e.g., sodium hydroxide) to neutralize any unreacted HBr. The resulting crude product is then purified by distillation to yield this compound.
Caption: Synthesis of BTP via hydrobromination.
Alternative Method: Bromination-Dehydrobromination
An older, less economical method involves the bromination of 3,3,3-trifluoropropene, followed by a base-mediated dehydrobromination to yield the desired product.[6] This two-step process is generally more expensive and less suitable for large-scale industrial production.[6]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct reactive sites: the carbon-bromine bond and the electron-deficient carbon-carbon double bond. This dual reactivity allows for a wide array of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] These reactions provide a powerful platform for elaborating molecular complexity.
Trustworthiness of the Protocol: The following protocol is self-validating. The progress of the reaction can be reliably monitored by Thin-Layer Chromatography (TLC) or GC-MS. Successful coupling is confirmed by the disappearance of the starting materials and the appearance of a new, less polar product spot (TLC) or a new peak with the expected mass (GC-MS).
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: A reaction flask is charged with this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Causality: An inert atmosphere is critical because the palladium(0) active catalyst is readily oxidized by oxygen, which would halt the catalytic cycle.
-
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., a mixture of Toluene and Water, or Dioxane) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added.
-
Causality: The choice of ligand (e.g., PPh₃) is crucial; it stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
-
Reaction: The mixture is heated (typically 80-100°C) with vigorous stirring. The reaction is monitored periodically by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure trifluoromethylated styrene derivative.
Caption: Generalized catalytic cycle for Suzuki coupling.
Cycloaddition Reactions
The electron-withdrawing trifluoromethyl group polarizes the double bond, making this compound a competent dipolarophile in [3+2] cycloaddition reactions. This provides a direct route to valuable five-membered trifluoromethylated heterocycles.[8][9]
Experimental Protocol: Hypothetical [3+2] Cycloaddition with an Azide
-
Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) and an organic azide (e.g., benzyl azide, 1.1 equiv) are dissolved in a suitable solvent like toluene.
-
Execution: The solution is heated to reflux (approx. 110°C) and stirred. The reaction is monitored by TLC for the consumption of the starting materials.
-
Causality: Heat provides the necessary activation energy for the cycloaddition to occur. The reaction is a concerted pericyclic process.
-
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The resulting residue is purified by column chromatography to isolate the trifluoromethylated triazoline product.
Caption: Workflow for a [3+2] cycloaddition reaction.
Applications in Drug Development and Materials Science
Pharmaceutical and Agrochemical Synthesis
The trifluoromethyl group is a "super-substituent" in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve bioavailability by increasing lipophilicity. This compound serves as a key intermediate to install a CF₃-vinyl synthon, which can be further modified to access a wide range of complex fluorinated molecules.[1][2]
Advanced Materials and Fire Suppression
This compound has been investigated as a highly effective fire suppressant and a potential replacement for ozone-depleting substances like Halon 1301.[10] Its fire-extinguishing mechanism is twofold: it acts physically by absorbing heat and chemically by releasing bromine radicals that interrupt the radical chain reactions of combustion.[10][11] The presence of the double bond ensures it has a very short atmospheric lifetime, resulting in a zero ozone depletion potential.[10]
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential. It is classified as an irritant and may have other health effects.[5]
| Hazard Information | Precautionary Measures |
| Hazards | Irritating to eyes, respiratory system, and skin.[5] Harmful if swallowed or inhaled. Suspected of causing genetic defects and damaging fertility.[12] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[12][13] Avoid contact with skin and eyes. Avoid breathing vapors.[13] |
| PPE | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] May require refrigeration to maintain quality.[12] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]
Conclusion
This compound is a strategically important building block whose value is derived from the synergistic reactivity of its vinyl bromide and trifluoromethyl-substituted alkene functionalities. It provides efficient access to a diverse range of complex fluorinated molecules through well-established synthetic transformations like palladium-catalyzed cross-coupling and cycloaddition reactions. Its utility in creating novel therapeutics and advanced materials, coupled with its favorable environmental profile as a fire suppressant, ensures its continued relevance and application in modern chemical research and development.
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PubChem. 1-Propene, 1-bromo-3,3,3-trifluoro-. National Center for Biotechnology Information. [Link]
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UTC Aerospace Systems. SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. [Link]
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Sciact. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Sciact. [Link]
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ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. ResearchGate. [Link]
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Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Semantic Scholar. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. [Link]
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Introduction: The Strategic Importance of the Trifluoromethyl Group
An In-Depth Technical Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 460-33-3): A Trifluoromethylated Building Block for Modern Chemistry
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is a privileged pharmacophore due to its unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics such as lipophilicity and pKa.[1] this compound, a versatile chemical building block, offers a direct and efficient route to incorporate the valuable 3,3,3-trifluoropropenyl scaffold into a wide array of molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
This compound (C₃H₂BrF₃) is a volatile liquid at room temperature.[2] It exists as a mixture of (E) and (Z) isomers, with the general CAS number 460-33-3 covering both.[3] The (E)-isomer is specifically identified by CAS 149597-47-7.[4][5] The presence of the electron-withdrawing CF₃ group and the reactive carbon-bromine bond on a vinylic system defines its chemical personality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 460-33-3 (Isomer mixture) | [3] |
| 149597-47-7 ((E)-isomer) | [4][5] | |
| Molecular Formula | C₃H₂BrF₃ | [3] |
| Molecular Weight | 174.95 g/mol | [3] |
| Boiling Point | 39-40 °C | [4][5] |
| Density | ~1.728 g/cm³ (Predicted) | [4][5] |
| Refractive Index | ~1.393 | [5] |
| Appearance | Clear Liquid | [4] |
Note: Properties may vary slightly depending on the isomeric ratio.
Synthesis Pathways: From Alkyne to Alkene
The most direct and industrially relevant synthesis of this compound involves the hydrobromination of 3,3,3-trifluoropropyne. This reaction leverages the reactivity of the triple bond to introduce both a hydrogen and a bromine atom across it.
Protocol 1: Catalytic Hydrobromination of 3,3,3-Trifluoropropyne
This method, adapted from patented commercial-scale processes, provides high yields of the target compound.[6] The causality behind using an elevated temperature is to ensure the reaction proceeds at a practical rate, while the catalyst facilitates the addition of HBr.
Experimental Workflow: Synthesis
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: A tube reactor is packed with an activated carbon catalyst. The reactor is heated to the desired reaction temperature (e.g., 150-400 °C).
-
Reagent Introduction: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are introduced into the reactor at a controlled molar ratio (typically near equimolar).
-
Reaction: The gas mixture passes through the catalyst bed, where the hydrobromination occurs.
-
Product Collection: The effluent gas stream from the reactor is passed through a series of cold traps or condensers to liquefy the crude product, separating it from any unreacted starting materials or byproducts.
-
Purification: The collected crude liquid is purified by fractional distillation to isolate this compound from isomers (e.g., 2-bromo-3,3,3-trifluoropropene) and other impurities.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from its dual functionality: a nucleophilic/radical-accepting double bond and a carbon-bromine bond amenable to cross-coupling reactions. The strong electron-withdrawing nature of the CF₃ group polarizes the molecule, influencing its reactivity in predictable ways.
Reactivity Overview Diagram
Caption: Key reaction classes for this compound in synthesis.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent partner in cycloaddition reactions. This is a powerful strategy for constructing complex, fluorinated heterocyclic systems, which are highly sought after in medicinal chemistry. While direct examples with this specific molecule are specialized, the reactivity pattern is well-established for similar trifluoromethylated alkenes.[7][8][9]
Causality: The CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating reactions with electron-rich dienes (in [4+2] cycloadditions) or 1,3-dipoles (in [3+2] cycloadditions).
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[10][11][12] These reactions allow for the direct formation of carbon-carbon bonds, attaching aryl, alkyl, or alkynyl groups at the C1 position and providing access to a vast chemical space.
Protocol 2: General Suzuki Cross-Coupling
This protocol provides a general framework for the coupling of an arylboronic acid with this compound. The choice of ligand and base is critical for achieving high yields and must be optimized for specific substrates.
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., Dioxane/Water or Toluene).
-
Substrate Introduction: Add this compound (1.0 equivalent) to the mixture via syringe.
-
Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Role as a Radical Acceptor
The isomer, 2-bromo-3,3,3-trifluoropropene (BTP), has been effectively used as a radical acceptor to synthesize secondary trifluoromethylated alkyl bromides.[14] This strategy involves the addition of an alkyl radical to the double bond, followed by bromine atom transfer. A similar reactivity pattern can be anticipated for this compound, making it a potentially valuable tool in radical chemistry.
Safety and Handling
As a reactive halogenated hydrocarbon, this compound must be handled with appropriate precautions.[15]
-
GHS Hazard Statements: While comprehensive data for this specific CAS is limited, related compounds suggest it should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][16]
-
Handling: Work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.[15] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for accessing novel, fluorinated chemical matter. Its well-defined reactivity allows for its strategic incorporation into complex molecules through both ionic and radical pathways. For professionals in drug development, its utility in building CF₃-containing scaffolds via robust cross-coupling and cycloaddition reactions is particularly valuable. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for the next generation of pharmaceuticals and advanced materials.
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Physical properties of 1-Bromo-3,3,3-trifluoroprop-1-ene
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3,3,3-trifluoroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated alkene of significant interest in various fields of chemical science. Its unique combination of a reactive carbon-carbon double bond, a bromine atom, and a trifluoromethyl group makes it a valuable synthon in organic chemistry and a candidate for specialized applications, such as fire suppression. The presence of the trifluoromethyl group imparts distinct electronic properties and can enhance the metabolic stability and binding affinity of derivative molecules, a feature of high importance in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers and professionals with the technical data and field-proven insights necessary for its effective handling, application, and characterization. We will delve into its isomeric forms, physical constants, spectroscopic signatures, stability, and safe handling protocols, grounding all information in authoritative references.
Nomenclature and Isomerism: A Critical Distinction
A precise understanding of the isomeric forms of bromo-trifluoropropene is crucial, as physical and chemical properties can vary significantly between them. The parent structure, C₃H₂BrF₃, can exist as several isomers, and failure to distinguish them can lead to erroneous experimental results.
-
Constitutional Isomerism: The primary distinction lies between the position of the bromine atom. This guide focuses on This compound , where the bromine is attached to the first carbon of the propene chain. Its constitutional isomer is 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS: 1514-82-5) , where the bromine is on the central carbon.[1]
-
Geometric Isomerism: Due to the restricted rotation around the C=C double bond, this compound exists as two geometric isomers: (E) and (Z). The literature often refers to a general CAS number 460-33-3 when the isomeric ratio is not specified.[2][3]
The causality behind differentiating these isomers is rooted in their distinct stereochemistry, which influences their reactivity, spectroscopic output, and physical properties like boiling point and density.
Core Physical Properties
The following table summarizes the key physical properties for this compound. It is important to note that some data points from commercial suppliers do not specify the isomer, though they likely refer to the more common (E)-isomer.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrF₃ | [2][4] |
| Molecular Weight | 174.95 g/mol | [2] |
| Boiling Point | 39-40 °C | [4] |
| Density | 1.728 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.393 (at 20 °C) | [4] |
| Vapor Pressure | 69.3 mmHg at 25 °C | [4] |
| Melting Point | Data not readily available in cited literature. |
Spectroscopic Profile
While specific, authenticated spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectroscopic features. This predictive analysis is a critical tool for researchers in verifying sample identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this molecule, particularly for distinguishing between its (E) and (Z) isomers.
-
¹H NMR: The spectrum will feature two signals corresponding to the vinyl protons.
-
The proton on the same carbon as the bromine (C1) will appear as a doublet of quartets due to coupling with the other vinyl proton and long-range coupling to the three fluorine atoms.
-
The proton on C2 will also be a doublet of quartets for the same reasons.
-
The key diagnostic is the coupling constant (J-value) between the two vinyl protons. For the (E)-isomer, a larger trans-coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will show a smaller cis-coupling (typically 6-12 Hz).
-
-
¹⁹F NMR: A single signal, a quartet, is expected for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the vinyl proton on C2. Decoupling the ¹H spectrum would simplify this signal to a singlet, confirming the CF₃ group's location.
-
¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms. Each signal will be split by the fluorine atoms (C-F coupling). The carbon of the CF₃ group will appear as a quartet, while the two sp² carbons will show more complex splitting patterns due to both one-bond and two-bond C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups within the molecule. For comparison, the IR absorption cross-sections for the isomer 2-Bromo-3,3,3-trifluoropropene have been measured between 450 cm⁻¹ and 1900 cm⁻¹.[7] For this compound, the following characteristic absorption bands are expected:
-
~3100 cm⁻¹: =C-H stretch
-
~1640 cm⁻¹: C=C alkene stretch
-
1100-1350 cm⁻¹: Strong, complex bands corresponding to C-F stretching vibrations of the CF₃ group.
-
550-750 cm⁻¹: C-Br stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The most telling feature for a compound containing one bromine atom is the isotopic pattern of the molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity (approximately 1:1 ratio) will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8][9] These peaks will appear at m/z 174 and 176.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine atom [M-Br]⁺, loss of a fluorine atom [M-F]⁺, or loss of the trifluoromethyl group [M-CF₃]⁺. Each fragment containing the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.
Solubility Profile and Determination
This compound is expected to have low solubility in water due to its hydrophobic nature and moderate polarity. It is anticipated to be miscible with a wide range of common organic solvents such as ethers, halogenated solvents, and hydrocarbons.
Quantitative solubility data is sparse in the literature, necessitating experimental determination for specific applications like reaction optimization or formulation. The choice of an appropriate solvent system is critical for achieving desired reaction kinetics and preventing precipitation.
Protocol: Gravimetric Solubility Determination
This self-validating protocol provides a reliable method for determining solubility in a given solvent at a specific temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is confirmed by the presence of undissolved liquid.
-
Seal the vial tightly to prevent evaporation.
-
-
Equilibration:
-
Place the vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Sample Analysis:
-
Allow the vial to stand undisturbed at the same temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, dry beaker.
-
-
Solvent Evaporation and Measurement:
-
Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the solute's boiling point.
-
Once the solvent is fully evaporated, place the beaker in a desiccator to cool to room temperature.
-
Weigh the beaker containing the solute residue on an analytical balance.
-
-
Calculation:
-
Subtract the initial mass of the empty beaker from the final mass to determine the mass of the dissolved solute.
-
Calculate the solubility in units such as grams per liter (g/L) or moles per liter (mol/L). The repetition of this process until consistent results are obtained ensures the trustworthiness of the data.
-
Chemical Stability and Reactivity
This compound is a reactive molecule primarily due to its carbon-carbon double bond. Theoretical studies on its reaction with hydroxyl (OH) radicals, a key process in atmospheric chemistry, indicate a short atmospheric lifetime.[10] This suggests the double bond is susceptible to addition reactions. The study concluded that the most feasible reaction pathways involve the addition of the OH radical to the unsaturated double bond.[10]
As a potential replacement for Halon 1301, its chemical behavior in flame suppression is of interest, where it is believed to act through both chemical and physical mechanisms.[10] For synthetic applications, the bromine atom can be substituted or used in cross-coupling reactions, and the double bond can undergo various addition reactions, making it a versatile building block.
Synthesis Overview
A common and cost-effective method for the synthesis of this compound involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr). The reaction is typically performed at elevated temperatures in the presence of a catalyst.
Safety and Handling
As with any reactive chemical, proper safety protocols are paramount. Based on available safety data, this compound is considered an irritant.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a fluorinated alkene with a rich and complex set of physical properties defined by its isomeric nature. A thorough understanding of its distinct constitutional and geometric isomers is fundamental for any research or development application. While a full experimental dataset for all its properties is not yet complete in the public domain, this guide synthesizes the available data with predictive analysis based on established chemical principles. By providing a framework for its identification, handling, and application, this document serves as a vital resource for scientists and professionals working with this versatile chemical compound.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 272696, 1-Propene, 2-bromo-3,3,3-trifluoro-. [Link]. Accessed Jan. 22, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. [Link]. Accessed Jan. 22, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2773431, 1-Propene, 1-bromo-3,3,3-trifluoro-. [Link]. Accessed Jan. 22, 2026.
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U.S. Environmental Protection Agency. 1-Propene, 1-bromo-3,3,3-trifluoro- - Substance Details. [Link]. Accessed Jan. 22, 2026.
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National Institute of Standards and Technology. 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials. [Link]. Accessed Jan. 22, 2026.
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ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)... [Link]. Accessed Jan. 22, 2026.
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1-Bromo-3,3,3-trifluoroprop-1-ene molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-3,3,3-trifluoroprop-1-ene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (BTP), a halogenated alkene of significant interest in synthetic chemistry. The document delineates the molecule's stereoisomeric forms, geometric parameters, and electronic properties. Through a detailed analysis of its spectroscopic signatures (NMR, IR), this guide establishes a framework for the empirical identification and characterization of BTP. Furthermore, it incorporates insights from computational studies to provide a deeper understanding of the molecule's conformational landscape and reactivity. Experimental protocols for its synthesis and characterization are presented to ensure practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Fluorinated Building Block
This compound (CF₃CH=CHBr) is a trifluoromethyl-substituted vinyl bromide. The presence of a carbon-carbon double bond, a bromine atom, and a strongly electron-withdrawing trifluoromethyl group within a compact three-carbon framework makes it a versatile and highly reactive intermediate for organic synthesis.[1] Its structural motifs are found in various applications, from agrochemicals to pharmaceuticals, where the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, lithiation, and nucleophilic substitution, making BTP a valuable synthon for constructing complex molecular architectures. This guide focuses exclusively on its fundamental molecular structure, providing the foundational knowledge required for its effective application in research and development.
Molecular Identity and Stereochemistry: The E/Z Isomerism
The core structure of this compound is defined by a central C=C double bond. Due to the restricted rotation around this bond, the molecule exists as two distinct geometric isomers: (E)-1-bromo-3,3,3-trifluoroprop-1-ene and (Z)-1-bromo-3,3,3-trifluoroprop-1-ene.[1][2]
The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules:[3]
-
At C1: The bromine atom (atomic number 35) has a higher priority than the hydrogen atom (atomic number 1).
-
At C2: The trifluoromethyl group (-CF₃) has a higher priority than the hydrogen atom. Priority is determined by the atomic number of the atoms directly attached to the double bond carbon (in this case, Carbon vs. Hydrogen).
-
Z-isomer (zusammen - "together"): The high-priority groups (Br and CF₃) are on the same side of the double bond.
-
E-isomer (entgegen - "opposite"): The high-priority groups (Br and CF₃) are on opposite sides of the double bond.[4]
The stereochemical configuration significantly influences the molecule's physical properties, reactivity, and its interactions in biological systems.
Molecular Geometry and Bond Parameters
The precise three-dimensional arrangement of atoms in this compound is best described by its bond lengths and angles. These parameters are typically determined through computational chemistry, such as Density Functional Theory (DFT), which provides a detailed picture of the molecule's equilibrium geometry.[1]
A theoretical study at the B3LYP/6-311++G(d,p) level of theory has been used to calculate the optimized structure of BTP.[1] The key geometric parameters for the cis (Z) and trans (E) isomers are summarized below.
| Parameter | E-1-bromo-3,3,3-trifluoroprop-1-ene | Z-1-bromo-3,3,3-trifluoroprop-1-ene |
| Bond Lengths (Å) | ||
| C=C | ~1.32 Å | ~1.32 Å |
| C-Br | ~1.87 Å | ~1.87 Å |
| C-C | ~1.50 Å | ~1.50 Å |
| C-F (avg.) | ~1.34 Å | ~1.34 Å |
| C-H (vinyl) | ~1.08 Å | ~1.08 Å |
| Bond Angles (°) | ||
| ∠C=C-Br | ~123° | ~125° |
| ∠C=C-H | ~120° | ~118° |
| ∠C-C=C | ~125° | ~128° |
| Note: These values are representative and derived from computational models. Actual experimental values may vary slightly. |
The trifluoromethyl group exhibits a staggered conformation relative to the vinyl group to minimize steric hindrance. The differences in bond angles between the E and Z isomers reflect the steric repulsion between the bulky bromine and trifluoromethyl groups in the Z configuration.
Spectroscopic Characterization: The Empirical Fingerprint
The definitive identification and differentiation of the E and Z isomers of this compound rely on spectroscopic analysis.
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous information about the vinyl proton environment.
-
Chemical Shifts (δ): The two vinyl protons (Hₐ and Hᵦ) are expected to resonate in the region of 6.0-7.5 ppm. Their exact chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the long-range deshielding effect of the -CF₃ group.
-
Coupling Constants (J): The key diagnostic feature is the coupling constant between the two vinyl protons (³JHₐHᵦ).
-
Each vinyl proton signal will also exhibit coupling to the -CF₃ group (⁴JHF), appearing as a quartet or a more complex multiplet.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.
-
A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
This signal will appear as a doublet due to coupling with the adjacent vinyl proton (³JHF). The chemical shift is typically observed in the range of -60 to -75 ppm relative to CFCl₃.[7]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.
-
C1 (bearing Br): Expected around 105-115 ppm.
-
C2 (bearing -CF₃): Expected around 130-140 ppm. This signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
C3 (-CF₃): Expected around 120-125 ppm. This signal will also be a quartet due to ¹JCF coupling.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
C=C Stretch: A moderate absorption band is expected in the range of 1620-1650 cm⁻¹ .[8]
-
C-H Stretch (vinyl): A sharp peak is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .
-
C-F Stretch: Strong, intense absorption bands are characteristic of the -CF₃ group and are typically found in the region of 1100-1350 cm⁻¹ .
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 550-750 cm⁻¹ .[9]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr).[10]
Objective: To synthesize this compound via hydrobromination of an alkyne.
Materials:
-
3,3,3-Trifluoropropyne
-
Anhydrous Hydrogen Bromide (HBr) gas
-
Lewis Acid Catalyst (e.g., AlBr₃, CuBr)
-
Anhydrous, non-protic solvent (e.g., CH₂Cl₂)
-
Reaction vessel equipped with a gas inlet, stirrer, and cooling system
Procedure:
-
Setup: Assemble a dry, inert-atmosphere reaction apparatus. Cool the reaction vessel to -25 °C to 0 °C using a suitable cooling bath.
-
Catalyst Introduction: Dissolve the Lewis acid catalyst (e.g., AlBr₃) in the anhydrous solvent within the reaction vessel.[10]
-
Reactant Addition: Slowly bubble 3,3,3-trifluoropropyne gas through the cooled catalyst solution with vigorous stirring.
-
Hydrobromination: Concurrently, introduce a controlled stream of anhydrous HBr gas into the reaction mixture. The reaction is typically exothermic; maintain the temperature below 0 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹⁹F NMR.
-
Workup: Once the reaction is complete, quench the mixture by pouring it over ice water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product, a mixture of E and Z isomers, can be purified by fractional distillation.
Characterization Workflow
A logical workflow is essential for confirming the structure and purity of the synthesized product.
Caption: Workflow for the characterization of this compound.
Conclusion
The molecular structure of this compound is characterized by its planar C=C bond, leading to distinct and separable E and Z geometric isomers. Its geometry is significantly influenced by the steric and electronic contributions of the bromine atom and the trifluoromethyl group. A multi-technique spectroscopic approach, particularly leveraging the diagnostic coupling constants in ¹H NMR, is essential for its unambiguous identification and stereochemical assignment. The insights and protocols presented in this guide provide a robust foundation for the confident use of this valuable fluorinated building block in advanced chemical synthesis and drug discovery.
References
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Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health (NIH). Available at: [Link]
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1-Propene, 2-bromo-3,3,3-trifluoro-. PubChem, National Center for Biotechnology Information. Available at: [Link]
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2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. European Chemicals Agency (ECHA). Available at: [Link]
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1-Propene, 1-bromo-3,3,3-trifluoro-. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Raman and infrared spectra, conformational stability, ab initio calculations and assignment of fundamentals for 1-bromo-3-fluoropropane. ResearchGate. Available at: [Link]
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NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3...). ResearchGate. Available at: [Link]
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Improved Synthesis of 3,3,3-Trifluoropropyne. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. ResearchGate. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Isomers - Geometric (Edexcel International AS Chemistry): Revision Note. Save My Exams. Available at: [Link]
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E-Z isomerism. Creative Chemistry. Available at: [Link]
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1-Propene, 3-bromo-. NIST WebBook. Available at: [Link]
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Geometric Isomers and E/Z Naming System. Chemistry LibreTexts. Available at: [Link]
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5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]
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1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]
-
geometric (cis / trans) isomerism. Chemguide. Available at: [Link]
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A Guide to the Spectroscopic Analysis of 1-Bromo-3,3,3-trifluoroprop-1-ene: An In-Depth Technical Review
Abstract
1-Bromo-3,3,3-trifluoroprop-1-ene (C₃H₂BrF₃) is a halogenated alkene of significant interest in materials science and synthetic chemistry, notably investigated as a potential replacement for ozone-depleting substances like Halon 1301.[1] Its utility as a chemical intermediate in the synthesis of fluorinated compounds further underscores the need for robust analytical methods to ensure structural integrity and purity.[2] This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As complete, published reference spectra are not consolidated in the public domain, this document synthesizes predicted spectral characteristics based on fundamental principles and data from analogous structures. It is designed to serve as a practical resource for researchers in compound verification, quality control, and structural elucidation of this molecule and its derivatives.
Molecular Structure and Isomerism
This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The distinct spatial arrangement of the bromine atom and the trifluoromethyl group relative to the vinyl protons results in unique spectroscopic signatures for each isomer. Accurate characterization is therefore essential to distinguish between the (E) and (Z) forms.
The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group and the electronegativity of the bromine atom are the dominant electronic factors that influence the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound, providing detailed information about the connectivity and stereochemistry through ¹H, ¹³C, and ¹⁹F nuclei analysis.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals for the two vinylic protons (Hᵃ and Hᵇ in the diagram below). The chemical shifts and coupling constants will be highly dependent on the isomer.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Hᵃ (-CH=CHBr) | 6.5 - 7.0 | Doublet of Quartets (dq) | ³J(Hᵃ,Hᵇ) ≈ 13-15 (E), 7-9 (Z); ⁴J(Hᵃ,F) ≈ 1-2 | Deshielded by adjacent bromine and the double bond. Exhibits vicinal coupling to Hᵇ and a smaller 4-bond coupling to the CF₃ group. |
| Hᵇ (CF₃-CH=) | 6.8 - 7.3 | Doublet of Quartets (dq) | ³J(Hᵃ,Hᵇ) ≈ 13-15 (E), 7-9 (Z); ³J(Hᵇ,F) ≈ 6-8 | Strongly deshielded by the adjacent electron-withdrawing CF₃ group. Shows vicinal coupling to Hᵃ and a larger 3-bond coupling to the CF₃ group. |
Causality Behind Predictions:
-
Chemical Shift: The protons are on an sp² hybridized carbon, placing their baseline shift in the 5-7 ppm region. The adjacent CF₃ group on Hᵇ exerts a powerful inductive effect, shifting it significantly downfield. The bromine on Hᵃ also contributes to a downfield shift.
-
Coupling: The key differentiator between (E) and (Z) isomers is the vicinal coupling constant, ³J(Hᵃ,Hᵇ). The trans arrangement in the (E) isomer typically results in a larger coupling constant (13-15 Hz), while the cis arrangement in the (Z) isomer yields a smaller value (7-9 Hz). Both protons will also be split into quartets by the three equivalent fluorine atoms of the CF₃ group, though the magnitude of coupling differs (³J > ⁴J).
Carbon-13 (¹³C) NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The coupling to fluorine nuclei provides an additional layer of structural confirmation.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
|---|---|---|---|
| C1 (-CHBr) | 105 - 115 | Quartet (q), small ⁴J(C,F) | sp² carbon attached to bromine. Appears as a quartet due to long-range coupling with the CF₃ group. |
| C2 (-CHCF₃) | 125 - 135 | Quartet (q), ³J(C,F) ≈ 5-10 Hz | sp² carbon attached to the CF₃ group. Deshielded by the fluorine atoms and appears as a quartet. |
| C3 (-CF₃) | 120 - 128 | Quartet (q), ¹J(C,F) ≈ 270-280 Hz | sp³ carbon heavily deshielded by three attached fluorine atoms. Exhibits a very large one-bond C-F coupling constant, resulting in a prominent quartet. |
Causality Behind Predictions:
-
The sp² carbons of the double bond appear in the typical alkene region (100-150 ppm).[5]
-
The carbon of the CF₃ group is subject to a strong one-bond coupling with the three fluorine atoms, splitting its signal into a quartet with a characteristically large coupling constant (¹J(C,F)). This is a definitive indicator of a CF₃ group. The other carbons also experience smaller C-F couplings over multiple bonds.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clear window for observing the fluorine environment.[6] For this molecule, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
Predicted ¹⁹F NMR Data | Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -CF₃ | -60 to -70 | Doublet (d) | ³J(F,Hᵇ) ≈ 6-8 Hz | The CF₃ group is coupled to the adjacent vinylic proton (Hᵇ), splitting the signal into a doublet. The chemical shift is characteristic for a CF₃ group attached to an sp² carbon.[7] |
Causality Behind Predictions:
-
¹⁹F NMR has a wide chemical shift range, making signal assignment straightforward.[6] The chemical shift of a CF₃ group is sensitive to its electronic environment; its position adjacent to a double bond places it in the expected -60 to -70 ppm range (relative to CFCl₃).
-
The signal is split into a doublet by the three-bond coupling to the vinylic proton Hᵇ. This coupling confirms the CF₃-CH= moiety.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the spectrometer can be calibrated to the solvent lock frequency.[8]
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the low natural abundance of ¹³C.
-
Acquire a proton-decoupled or coupled ¹⁹F spectrum.
-
-
Data Processing: Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis using the TMS reference. Integrate the signals in the ¹H spectrum to confirm proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[10] For this compound, the key absorptions will be from the C=C double bond, the vinylic C-H bonds, the C-F bonds, and the C-Br bond.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | =C-H Stretch | Medium | Characteristic of C-H bonds on an sp² carbon.[11] |
| 1680 - 1640 | C=C Stretch | Medium to Weak | Indicates the presence of a carbon-carbon double bond.[11] |
| 1350 - 1100 | C-F Stretch | Strong | The highly polar C-F bonds produce very strong, characteristic absorption bands. This region is often complex due to multiple C-F vibrations. |
| 1000 - 650 | =C-H Bend | Strong | Out-of-plane ("oop") bending vibrations for hydrogens on a double bond. |
| 690 - 515 | C-Br Stretch | Medium to Strong | Absorption corresponding to the carbon-bromine single bond stretch.[11] |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As the compound is a low-boiling liquid, the spectrum can be easily obtained neat.[4] Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Background Scan: Place the salt plates (if used) or ensure the sample chamber is empty and run a background spectrum. This is crucial to subtract absorptions from atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared sample in the IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: The resulting spectrum (plotted as transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and correlating them with the functional groups listed in the table above.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[12] Electron Ionization (EI) is a common technique for this type of molecule.
Molecular Ion and Isotopic Pattern
The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[13] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
M⁺ Peak: [C₃H₂⁷⁹BrF₃]⁺ = m/z 174
-
M+2 Peak: [C₃H₂⁸¹BrF₃]⁺ = m/z 176
The presence of this characteristic 1:1 doublet at the highest m/z is definitive proof of a molecule containing a single bromine atom.[14]
Predicted Fragmentation Pattern
Under electron ionization, the molecular ion can fragment by breaking the weakest bonds. The most likely fragmentations involve the loss of stable radicals.
Predicted Major Fragment Ions
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Ion | Identity of Lost Neutral | Rationale |
|---|---|---|---|---|
| 174 | 176 | [C₃H₂BrF₃]⁺ | (None) | Molecular Ion (M⁺) |
| 105 | 105 | [C₃H₂F₃]⁺ | •Br | Loss of a bromine radical. This is a very common pathway for alkyl halides. |
| 95 | 97 | [C₂H₂Br]⁺ | •CF₃ | Cleavage of the C-C bond and loss of a trifluoromethyl radical. |
| 69 | 69 | [CF₃]⁺ | •C₂H₂Br | Formation of the stable trifluoromethyl cation. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Inject a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC-MS) system or direct infusion probe.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, generating a signal proportional to their abundance.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity vs. m/z. The analysis involves identifying the molecular ion peak (M⁺), the M+2 peak, and major fragment ions to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its structural verification and isomer determination. ¹H and ¹⁹F NMR are invaluable for distinguishing between (E) and (Z) isomers through distinct coupling constants. ¹³C NMR confirms the carbon backbone and the presence of the CF₃ group via its characteristic large ¹J(C,F) coupling. IR spectroscopy provides rapid confirmation of key functional groups, particularly the strong C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through the signature M⁺ and M+2 isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous identification of this important fluorinated alkene.
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An In-Depth Technical Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 1-Bromo-3,3,3-trifluoroprop-1-ene, a pivotal fluorinated building block. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical discovery, synthesis methodologies, physicochemical properties, and its expanding applications, with a focus on the causality behind experimental choices and self-validating protocols.
Introduction: The Strategic Importance of Fluorinated Alkenes
Organofluorine compounds have become indispensable in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them a valuable tool in molecular design. This compound (BTP), with its trifluoromethyl group and a versatile bromo-substituted double bond, stands out as a strategic intermediate for introducing the trifluoropropenyl moiety into a wide array of molecules.
Genesis: Discovery and Historical Synthesis
The first detailed account of the synthesis of this compound appears in the scientific literature in the early 1950s, a period of burgeoning interest in organofluorine chemistry. A seminal 1952 paper in the Journal of the Chemical Society by Robert N. Haszeldine, a prominent figure in fluorine chemistry, described the synthesis of this compound.
The pioneering work by Haszeldine's group involved the addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropyne. This reaction, conducted at 0°C or at a lower temperature of -25°C in the presence of aluminum bromide (AlBr₃) as a catalyst, yielded this compound in high yields, ranging from 83-91%.[1] This early work laid the foundation for subsequent advancements in the production of this versatile reagent.
Synthesis Methodologies: From Laboratory Scale to Industrial Production
The synthesis of this compound has evolved from early laboratory-scale preparations to more refined industrial processes. The core chemical transformation remains the hydrobromination of 3,3,3-trifluoropropyne.
Electrophilic Addition of HBr to 3,3,3-Trifluoropropyne
The fundamental reaction involves the electrophilic addition of hydrogen bromide to the triple bond of 3,3,3-trifluoropropyne. The regioselectivity of this addition is governed by the electronic effects of the trifluoromethyl group. The strongly electron-withdrawing CF₃ group deactivates the triple bond towards electrophilic attack and directs the incoming proton to the carbon atom further away from it, leading to the formation of the desired 1-bromo isomer.
The reaction can proceed via a carbocation intermediate. The initial protonation of the alkyne can lead to two possible vinylic cations. The formation of the carbocation at the C2 position is favored due to the destabilizing inductive effect of the adjacent CF₃ group on a carbocation at the C1 position. Subsequent attack by the bromide ion on the more stable carbocation intermediate yields this compound.
Caption: Mechanism of HBr addition to 3,3,3-trifluoropropyne.
Modern Synthesis Protocols
While the fundamental chemistry remains the same, modern synthetic protocols have been optimized for efficiency, safety, and scalability. Patented industrial methods often employ continuous flow reactors and a variety of catalysts to enhance reaction rates and selectivity.
Protocol: Catalytic Synthesis of this compound
-
Reactor Setup: A continuous flow reactor packed with a solid catalyst is used.
-
Reagent Preparation: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are mixed in a predetermined stoichiometric ratio.
-
Catalysis: The gas mixture is passed through the heated reactor containing a Lewis acid catalyst, such as copper(II) bromide, zinc bromide, or aluminum bromide, at temperatures of at least 50°C.[1]
-
Reaction: The hydrobromination reaction occurs on the surface of the catalyst.
-
Product Collection: The product stream, containing a mixture of (E)- and (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene, unreacted starting materials, and potential byproducts, is cooled and collected.
-
Purification: The crude product is purified by distillation to separate the desired isomers from other components.
This method offers advantages in terms of reaction control, heat management, and catalyst recycling, making it suitable for large-scale production.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrF₃ | [2] |
| Molecular Weight | 174.95 g/mol | [2] |
| Boiling Point | 39-40 °C | [3] |
| Density | 1.728 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.393 | [3] |
| Vapor Pressure | 69.3 mmHg at 25°C | [3] |
| CAS Number | 149597-47-7 ((E)-isomer), 149597-48-8 ((Z)-isomer) | [4][5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinylic protons, with chemical shifts and coupling constants that can be used to distinguish between the (E) and (Z) isomers.
-
¹⁹F NMR: The fluorine NMR spectrum typically shows a singlet or a narrowly split multiplet for the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the C=C double bond, C-H, C-F, and C-Br bonds.
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing fragments.[6]
Applications in Research and Industry
This compound is a versatile reagent with a growing number of applications, primarily driven by the desirable properties of the trifluoromethyl group in bioactive molecules and materials.
Fire Suppressant Technology
One of the most prominent applications of this compound is as a fire extinguishing agent. It is being investigated as a potential replacement for Halon 1301 (bromotrifluoromethane), which was phased out due to its high ozone depletion potential.[7] this compound has a significantly lower ozone depletion potential and global warming potential, making it a more environmentally benign alternative.[7] Its fire suppression mechanism involves both chemical and physical actions, including radical scavenging and cooling.
Pharmaceutical Synthesis
The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, lipophilicity, and binding affinity.[8][9][10] this compound serves as a valuable building block for incorporating the trifluoropropenyl moiety into complex pharmaceutical intermediates. While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its utility lies in the synthesis of novel fluorinated scaffolds for drug discovery programs. The trifluoropropenyl group can be further functionalized to create a variety of derivatives for screening and lead optimization.
Caption: Applications of this compound.
Agrochemical Development
Materials Science
The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them valuable in a range of applications. While 3,3,3-trifluoropropene itself is used in the production of some fluoropolymers, the reactivity of the bromo- and vinyl- groups in this compound opens up possibilities for its use as a monomer or co-monomer in the synthesis of specialty fluoropolymers with tailored properties.[14]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or inhaled and may cause respiratory irritation.[15][16] It is also suspected of causing genetic defects and may cause drowsiness or dizziness.[15]
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[15][17]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][17]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][15][16][17][18]
Conclusion and Future Outlook
From its initial synthesis in the 1950s, this compound has emerged as a valuable and versatile fluorinated building block. Its efficient synthesis and the strategic importance of the trifluoromethyl group ensure its continued relevance in both academic research and industrial applications. While its role as a fire suppressant is well-established, its potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials is an area of ongoing exploration. As the demand for sophisticated fluorinated molecules continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for future innovations in science and technology.
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A Theoretical and Mechanistic Guide to the Reactivity of 1-Bromo-3,3,3-trifluoroprop-1-ene
Abstract
1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) has emerged as a pivotal building block in modern organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of profound importance in pharmaceutical and materials science. This guide provides a comprehensive theoretical and mechanistic exploration of BTP's reactivity, designed for researchers, scientists, and professionals in drug development. We delve into the fundamental principles governing its behavior in nucleophilic substitutions, transition-metal-catalyzed cross-couplings, cycloaddition reactions, and radical additions. By integrating computational insights with field-proven experimental protocols, this document aims to serve as an in-depth resource for harnessing the synthetic potential of this versatile reagent.
Introduction: The Strategic Importance of this compound
Organofluorine compounds are integral to modern chemical and pharmaceutical research, with the trifluoromethyl group being a particularly sought-after substituent for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound (C₃H₂BrF₃) is a halogenated alkene that offers a unique combination of reactive sites: a carbon-carbon double bond, a vinyl bromide, and an allylic trifluoromethyl group.[1] This trifecta of functionality makes BTP a versatile precursor for a wide array of chemical transformations, enabling the synthesis of complex fluorinated molecules.[1] Notably, BTP is also recognized for its low ozone-depleting potential, positioning it as a more environmentally benign reagent compared to some traditional halons.[2]
This guide will systematically dissect the reactivity of BTP, with a strong emphasis on the theoretical underpinnings that dictate its reaction pathways and selectivity.
Nucleophilic Substitution Reactions: A Complex Interplay of Pathways
The vinyl bromide moiety in this compound is susceptible to nucleophilic attack. However, the reaction's outcome is not always straightforward, with the potential for direct substitution (SN2) and addition-elimination pathways. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electron density of the double bond, playing a crucial role in the reaction mechanism.
Theoretical Considerations
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of nucleophilic substitution reactions.[3][4] For a typical SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration.[3][4] In the case of vinyl halides like BTP, a direct backside attack is sterically hindered. Therefore, alternative pathways, such as an addition-elimination mechanism, are often considered.
Experimental Protocols
General Procedure for Nucleophilic Substitution with Thiolates:
A study on the reaction of bromo-ynone reagents with thiols suggests a direct substitution pathway may be favored over a Michael addition/elimination pathway in some cases.[5]
-
To a solution of this compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add the thiol (1.1 equiv) followed by a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in BTP is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful means to form new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings are all viable with this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[6] It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Theoretical Mechanism: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of BTP to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[7]
Experimental Protocol for Suzuki-Miyaura Coupling: [8][9][10]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] With BTP, this reaction allows for the extension of the carbon chain with a new vinyl group.
Experimental Protocol for Heck Reaction: [12][13]
-
To a solution of this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a suitable solvent (e.g., acetonitrile, DMF), add the alkene (1.5 equiv) and a base (e.g., triethylamine, 3.0 equiv) at room temperature.[12]
-
Reflux the reaction mixture until the starting material is consumed, as indicated by TLC analysis.[12]
-
Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide.[14] While effective, the toxicity of organotin reagents is a significant drawback.[15]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[16][17]
Experimental Protocol for Sonogashira Coupling: [18]
-
Prepare a solution of the aromatic halide (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., NaOH, 3.0 equiv) in a suitable solvent such as methanol.[18]
-
In a continuous flow reactor (e.g., H-Cube® in "No H₂" mode) packed with an immobilized palladium catalyst, pump the solution at a defined flow rate and temperature (e.g., 0.1 mL/min at 100 °C).[18]
-
Collect the product solution, dilute with an organic solvent (e.g., dichloromethane), and wash with water and brine.[18]
-
Dry the organic layer over MgSO₄ and concentrate to obtain the crude product, which can be further purified by chromatography.[18]
Cycloaddition Reactions
The electron-deficient nature of the double bond in BTP, due to the influence of the trifluoromethyl group, makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[19][20] The electron-withdrawing trifluoromethyl group activates the double bond of BTP, making it a reactive dienophile.[21]
Theoretical Considerations: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.[22] The most electron-rich carbon of the diene will preferentially bond to the most electron-poor carbon of the dienophile.[22] The stereochemistry of the dienophile is retained in the product.[21]
Experimental Protocol for Diels-Alder Reaction:
-
In a sealed tube, dissolve this compound (1.0 equiv) and the diene (1.2-2.0 equiv) in a high-boiling solvent (e.g., toluene, xylene).
-
Heat the mixture at a temperature ranging from 80 to 150 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or distillation.
[3+2] Cycloaddition
[3+2] cycloaddition reactions, involving 1,3-dipoles, are also a viable pathway for the functionalization of BTP. Theoretical studies on similar trifluoromethylated alkenes suggest that these reactions proceed with high regioselectivity, often explained by Molecular Electron Density Theory.[23][24]
Radical Reactions
The double bond in BTP is also susceptible to radical addition reactions. The regioselectivity of these additions is a key aspect, often dictated by the stability of the resulting radical intermediate.
Reaction with Hydroxyl Radicals
A comprehensive theoretical study on the reaction of BTP with hydroxyl (OH) radicals has been conducted at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory.[2][25] The potential energy surfaces for six distinct reaction pathways were investigated.[2][25] The calculations revealed that the most favorable pathways are the OH addition to the carbon-carbon double bond and H-atom abstraction from the double bond.[2][25]
Table 1: Calculated Energy Barriers for the Reaction of BTP with OH Radicals
| Reaction Pathway | Products | Energy Barrier (kcal/mol) |
| OH Addition to Cα | CF₃CHC(OH)H + Br | Low |
| OH Addition to Cβ | CF₃CH(OH)CBrH | Higher |
| H Abstraction from Cα | CF₃CCBrH + H₂O | Low |
| H Abstraction from Cβ | CF₃CHCBr + H₂O | Low |
Data adapted from theoretical calculations. The exact values can be found in the cited literature.[2]
Thiol-Ene Radical Addition
The radical addition of thiols to alkenes, known as the thiol-ene reaction, is a highly efficient "click" chemistry process.[26] This reaction proceeds via an anti-Markovnikov addition, initiated by light, heat, or a radical initiator to form a thiyl radical.[26][27]
Conclusion
This compound is a remarkably versatile and valuable reagent in organic synthesis. Its reactivity is a rich tapestry of nucleophilic substitutions, transition-metal-catalyzed cross-couplings, cycloadditions, and radical additions. A thorough understanding of the theoretical principles governing these transformations, as detailed in this guide, is paramount for the rational design of synthetic routes to novel and complex trifluoromethylated molecules. The continued exploration of BTP's reactivity, aided by computational chemistry, will undoubtedly unlock new avenues for innovation in drug discovery and materials science.
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ChemicalForce. (2019, June 18). Just one amazing PHOTOCHEMICAL reaction! [Video]. YouTube. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]
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National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link][17]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. [Link]
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WordPress. (n.d.). Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. Retrieved from [Link][27]
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Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2005). Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). Journal of computational chemistry, 26(14), 1497–1504. [Link]
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Jasiński, R. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7431. [Link][23]
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Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 171-186. [Link][10]
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Jasiński, R. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. ResearchGate. [Link]
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Jasiński, R. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. Molecules, 27(19), 6599. [Link][24]
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Isomers of 1-Bromo-3,3,3-trifluoroprop-1-ene ((E)- and (Z)-)
An In-depth Technical Guide to the (E)- and (Z)- Isomers of 1-Bromo-3,3,3-trifluoroprop-1-ene for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by the carbon-fluorine bond, the strongest single bond in organic chemistry, include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and physical properties.[1] Among the vast array of organofluorine compounds, those containing the trifluoromethyl (CF3) group are of particular significance. An estimated 20% of all pharmaceuticals contain at least one fluorine atom, with the CF3 group being a prominent feature.[1]
This guide focuses on two geometric isomers of a versatile fluorinated building block: (E)- and (Z)-1-bromo-3,3,3-trifluoroprop-1-ene. These molecules possess a unique combination of functional groups: a reactive carbon-carbon double bond, a synthetically versatile carbon-bromine bond, and the influential trifluoromethyl group. This trifecta of reactivity and functionality makes these isomers highly valuable intermediates for the synthesis of complex fluorinated molecules, particularly in the realm of drug discovery and development.[1] This document provides a comprehensive overview of their properties, synthesis, separation, reactivity, and potential applications, designed to empower researchers to effectively utilize these reagents in their work.
Physicochemical Properties and Structural Elucidation
The (E)- and (Z)-isomers of this compound share the same molecular formula (C3H2BrF3) and molecular weight but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[2][3] This difference in geometry gives rise to distinct physical properties and spectroscopic signatures.
Core Properties
A summary of the fundamental properties of the (E)- and (Z)-isomers is presented below. It is important to note that while data for the (E)-isomer is more readily available in compiled sources, the properties of the (Z)-isomer are expected to be similar, with minor variations in boiling point and density.
| Property | (E)-Isomer | (Z)-Isomer | Reference(s) |
| Chemical Name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | [4][5] |
| CAS Number | 149597-47-7 | 149597-48-8 | [4][5][6][7] |
| Molecular Formula | C3H2BrF3 | C3H2BrF3 | [4][7] |
| Molecular Weight | 174.95 g/mol | 174.95 g/mol | [2][7][] |
| Boiling Point | 88.3 ± 35.0 °C at 760 mmHg | Not explicitly found | [] |
| Density | 1.728 ± 0.06 g/cm³ | Not explicitly found | [] |
| Purity (Typical) | 95% | Not explicitly found | [6] |
Isomer Identification and the E-Z Nomenclature
The designation of (E)- and (Z)- isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon atom of the double bond, the attached groups are assigned a priority based on atomic number.
-
For C1: Bromine (Br, atomic number 35) has a higher priority than Hydrogen (H, atomic number 1).
-
For C2: The Trifluoromethyl group (-CF3), where the carbon is attached to three fluorine atoms, has a higher priority than the Hydrogen (H, atomic number 1).
The isomer configuration is then determined as follows:
-
(Z)-Isomer: The high-priority groups (Br and CF3) are on the same side ('Zusammen' in German for "together") of the double bond.
-
(E)-Isomer: The high-priority groups (Br and CF3) are on opposite sides ('Entgegen' in German for "opposite") of the double bond.[9][10]
Caption: Geometric structures of (Z)- and (E)-1-bromo-3,3,3-trifluoroprop-1-ene.
Spectroscopic Characterization
Distinguishing between the (E)- and (Z)-isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constants between the vinylic protons.
-
¹H NMR: The key differentiating feature is the vicinal coupling constant (³JHH) between the two protons on the double bond. For the (Z)-isomer, the protons are cis to each other, resulting in a smaller coupling constant (typically 5-10 Hz). For the (E)-isomer, the protons are trans, leading to a larger coupling constant (typically 12-18 Hz). The chemical shifts will also differ due to the different anisotropic effects of the bromine and trifluoromethyl substituents.
-
¹⁹F NMR: The trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum. In the coupled spectrum, it will show coupling to the adjacent vinylic proton.
-
¹³C NMR: The chemical shifts of the two sp² carbons will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: The C=C stretching frequency will appear in the typical alkene region (around 1650 cm⁻¹). The C-F and C-Br stretching frequencies will also be present.
-
Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak (m/z ≈ 174/176, showing the characteristic isotopic pattern for bromine). Fragmentation patterns are expected to be very similar.
Synthesis and Isomer Separation
The synthesis of this compound typically results in a mixture of (E)- and (Z)-isomers. The subsequent separation of these isomers is a critical step to obtain stereochemically pure material for further synthetic applications.
General Synthetic Approach
A common strategy for the synthesis of vinyl halides involves the addition of a hydrogen halide to an alkyne or an elimination reaction from a dihaloalkane. For this compound, a plausible and frequently employed precursor is 3,3,3-trifluoropropyne. The addition of hydrogen bromide (HBr) across the triple bond can proceed via either a radical or an electrophilic mechanism, which can influence the resulting E/Z ratio.
Caption: General workflow for the synthesis and separation of isomers.
Experimental Protocol: Synthesis (Illustrative)
This protocol is an illustrative example based on standard organic chemistry principles for HBr addition to alkynes. The specific conditions (catalyst, temperature, solvent) are critical for controlling the reaction outcome and E/Z selectivity.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter, and a condenser connected to a bubbler. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Precursor: An appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) is added to the flask, followed by 3,3,3-trifluoropropyne. The solution is cooled in an ice bath.
-
HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate. Alternatively, a solution of HBr in acetic acid can be used. For radical-mediated addition, a radical initiator (e.g., AIBN or benzoyl peroxide) is added prior to HBr addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated sodium bicarbonate solution to neutralize excess HBr. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which is a mixture of the (E)- and (Z)-isomers.
Experimental Protocol: Isomer Separation
The separation of geometric isomers often relies on subtle differences in their polarity and boiling points. Column chromatography is a highly effective method.[11]
-
Column Preparation: A glass chromatography column is packed with silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether).
-
Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a low-polarity solvent system (e.g., a mixture of hexanes and a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane). The polarity of the eluent is kept constant (isocratic elution) or gradually increased.
-
Fraction Collection: Fractions are collected sequentially as the solvent passes through the column.
-
Analysis: Each fraction is analyzed by TLC or GC to identify the fractions containing the pure (E)- and (Z)-isomers. Typically, one isomer will elute faster than the other due to differences in their interaction with the stationary phase.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the isolated (E)- and (Z)-isomers.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (E)- and (Z)-1-bromo-3,3,3-trifluoroprop-1-ene stems from the distinct reactivity of the vinyl bromide and the trifluoromethyl-substituted alkene. Theoretical studies have provided detailed insights into its reaction mechanisms, for instance with hydroxyl (OH) radicals, where the main reaction channels involve addition to the double bond or H-atom abstraction.[12][13]
Key Reaction Types
-
Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the stereospecific introduction of the 3,3,3-trifluoroprop-1-enyl moiety onto a wide range of substrates, which is a powerful strategy in drug design.
-
Nucleophilic Substitution: While vinylic halides are generally less reactive towards SN2 reactions, they can undergo nucleophilic substitution under certain conditions, particularly with soft nucleophiles.
-
Addition Reactions: The electron-withdrawing trifluoromethyl group deactivates the double bond towards electrophilic addition but activates it for nucleophilic addition (Michael addition).
-
Dehydrohalogenation: Treatment with a strong base can lead to the elimination of HBr, providing a route to 3,3,3-trifluoropropyne.[14]
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The Trifluoromethylated Alkene Building Block: A Technical Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Value of Fluorination in Modern Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among the vast array of fluorinated building blocks, 1-Bromo-3,3,3-trifluoroprop-1-ene stands out as a versatile and highly reactive intermediate. Its structure, featuring a trifluoromethyl group, a reactive double bond, and a bromine atom, offers a trifecta of functionalities for synthetic chemists to exploit. This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis, chemical properties, and applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Isomeric Forms
This compound (C₃H₂BrF₃) is a halogenated alkene with a molecular weight of approximately 174.95 g/mol .[1] It exists as two geometric isomers, (E) and (Z), which can exhibit different reactivity and spectroscopic properties. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the double bond, making it susceptible to a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrF₃ | [1] |
| Molecular Weight | 174.95 g/mol | [1] |
| Boiling Point | 39-40 °C | [2] |
| Density | ~1.728 g/cm³ (Predicted) | [2] |
| Refractive Index | ~1.393 | [2] |
| Vapor Pressure | 69.3 mmHg at 25°C | [2] |
Commercial Availability and Key Suppliers
This compound is commercially available from a range of chemical suppliers, typically as a mixture of (E) and (Z) isomers or as the individual isomers. The purity and isomeric ratio can vary between suppliers, and it is crucial for researchers to verify this information for their specific applications.
Table of Representative Suppliers:
| Supplier | Product Name(s) | CAS Number(s) | Notes |
| Apollo Scientific | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | 149597-47-7 | Purity: 95%[3] |
| Santa Cruz Biotechnology | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | 149597-48-8 | For research use only.[4] |
| VSNCHEM | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | 149597-48-8 | Inquire for bulk quote.[5] |
| ChemicalBook | This compound | 149597-47-7 | Provides general information and supplier listings.[6] |
| Fisher Scientific | 2-Bromo-3,3,3-trifluoro-1-propene | 1514-82-5 | Isomer of the target compound.[7] |
| Sigma-Aldrich | 2-Bromo-3,3,3-trifluoro-1-propene | 1514-82-5 | Discontinued product, isomer of the target compound.[8] |
Note: The availability and pricing of this chemical can fluctuate. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthetic Methodologies: A Field-Proven Approach
The synthesis of this compound can be achieved through several routes. A common and effective method involves the bromination of 3,3,3-trifluoropropene followed by dehydrobromination. This two-step process is advantageous as it utilizes readily available starting materials and can be performed with standard laboratory equipment.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 3,3,3-Trifluoropropene
-
Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with 3,3,3-trifluoropropene (1.0 eq). The reaction is typically carried out in a suitable solvent, such as a halogenated hydrocarbon, under inert atmosphere.
-
Reagent Addition: Elemental bromine (1.0 eq) is added dropwise to the stirred solution at a controlled temperature, often at or below room temperature, to manage the exothermic reaction. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-dibromo-3,3,3-trifluoropropane.
Step 2: Dehydrobromination
-
Reaction Setup: The crude 1,2-dibromo-3,3,3-trifluoropropane is dissolved in a suitable solvent, such as a polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU) (1.1 eq) is added portion-wise to the stirred solution at a controlled temperature. The choice of base and reaction temperature can influence the ratio of the resulting (E) and (Z) isomers.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation to afford this compound as a mixture of isomers or as a single isomer, depending on the reaction conditions.
Causality Behind Experimental Choices:
-
The dropwise addition of bromine is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
The use of a strong, non-nucleophilic base in the dehydrobromination step favors the elimination reaction over substitution.
-
Fractional distillation is the preferred method for purification due to the volatile nature of the product and the potential for separating the (E) and (Z) isomers based on their boiling point differences.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Versatile Trifluoromethylated Synthon
The trifluoromethyl group is a privileged moiety in medicinal chemistry, and this compound serves as an excellent synthon for its introduction. The presence of the bromine atom and the double bond allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical agents.
One key application is in the synthesis of fluorinated analogues of existing drugs or new chemical entities. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites of enzymatic oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.
While specific, publicly disclosed examples of its direct use in late-stage clinical candidates are often proprietary, its utility can be inferred from the broader context of fluorinated building blocks in drug discovery. For instance, it can be employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds, or in nucleophilic substitution reactions where the bromine atom is displaced.
Caption: Synthetic utility of this compound in drug discovery.
Spectroscopic Characterization: A Glimpse into the Molecular Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the characterization of this compound and for determining the ratio of its isomers.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the olefinic region, with the chemical shifts and coupling constants being characteristic of the (E) and (Z) isomers. The protons on the double bond will be split by each other and will also show coupling to the fluorine atoms of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal for the trifluoromethyl group. The chemical shift and coupling to the vinyl protons can help in distinguishing between the isomers.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms, with the chemical shifts being influenced by the attached halogens and the trifluoromethyl group.
Note: Specific NMR data can be found in various chemical databases and literature sources. It is always recommended to acquire and interpret the spectra for the specific batch of the compound being used.
Safety, Handling, and Storage: A Researcher's Responsibility
As with any reactive chemical, proper safety precautions must be taken when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[9][10][11]
Key Safety Considerations:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] Keep the container tightly closed.
-
Fire Safety: Use appropriate extinguishing media for chemical fires, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Valuable Tool for Chemical Innovation
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group, a reactive double bond, and a bromine atom provides chemists with a powerful tool for the construction of complex fluorinated molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in driving chemical innovation.
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UTC Aerospace Systems. (2017, May 16). SAFETY DATA SHEET. Retrieved from [Link]
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1-Bromo-3,3,3-trifluoroprop-1-ene safety data sheet (SDS) and handling precautions
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction
This compound is a fluorinated organic compound utilized in synthetic chemistry, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents. Its unique trifluoromethyl group and reactive carbon-carbon double bond make it a valuable building block. However, its chemical reactivity and halogenated nature necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent.
Chemical and Physical Identity
Proper identification is the first step in chemical safety. This compound is a volatile liquid whose properties demand careful management to prevent unintended exposure or reactivity.
Key Identifiers:
-
IUPAC Name: this compound[1]
The physical properties of this compound influence its behavior in a laboratory setting. Its low boiling point indicates that it is highly volatile and can easily generate vapors at room temperature, posing a significant inhalation risk.
| Property | Value | Source |
| Appearance | Liquid | [2] |
| Boiling Point | 39-40°C | [2] |
| Density (Predicted) | 1.728 ± 0.06 g/cm³ | [2] |
| Vapor Pressure | 69.3 mmHg at 25°C | [2] |
| Refractive Index | 1.393 | [2] |
Hazard Identification and Toxicological Profile
Understanding the specific hazards is crucial for implementing appropriate safety measures. Based on available data, this compound is classified as an irritant and is harmful if swallowed.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Precautionary Codes | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P321, P332+P313, P362 | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305+P351+P338, P337+P313 | [2] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405 | [2] |
Note: The toxicological properties of this specific isomer have not been exhaustively investigated. Data for the related isomer, 2-Bromo-3,3,3-trifluoro-1-propene, suggests additional potential hazards, including suspected reproductive toxicity (H361) and the potential to cause drowsiness or dizziness (H336)[5][6]. While not confirmed for the 1-bromo isomer, this underscores the need for a cautious approach.
Routes of Exposure and Symptoms:
-
Inhalation: The primary risk, due to the compound's high volatility. Inhalation may cause respiratory tract irritation, characterized by coughing and shortness of breath[2]. High vapor concentrations could lead to symptoms like headaches, dizziness, and nausea[5].
-
Skin Contact: Causes skin irritation[2]. Prolonged contact may lead to redness and discomfort. The compound may be absorbed through the skin.
-
Eye Contact: Causes serious eye irritation, which can result in pain, watering, and redness[2].
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation[2][7].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. The causality is clear: engineering controls reduce the concentration of the hazard in the work environment, while PPE protects the individual from residual exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to its high volatility and inhalation hazard. The fume hood contains vapors and vents them safely away from the operator.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment[8][9].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes[9]. Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged[8].
-
Lab Coat/Protective Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing. Ensure clothing is impervious to prevent skin contact[8][9].
-
-
Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with an appropriate organic vapor cartridge is necessary[9]. Respirator use must comply with a formal respiratory protection program.
Standard Operating Procedures for Safe Handling
A self-validating protocol ensures that safety checks are integrated into the workflow. The following step-by-step methodology is designed to prevent exposure and manage risks during routine laboratory use.
Protocol Steps:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
PPE Donning: Put on all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Chemical Transport: Transport the container in a secondary, shatterproof container from storage to the fume hood.
-
Dispensing:
-
Reaction Setup: Keep the reaction vessel closed or under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize vapor release.
-
Post-Handling: Tightly cap the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Waste Disposal: Dispose of contaminated consumables (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container stored within the fume hood until final disposal.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after handling is complete[7].
Caption: Safe Handling Workflow for Volatile Reagents.
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[8][9]. Some suppliers recommend refrigeration (2-8°C) and storing the contents under an inert gas like argon to prevent degradation[5][6]. The storage area should be separate from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[7]. These materials can initiate vigorous or exothermic reactions.
-
Hazardous Decomposition: In case of fire, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF)[5][7]. Hydrogen fluoride is extremely corrosive and toxic[11].
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry[12]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces[12]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately[8]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person[8]. Call a poison control center or doctor immediately for treatment advice.
-
Chemical Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE (including respiratory protection if necessary), contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for hazardous waste disposal[10].
-
Do not allow the chemical to enter drains or waterways[8][10][13].
-
Caption: Emergency Response Decision Tree.
Disposal Considerations
Chemical waste must be managed in a manner consistent with federal, state, and local regulations.
-
Waste Collection: Dispose of unused reagent and reaction byproducts in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal Method: The collected waste should be disposed of through a licensed professional waste disposal service. Discharge into the environment must be avoided[8][10].
Conclusion
This compound is a valuable reagent whose safe use hinges on a disciplined and informed approach. Its high volatility and irritant properties demand strict adherence to engineering controls, consistent use of appropriate PPE, and well-rehearsed emergency procedures. By understanding the causality behind these safety protocols, researchers can effectively mitigate risks and maintain a safe laboratory environment.
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PubChem. (n.d.). 1-Propene, 1-bromo-3,3,3-trifluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Propene, 2-bromo-3,3,3-trifluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Propene, 1-bromo-3,3,3-trifluoro- - Substance Details. Substance Registry Services. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3,3,3-trifluoroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
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University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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AJVS. (n.d.). Safety Data Sheet: 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Bromo-3-fluoropropane CAS#:352-91-0. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Evaluation statement: 1-Bromo-3-chloropropane and 1,3-dibromopropane. Retrieved from [Link]
-
American Chemistry Council. (2018). Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: The Strategic Use of 1-Bromo-3,3,3-trifluoroprop-1-ene in Advanced Trifluoromethylation Strategies
Introduction: The Trifluoromethyl Group and Modern Synthesis
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties—strong electron-withdrawing character and high electronegativity—and physical attributes, such as increased lipophilicity and metabolic stability, can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3] Consequently, the development of novel and efficient methods for introducing the CF₃ moiety into organic scaffolds is a paramount objective in chemical synthesis.[4]
While numerous reagents have been developed for direct trifluoromethylation, many rely on expensive metal catalysts, harsh oxidants, or gaseous precursors.[5] An alternative and increasingly powerful strategy involves the use of versatile, trifluoromethylated building blocks. 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) emerges as a highly valuable reagent in this context.[6] Its structure, featuring a reactive vinyl bromide and a robust trifluoromethyl group, provides a unique platform for radical-mediated transformations, allowing for the construction of complex CF₃-containing molecules under mild conditions.[7][8]
This guide details the application of this compound, with a particular focus on its role as a radical acceptor in photoredox-mediated reactions for the synthesis of valuable trifluoromethylated alkyl bromides.
Core Mechanistic Principle: BTP as a Radical Acceptor
Unlike reagents that serve as direct sources of the trifluoromethyl radical (•CF₃), this compound functions as a radical acceptor . The core of this strategy involves the generation of a carbon-centered radical from a suitable precursor, which then undergoes an intermolecular addition to the electron-deficient double bond of BTP. This process forms a new C-C bond and generates a new radical intermediate, which can be trapped to yield the final functionalized product.
This approach is particularly powerful when combined with visible-light photoredox catalysis, which allows for the generation of radicals under exceptionally mild and controlled conditions, avoiding the need for high temperatures or aggressive chemical initiators.[9][10][11]
Figure 1: General mechanism for photoredox-mediated radical addition to this compound.
Application & Protocol: Synthesis of Secondary Trifluoromethylated Alkyl Bromides
A highly effective application of this methodology is the synthesis of secondary trifluoromethylated alkyl bromides via the decarboxylative coupling of redox-active esters with BTP.[8] This transformation is valuable as the resulting products are versatile intermediates for further synthetic manipulations. The protocol leverages a catalyst-free system, relying on a Hantzsch ester as a mild reductant under blue LED irradiation.
Causality Behind Experimental Choices:
-
Redox-Active Esters (e.g., N-Hydroxyphthalimide esters): These are ideal radical precursors. Upon single-electron reduction, they readily undergo decarboxylation to generate the desired alkyl radicals.
-
Hantzsch Ester: This organic hydride donor serves a dual role. It can participate in the reductive quenching of the excited photocatalyst (if one is used) or, in a catalyst-free system, act as a reductant and a hydrogen atom source to terminate the radical chain.
-
Blue LED Irradiation (430-490 nm): This energy source is sufficient to promote the necessary electronic transitions for radical generation without causing unwanted side reactions or degradation of sensitive functional groups.[8]
-
Methanol (MeOH) as Solvent: A polar protic solvent that effectively solubilizes the reagents and facilitates the desired single-electron transfer (SET) processes.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of trifluoromethylated alkyl bromides.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the isomer 2-bromo-3,3,3-trifluoropropene and is expected to perform similarly for the 1-bromo isomer.[8]
-
Preparation: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Inerting: Seal the tube, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous methanol (2.0 mL) via syringe, followed by this compound (0.4 mmol, 2.0 equiv).
-
Reaction: Tightly cap the Schlenk tube and place it approximately 1 cm from a 24W blue LED lamp (λ = 430-490 nm). Stir the reaction mixture at 40 °C for 8 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to afford the pure secondary trifluoromethylated alkyl bromide.
Substrate Scope and Performance
The following table summarizes the expected performance of this reaction with various radical precursors, demonstrating its broad functional group tolerance. Data is based on analogous reactions with the 2-bromo isomer.[8]
| Entry | Radical Precursor (from Carboxylic Acid) | Product Structure | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 85 | |
| 2 | Adamantane-1-carboxylic acid | 92 | |
| 3 | N-Boc-glycine | 78 | |
| 4 | Phenylacetic acid | 81 | |
| 5 | 4-Methoxyhydrocinnamic acid | 75 |
Summary and Outlook
This compound is a potent and versatile building block for incorporating the trifluoromethyl group into complex molecules. Its utility as a radical acceptor in photoredox-mediated reactions provides a mild, efficient, and highly functional-group-tolerant pathway to valuable trifluoromethylated intermediates. The protocols described herein offer researchers a reliable method for accessing these compounds, paving the way for new discoveries in drug development and materials science. Future research may explore its application in transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic toolkit for fluorine chemistry.
References
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link][9][10][11]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][1][4]
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PubChem. (n.d.). 1-Propene, 1-bromo-3,3,3-trifluoro-. Retrieved from [Link][12]
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Wikipedia. (2024). Trifluoromethylation. In Wikipedia. Retrieved from [Link][2]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link][13][14][15]
-
Beaulieu, M. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Journal of the American Chemical Society, 133(1), 92–95. [Link][16]
-
Gustafson, J. L., et al. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link][5]
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Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6294-6297. [Link][3]
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link][8]
-
Zhang, C.-P., et al. (2011). Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, 47(23), 6632–6634. [Link][17]
-
Wang, L., et al. (2018). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 19(6), 1749. [Link][7]
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The Trifluoromethylvinyl Bromide Linchpin: Application Notes and Protocols for 1-Bromo-3,3,3-trifluoroprop-1-ene in Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 1-Bromo-3,3,3-trifluoroprop-1-ene has emerged as a versatile and highly reactive building block, offering a direct and efficient entry point for the introduction of the trifluoromethylvinyl moiety into a diverse array of molecular scaffolds. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and field-proven protocols for its use in key organic transformations.
The unique reactivity of this compound stems from the interplay of the electron-withdrawing trifluoromethyl group and the synthetically versatile carbon-bromine bond on the alkene. This arrangement makes the molecule susceptible to a range of transformations, including palladium-catalyzed cross-coupling reactions and cycloadditions, often with a high degree of stereochemical control. This document will delve into the practical application of this reagent, providing researchers with the foundational knowledge to leverage its potential in their own synthetic endeavors.
Stereoselective Synthesis of (E)- and (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene
The stereochemistry of the double bond in this compound can be a critical factor in its subsequent reactions. Therefore, access to stereochemically pure isomers is of significant importance.
One common approach to the synthesis of this compound involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr)[1]. The reaction conditions, including temperature and the presence of a catalyst, can influence the isomeric ratio of the product[1]. For instance, the reaction at elevated temperatures in the presence of a Lewis acid catalyst can produce a mixture of bromoalkenes[1].
Protocol for the Synthesis of this compound from 3,3,3-Trifluoropropyne
This protocol is based on the general principle of hydrobromination of an alkyne.
Materials:
-
3,3,3-Trifluoropropyne
-
Anhydrous Hydrogen Bromide (gas or solution in acetic acid)
-
Lewis Acid Catalyst (e.g., AlBr₃, CuBr) (optional)
-
Anhydrous inert solvent (e.g., dichloromethane, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for handling gases and anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, dissolve 3,3,3-trifluoropropyne in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C) using an appropriate cooling bath.
-
If using a catalyst, add the Lewis acid at this stage.
-
Slowly bubble anhydrous HBr gas through the stirred solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate the desired isomers. The E/Z ratio can be determined by ¹H and ¹⁹F NMR spectroscopy.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complex Molecules
The carbon-bromine bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful means to construct complex molecules containing the trifluoromethylvinyl motif.
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
Sources
Application Notes and Protocols for Cross-Coupling Reactions with 1-Bromo-3,3,3-trifluoroprop-1-ene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Trifluoromethylvinyl Group
The incorporation of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern drug discovery, agrochemical design, and materials science.[1] The trifluoromethyl (CF₃) group, in particular, is a privileged structural unit renowned for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2] 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) has emerged as a versatile and powerful building block for introducing the trifluoromethylvinyl moiety.[3][4] This reagent, which exists as a mixture of (E) and (Z)-isomers, serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that would be otherwise difficult to access.
This guide provides an in-depth exploration of the key cross-coupling methodologies employing this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6][7] When applied to this compound, it provides a direct route to trifluoromethyl-substituted styrenes, dienes, and other conjugated systems.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst.[8] The process begins with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with an activated organoboron species (typically a boronic acid activated by a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
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Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Importance of Trifluoromethylated Heterocycles and the Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties conferred by the CF3 group—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] It is estimated that approximately 20% of all pharmaceuticals contain a trifluoromethyl group, a testament to its profound impact on drug discovery.[2]
This compound (BTP) has emerged as a versatile and highly valuable building block for the synthesis of these important compounds.[3] Its structure, featuring a reactive vinyl bromide and a trifluoromethyl group, allows for a diverse range of chemical transformations, making it a strategic synthon for constructing complex trifluoromethylated heterocycles.[2][3] This document provides an in-depth guide to the application of BTP in the synthesis of various heterocyclic systems, complete with detailed protocols and mechanistic insights.
Why this compound?
The utility of BTP stems from the distinct reactivity of its functional groups. The vinyl bromide moiety is susceptible to a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the double bond, making it an excellent participant in cycloaddition reactions. This dual reactivity allows for the construction of a wide array of heterocyclic cores.
Section 1: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition
One of the most powerful applications of this compound is in the synthesis of trifluoromethylated pyrazoles through [3+2] cycloaddition reactions. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The ability to readily introduce a trifluoromethyl group onto this core is of significant interest.
Mechanistic Rationale
The synthesis of 5-trifluoromethylpyrazoles from BTP typically involves its reaction with nitrile imines, which are generated in situ from hydrazonyl chlorides.[4] This reaction proceeds via a catalyst-free, exclusively regioselective [3+2] cycloaddition.[4] The nitrile imine acts as a 1,3-dipole, reacting with the double bond of BTP, which serves as the dipolarophile. The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, with the nucleophilic carbon of the nitrile imine attacking the more electrophilic carbon of the BTP double bond.
Experimental Workflow: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: Workflow for the synthesis of 5-trifluoromethylpyrazoles.
Detailed Protocol: Synthesis of 1-Aryl-3-phenyl-5-(trifluoromethyl)-1H-pyrazoles
This protocol is adapted from a general and practical method for the synthesis of 5-trifluoromethylpyrazoles.[4]
Materials:
-
Substituted Hydrazonyl Chloride (1.0 mmol)
-
This compound (BTP) (1.2 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted hydrazonyl chloride (1.0 mmol) and anhydrous toluene (5 mL).
-
Add triethylamine (1.5 mmol) to the solution at room temperature.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 1-aryl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Representative Data
| Entry | Aryl Substituent (on Hydrazonyl Chloride) | Phenyl Substituent (on Hydrazonyl Chloride) | Yield (%) |
| 1 | 4-Nitrophenyl | Phenyl | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 88 |
| 3 | Phenyl | 4-Methoxyphenyl | 85 |
| 4 | 2,4-Dichlorophenyl | Phenyl | 90 |
Yields are based on the starting hydrazonyl chloride.
Section 2: Synthesis of Trifluoromethylated Pyridines
Trifluoromethylated pyridines are crucial components in many agrochemicals and pharmaceuticals.[5][6] While several methods exist for their synthesis, the construction of the pyridine ring from a trifluoromethyl-containing building block like BTP offers a direct and efficient route.[5]
Mechanistic Considerations
The synthesis of trifluoromethylated pyridines can be achieved through various annulation strategies. One common approach involves the reaction of BTP with enamines or enolates to construct the pyridine ring. The specific pathway and reaction conditions will dictate the substitution pattern of the final product.
Experimental Workflow: Pyridine Synthesis via Annulation
Caption: General workflow for trifluoromethylated pyridine synthesis.
Detailed Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)pyridines
This protocol describes a plausible synthetic route based on established pyridine synthesis methodologies.
Materials:
-
1-Aryl-2-propen-1-one (Chalcone derivative) (1.0 mmol)
-
This compound (BTP) (1.1 mmol)
-
Ammonium acetate (5.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
In a pressure tube, combine the 1-aryl-2-propen-1-one (1.0 mmol), this compound (1.1 mmol), and ammonium acetate (5.0 mmol).
-
Add DMSO (5 mL) to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-4-(trifluoromethyl)pyridine.
Section 3: Radical-Mediated Transformations of this compound
Beyond cycloadditions and annulations, BTP is an excellent acceptor in radical reactions, enabling the synthesis of a variety of secondary trifluoromethylated alkyl bromides.[7] These products are valuable intermediates for further functionalization.
Mechanistic Overview
The reaction typically involves the generation of a radical species from a suitable precursor, such as a redox-active ester.[7] This radical then adds to the double bond of BTP. The resulting radical intermediate can then abstract a bromine atom, propagating the radical chain and yielding the final product.
Experimental Workflow: Radical Addition to BTP
Caption: Workflow for radical addition to BTP.
Detailed Protocol: Catalyst-Free Decarboxylative Cross-Coupling
This protocol is based on the synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor.[7]
Materials:
-
Redox-active ester (0.2 mmol)
-
Hantzsch ester (0.3 mmol)
-
This compound (BTP) (0.4 mmol)
-
Dry Methanol (MeOH) (2.0 mL)
-
24W blue LEDs
Procedure:
-
To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the redox-active ester (0.2 mmol) and Hantzsch ester (0.3 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add dry MeOH (2.0 mL) and this compound (0.4 mmol) via syringe.
-
Screw cap the tube and place it approximately 1 cm from 24W blue LEDs.
-
Irradiate the mixture at 40 °C with stirring for 8 hours.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Purify the product by silica gel chromatography to yield the corresponding secondary trifluoromethylated alkyl bromide.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of trifluoromethylated heterocycles. Its unique reactivity allows for its participation in cycloaddition, annulation, and radical reactions, providing access to valuable scaffolds for drug discovery and agrochemical development. The protocols outlined in this document serve as a guide for researchers to harness the synthetic potential of this important reagent.
References
-
Ji, G., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated nitrogen heterocycles. Available at: [Link]
-
Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Available at: [Link]
-
Sci-Hub. (n.d.). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Trifluoromethylated Heterocycles. Available at: [Link]
-
NIH. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]
-
PubMed. (2013). Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
NIH. (n.d.). Trifluoromethylated heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 2-trifluoromethyl pyridines. Available at: [Link]
-
Sci-Hub. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Available at: [Link]
-
PubMed Central. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available at: [Link]
-
PubMed Central. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene in Nucleophilic Reactions for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates.[1][2] 1-Bromo-3,3,3-trifluoroprop-1-ene has emerged as a powerful and versatile building block for introducing the trifluoromethyl group onto a reactive three-carbon scaffold.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction of this compound with a variety of nucleophiles. We will explore the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss its applications in synthesizing complex molecules and heterocyclic systems of pharmaceutical interest.
The Molecule: Structure, Reactivity, and Strategic Importance
This compound (CF₃CH=CHBr) is a halogenated alkene available as a mixture of (E)- and (Z)-isomers. Its synthetic utility is dictated by two key structural features:
-
The Vinylic C-Br Bond: The bromine atom serves as an excellent leaving group in nucleophilic substitution and a reactive handle for transition-metal-catalyzed cross-coupling reactions.[1]
-
The Electron-Deficient Alkene: The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly polarizes the C=C double bond. This polarization renders the carbon atom β to the CF₃ group (i.e., the carbon bearing the bromine) highly electrophilic and susceptible to nucleophilic attack.
This unique electronic profile makes it an ideal substrate for nucleophilic vinylic substitution (SₙV), a powerful method for forming C-N, C-O, C-S, and C-C bonds.
The Core Mechanism: Nucleophilic Vinylic Substitution (SₙV)
Unlike nucleophilic substitution at saturated sp³ carbons (Sₙ1/Sₙ2), reactions at vinylic sp² carbons follow distinct pathways. For electron-poor alkenes like this compound, the predominant mechanism is a two-step addition-elimination process.
Causality Behind the Mechanism:
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic β-carbon, breaking the π-bond and forming a tetrahedral carbanionic intermediate. This step is favored due to the ability of the electron-withdrawing CF₃ group to stabilize the resulting negative charge through resonance and inductive effects.
-
Elimination: The lone pair on the carbanion reforms the C=C double bond, expelling the bromide ion as the leaving group. This step is typically fast and irreversible.
This mechanistic pathway avoids the formation of a highly unstable vinylic carbocation, which would be required for an Sₙ1-type reaction.[3] A direct backside attack as in an Sₙ2 reaction is sterically hindered and electronically unfavorable at an sp² center.[4]
Reactions with Heteroatom Nucleophiles: Building Blocks for Bioactive Molecules
The reaction of this compound with heteroatom nucleophiles is a direct route to trifluoromethylated enamines, vinyl ethers, and vinyl sulfides, which are valuable precursors for a wide range of pharmaceuticals.
Reactions with N-Nucleophiles
Nitrogen nucleophiles such as primary and secondary amines, anilines, and azoles react readily to form trifluoromethyl-substituted enamines or N-vinylated heterocycles. These products are key intermediates in the synthesis of nitrogen-containing heterocycles like pyrimidines and pyridines.
Protocol 1: Synthesis of N-benzyl-3,3,3-trifluoroprop-1-en-1-amine
-
Principle: This protocol details the SₙV reaction between this compound and benzylamine. A slight excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr byproduct.
-
Materials:
-
This compound (1.0 eq, e.g., 1.75 g, 10 mmol)
-
Benzylamine (2.2 eq, e.g., 2.36 g, 22 mmol)
-
Acetonitrile (ACN), anhydrous (approx. 0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel.
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (20 mL).
-
Add benzylamine (2.2 eq) to the solvent and stir.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired enamine.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is volatile and corrosive.
Reactions with O- and S-Nucleophiles
Alkoxides, phenoxides, and thiolates are effective nucleophiles for synthesizing trifluoromethylated vinyl ethers and vinyl sulfides, respectively. These reactions typically require a base to deprotonate the alcohol or thiol precursor.
| Nucleophile Type | Precursor | Base | Typical Solvent | Product Class |
| Oxygen | Phenol, Alcohol | NaH, K₂CO₃, Et₃N | DMF, ACN, THF | Vinyl Ether |
| Sulfur | Thiophenol, Thiol | NaH, K₂CO₃, Et₃N | DMF, ACN, THF | Vinyl Sulfide |
Application Focus: Synthesis of Trifluoromethylated Heterocycles
A major application of this chemistry in drug development is the synthesis of trifluoromethylated heterocycles.[5][6] The initial SₙV products can undergo subsequent intramolecular cyclization or be used in intermolecular cycloaddition reactions.
Example Pathway: Synthesis of a 5-(Trifluoromethyl)pyrazole
The reaction of this compound with hydrazine provides a trifluoromethylated vinyl hydrazine. This intermediate can then be reacted with a 1,3-dicarbonyl compound to construct a pyrazole ring, a privileged scaffold in medicinal chemistry.
Advanced Applications: Cross-Coupling Reactions
Beyond classical nucleophilic substitution, the C-Br bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds with high precision, a critical transformation in drug synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Principle: This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling between this compound and an arylboronic acid to form a trifluoromethyl-substituted styrene derivative. The electron-withdrawing CF₃ group facilitates the oxidative addition step, which is often rate-limiting.[1]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium catalyst, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and Pd(PPh₃)₄ catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.2 M).
-
Add this compound (1.0 eq) via syringe and stir the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Self-Validation: The success of the protocol relies on maintaining strictly anaerobic conditions to prevent catalyst degradation and using a sufficiently degassed solvent system. The choice of base and solvent may require optimization depending on the specific arylboronic acid used.
Conclusion
This compound is a high-value, versatile reagent for introducing the CF₃CH=CH– moiety into organic molecules. Its reactivity is dominated by a facile nucleophilic vinylic substitution mechanism, enabling the straightforward synthesis of a diverse range of vinyl-substituted amines, ethers, sulfides, and carbon structures. Its utility in both classical nucleophilic displacement and modern cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals aiming to create novel, fluorinated therapeutic agents.
References
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals . National Institutes of Health (NIH). Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles . National Institutes of Health (NIH). Available at: [Link]
-
Trifluoromethylated Heterocycles . ResearchGate. Available at: [Link]
-
Nucleophilic vinylic substitution. A single- or a multi-step process? . ACS Publications. Available at: [Link]
-
Organocatalytic approach to vinylic nucleophilic substitution . ChemRxiv. Available at: [Link]
-
3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones . ResearchGate. Available at: [Link]
-
CHAPTER 9. Substitution reactions . University of Kentucky. Available at: [Link]
-
Why is 1-bromotriptycene inert to nucleophilic substitution? . Chemistry Stack Exchange. Available at: [Link]
Sources
Application Notes and Protocols for the Heck Coupling of 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can dramatically improve the pharmacological profile of bioactive compounds. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide provides a detailed exploration of the Heck coupling protocols specifically tailored for 1-bromo-3,3,3-trifluoroprop-1-ene, a valuable building block for the synthesis of trifluoromethylated alkenes.
Due to the strong electron-withdrawing nature of the trifluoromethyl group, this compound exhibits distinct reactivity compared to its non-fluorinated counterparts. Understanding these nuances is critical for developing robust and high-yielding synthetic protocols. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer insights into the selection of catalysts, ligands, bases, and solvents to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The "Why" Behind the Protocol
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are: oxidative addition, migratory insertion, and β-hydride elimination.[2] The presence of the trifluoromethyl group on the vinyl bromide significantly influences these steps, particularly the regioselectivity of the migratory insertion.
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction is illustrated below. The reaction is initiated by the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the alkene and migratory insertion of the alkene into the Pd-vinyl bond forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with the aid of a base, regenerates the active Pd(0) catalyst.
Figure 1: A simplified representation of the Heck coupling catalytic cycle.
Regioselectivity with this compound
The trifluoromethyl group is a strong electron-withdrawing group, which polarizes the double bond of this compound. This electronic effect dictates the regioselectivity of the migratory insertion step. The palladium-bound carbon will preferentially add to the less substituted carbon of the coupling partner alkene. In the case of styrene as the coupling partner, the trifluoromethyl-vinyl group will add to the terminal carbon of the styrene, leading to the formation of a 1-aryl-4,4,4-trifluoro-1,3-butadiene derivative.
Key Experimental Parameters and Optimization
The success of the Heck coupling of this compound hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. For electron-deficient vinyl bromides like our substrate, electron-rich and bulky phosphine ligands are often preferred. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, have also shown great utility in challenging Heck couplings.
Base and Solvent Systems
-
Base: An inorganic base is required to neutralize the hydrogen bromide generated during the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc). Organic bases such as triethylamine (Et₃N) can also be employed.
-
Solvent: A polar aprotic solvent is typically used to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently employed.
Reaction Temperature and Time
Heck couplings often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-140 °C. The reaction time can vary from a few hours to 24 hours, and progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
The following protocols are provided as a starting point for the Heck coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Heck Coupling with Styrene
This protocol describes the synthesis of 1-phenyl-4,4,4-trifluoro-1,3-butadiene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and K₂CO₃ (276 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add styrene (0.14 mL) followed by this compound (0.1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Figure 2: General experimental workflow for the Heck coupling protocol.
Protocol 2: Heck Coupling with an Acrylate Ester
This protocol is for the synthesis of an ethyl 2-carboethoxy-5,5,5-trifluoro-2,4-pentadienoate derivative.
Materials:
-
This compound (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the general setup and inert atmosphere procedures as described in Protocol 1.
-
In the Schlenk flask, combine Pd₂(dba)₃ (9.2 mg), PCy₃ (11.2 mg), and Cs₂CO₃ (652 mg).
-
Add anhydrous DMAc (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (0.16 mL) and then this compound (0.1 mL).
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction and perform the workup and purification as detailed in Protocol 1.
Data Presentation: Expected Outcomes and Variations
While specific yield data for the Heck coupling of this compound is not extensively reported, analogous reactions with its isomer, 2-bromo-3,3,3-trifluoropropene, provide valuable insights. For instance, the Pd(0)-catalyzed Heck reaction of 2-bromo-3,3,3-trifluoropropene with various acrylamides has been shown to produce 3-trifluoromethylated 1,3-butadienes in good to excellent yields.[3] It is reasonable to expect similar outcomes for this compound with appropriate optimization.
Table 1: Summary of Proposed Heck Reaction Conditions
| Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Styrene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMF | 100 | 1-Phenyl-4,4,4-trifluoro-1,3-butadiene |
| Ethyl Acrylate | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | DMAc | 120 | Ethyl 2-carboethoxy-5,5,5-trifluoro-2,4-pentadienoate |
| 4-Vinylpyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Acetonitrile | 90 | 4-(4,4,4-Trifluoro-1,3-butadien-1-yl)pyridine |
| N-Vinylpyrrolidone | Pd₂(dba)₃ | XPhos | NaOAc | Toluene | 110 | 1-(4,4,4-Trifluoro-1,3-butadien-1-yl)pyrrolidin-2-one |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the phosphine ligand to a more electron-rich or bulkier one, or screening different bases and solvents. The purity of the this compound is also critical.
-
Stereoselectivity: The Heck reaction is known to be highly stereoselective, typically affording the E-isomer of the newly formed double bond. The stereochemistry of the starting this compound (a mixture of E and Z isomers is common) may influence the stereochemistry of the resulting diene.
-
Side Reactions: Polymerization of the alkene coupling partner can be a side reaction, especially with electron-rich olefins at high temperatures. Using a slight excess of the alkene can sometimes mitigate this.
Conclusion
The Heck coupling of this compound represents a potent strategy for the synthesis of valuable trifluoromethylated dienes. While direct literature precedents for this specific transformation are limited, the principles of the Heck reaction, combined with data from analogous fluorinated substrates, provide a solid foundation for the development of successful protocols. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent, tailored to the specific coupling partners. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to leverage this powerful reaction in their synthetic campaigns.
References
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. ([Link])
- Ojima, I.; Kumagai, M.; Nagai, Y. Hydrosilylation of α,β-unsaturated nitriles and esters catalyzed by tris(triphenylphosphine)chlororhodium. J. Organomet. Chem.1976, 111 (1), 43-60.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
-
Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (1), 10–11. ([Link])
-
Shen, Q.; Hammond, G. B.; Li, X. Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Green Chem.2020 , 22, 5326-5330. ([Link])
- Hiyama, T.
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. ([Link])
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
-
Prakash, G. K. S.; Panja, C.; Mathew, T.; Surampudi, V.; Petasis, N. A.; Olah, G. A. A versatile, one-pot, palladium-catalyzed synthesis of β-trifluoromethylstyrenes. Org. Lett.2004 , 6 (13), 2205–2207. ([Link])
Sources
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Importance of Trifluoromethylated Alkenes in Modern Chemistry
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Bromo-3,3,3-trifluoroprop-1-ene is a valuable building block that provides a direct route to trifluoromethylated alkenes, which are key structural motifs in numerous pharmaceuticals and agrochemicals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the derivatization of complex molecules.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of this compound with various organoboron reagents.
Mechanistic Considerations for a Successful Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination involving a palladium catalyst.[2][5][6] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step. However, the choice of catalyst, ligand, base, and solvent remains critical to ensure efficient transmetalation and reductive elimination, leading to high yields of the desired product.
Key Parameters for Optimization
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is paramount for a successful Suzuki coupling. While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
| Catalyst/Ligand System | Key Features & Recommendations |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A versatile and commonly used catalyst.[7] Often effective for a wide range of substrates. Can be sensitive to air and moisture. |
| Pd(OAc)₂ / Ligand | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Requires the addition of a phosphine ligand. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands that can enhance catalytic activity, particularly for challenging substrates. |
| N-Heterocyclic Carbene (NHC) Ligands | Offer strong σ-donation and are often highly effective for cross-coupling reactions, sometimes under phosphine-free conditions.[8] |
For the Suzuki coupling of this compound, starting with a robust catalyst like Pd(PPh₃)₄ is a good initial approach. If yields are low, moving to a more sophisticated system with a Pd(II) source and a specialized ligand like SPhos may be beneficial.
The Role of the Base
The base is essential for the activation of the organoboron reagent, facilitating the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Recommendations |
| K₂CO₃ (Potassium Carbonate) | Moderate | Aqueous | A common and effective base for many Suzuki couplings.[7] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Aqueous/Organic | Often provides higher yields, especially for less reactive substrates.[10] |
| K₃PO₄ (Potassium Phosphate) | Strong | Aqueous | A strong, non-nucleophilic base that can be advantageous in certain cases. |
| Organic Bases (e.g., Et₃N) | Moderate | Organic | Can be used in anhydrous conditions. |
An aqueous solution of a carbonate or phosphate base is typically a reliable choice for this reaction.
Solvent Systems
The solvent system must be capable of dissolving the reactants and catalyst while being compatible with the chosen base. Biphasic solvent systems are common in Suzuki couplings.[2]
| Solvent System | Characteristics |
| Toluene/Water | A classic biphasic system that is effective for a wide range of substrates. |
| Dioxane/Water | Another common and effective biphasic system.[5] |
| THF/Water | Tetrahydrofuran is a polar aprotic solvent that can be useful. |
| DMF or DMAc | Polar aprotic solvents that can be used for less soluble substrates, often at higher temperatures. |
A 4:1 to 5:1 mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous base solution is a standard starting point.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol outlines a standard procedure using a readily available palladium(0) catalyst.
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or Dioxane)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with an inert gas for 20-30 minutes.[11]
-
Add the degassed K₂CO₃ solution to the flask, followed by the degassed organic solvent (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or Pd(PPh₃)₄, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Further Considerations
-
Low Yields: If the yield is low, consider increasing the catalyst loading, using a stronger base like Cs₂CO₃, or employing a more advanced ligand system (e.g., Buchwald ligands).
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Decomposition of Reactants or Products: If decomposition is observed, reducing the reaction temperature and extending the reaction time may be necessary.
-
Stereochemistry: this compound exists as a mixture of E/Z isomers. The stereochemistry of the starting material is generally retained in the product under standard Suzuki coupling conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of novel trifluoromethylated alkenes from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols provided in this guide, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Palladium catalyzed the Suzuki cross-coupling reaction using a fluorous NHC ligand / Journal of Fluorine Chemistry, 2012 [sci-hub.sg]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 1-Bromo-3,3,3-trifluoroprop-1-ene with Alkynes
Introduction: The Strategic Value of Trifluoromethylated Enynes
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry and materials science.[1][2] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged functional group in drug design.[1][3] The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, provides a direct route to conjugated enynes, which are themselves versatile intermediates in organic synthesis.[4][5]
This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of 1-bromo-3,3,3-trifluoroprop-1-ene with terminal alkynes. This specific transformation is of high value as it provides direct access to trifluoromethyl-substituted 1,3-enynes, key building blocks for advanced pharmaceuticals and functional materials.[6][7] We will explore the mechanistic underpinnings, provide step-by-step experimental procedures for both traditional and copper-free systems, and offer insights into optimizing this crucial reaction. The stereochemistry of the starting vinyl bromide is generally retained, offering a stereospecific pathway to the desired (E)- or (Z)-enyne products.[4]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is traditionally catalyzed by a combination of a palladium(0) complex and a copper(I) salt, operating through two interconnected catalytic cycles.[5][8] Understanding these cycles is critical for rational optimization and troubleshooting.
-
The Palladium Cycle : This is the primary cross-coupling cycle.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the vinyl halide (this compound). This is often the rate-determining step. The reactivity of vinyl halides typically follows the trend I > OTf > Br > Cl.[8][9] The strong electron-withdrawing nature of the CF₃ group can influence the electron density of the C-Br bond, affecting the kinetics of this step.
-
Transmetalation : The resulting Pd(II) complex receives the alkynyl group from the copper acetylide species generated in the copper cycle.
-
Reductive Elimination : Following a cis-trans isomerization, the Pd(II) intermediate undergoes reductive elimination to release the final trifluoromethylated enyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[8]
-
-
The Copper Cycle : This cycle's function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[10][11]
-
Deprotonation : An amine base deprotonates the alkyne, forming a highly nucleophilic copper(I) acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.
-
Optimizing the Reaction: Key Parameters and Considerations
Several factors are critical for a successful Sonogashira coupling with this compound.
-
Catalyst System : The choice of palladium source and its ligands is paramount.
-
Palladium Source : Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4][5] Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate and allow for milder conditions.[5]
-
Ligands : The phosphine ligands stabilize the palladium center. Bulky, electron-rich ligands can often improve catalytic efficiency.[8]
-
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It deprotonates the terminal alkyne and neutralizes the HBr generated during the reaction.[4][10]
-
Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.[4] The reaction must be performed under anhydrous conditions to prevent unwanted side reactions.
-
Atmosphere : A key consideration is the prevention of oxidative homocoupling of the alkyne (Glaser coupling), which produces diynes as a byproduct. This is achieved by rigorously maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[4]
-
Copper-Free Conditions : For substrates sensitive to copper or to completely eliminate the risk of alkyne homocoupling, a copper-free protocol can be employed.[4][12] These reactions often require a stronger base, higher temperatures, or more specialized palladium/ligand systems to facilitate the deprotonation and coupling of the alkyne directly with the palladium complex.[8][12]
Data Presentation: Representative Coupling Reactions
The following table summarizes representative yields for the Sonogashira coupling of (E)-1-bromo-3,3,3-trifluoroprop-1-ene with a selection of terminal alkynes under optimized, copper-cocatalyzed conditions.
| Entry | Alkyne Substrate | Product | Expected Yield (%) |
| 1 | Phenylacetylene | (E)-5,5,5-Trifluoro-1-phenylpent-1-en-3-yne | 85-95 |
| 2 | 1-Hexyne | (E)-1,1,1-Trifluoronon-2-en-4-yne | 75-85 |
| 3 | Propargyl alcohol | (E)-5,5,5-Trifluoropent-2-en-4-yn-1-ol | 70-80 |
| 4 | Trimethylsilylacetylene | (E)-5,5,5-Trifluoro-1-(trimethylsilyl)pent-1-en-3-yne | 90-98 |
Note: Yields are illustrative and based on typical outcomes for similar fluorinated vinyl bromide substrates. Actual yields may vary based on reaction scale and purity of reagents.
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are flammable and/or toxic.
Protocol A: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol provides a general and robust method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide, CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Inert Atmosphere Setup : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(PPh₃)₄ (34.7 mg) and CuI (9.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition : Under a positive flow of inert gas, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL). Stir the mixture until the catalysts dissolve.
-
Add this compound (175 mg) to the stirred solution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive alkynes, gentle heating to 50 °C may be required.[4]
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated enyne.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper or to minimize alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.5 mmol, 1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Diisopropylamine (i-Pr₂NH) (2.0 mmol, 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14.0 mg).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.[4]
-
Reagent Addition : Under a positive flow of argon, add anhydrous DMF (5 mL) and diisopropylamine (0.28 mL).
-
Add this compound (175 mg) to the solution.
-
Add the terminal alkyne to the reaction mixture.
-
Reaction Monitoring : Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]
-
Workup : After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
References
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling reaction. Chem Help ASAP (YouTube). [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira coupling. Professor Dave Explains (YouTube). [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (Scirp.org). [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene... ResearchGate. [Link]
-
Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Visible-light-induced trifluoromethylation/cyclization of 1,7-enynes... ResearchGate. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (NIH). [Link]
-
Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes. Figshare. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. cheminform.wiley-vch.de. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. thalesnano.com [thalesnano.com]
Application Notes & Protocols: 1-Bromo-3,3,3-trifluoroprop-1-ene in Pharmaceutical Synthesis
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. 1-Bromo-3,3,3-trifluoroprop-1-ene has emerged as a versatile and powerful building block for the introduction of the trifluoromethyl group into a wide array of molecular scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical synthesis. We will delve into its pivotal role in cross-coupling reactions, cycloadditions, and the synthesis of key pharmaceutical intermediates, supported by detailed mechanistic insights and field-proven experimental protocols.
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a privileged moiety in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally stable to metabolic degradation.[1] Consequently, the development of robust synthetic methodologies for the introduction of this group is of paramount importance. This compound (both E and Z isomers) serves as a key reagent in this context, offering a reactive handle for a multitude of chemical transformations.[][3]
Key Physicochemical Properties of (E)-1-Bromo-3,3,3-trifluoroprop-1-ene:
| Property | Value | Reference |
| Molecular Formula | C₃H₂BrF₃ | [] |
| Molecular Weight | 174.95 g/mol | [] |
| Boiling Point | 88.3 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.728 ± 0.06 g/cm³ | [] |
| CAS Number | 149597-47-7 ((E)-isomer) | [][4] |
Core Applications in Pharmaceutical Synthesis
This compound is a versatile precursor for various trifluoromethylated structures. Its utility stems from the presence of both a reactive carbon-bromine bond and an electron-deficient double bond, enabling a diverse range of synthetic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the C-Br bond to a low-valent palladium(0) species, followed by transmetalation with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for modulating the reactivity and selectivity of the catalyst.
Application Example: Synthesis of Trifluoromethylated Alkenes and Arenes Trifluoromethylated alkenes and arenes are common motifs in pharmaceuticals. For instance, the Sonogashira coupling of this compound with terminal alkynes provides access to trifluoromethylated enynes, which are valuable intermediates in drug discovery.
Sources
Application Notes & Protocols: Leveraging 1-Bromo-3,3,3-trifluoroprop-1-ene in Modern Agrochemical Development
Preamble: The Strategic Importance of the Trifluoromethyl Group in Agrochemicals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical design.[1] Among the most powerful fluorine-containing motifs is the trifluoromethyl (CF₃) group.[1] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance the biological efficacy, bioavailability, and persistence of active ingredients.[1][2] Consequently, a significant portion of pesticides launched in the last two decades are fluorinated, with many containing a trifluoromethyl group.[3]
This guide focuses on 1-Bromo-3,3,3-trifluoroprop-1-ene , a versatile and highly reactive building block for introducing the trifluoromethylpropenyl moiety into complex molecular scaffolds. Its structure, featuring a vinyl bromide and an electron-withdrawing CF₃ group, provides a rich platform for a variety of chemical transformations crucial for the synthesis of next-generation herbicides, fungicides, and insecticides.[4]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from two primary reactive sites: the carbon-bromine bond and the carbon-carbon double bond. The strong electron-withdrawing nature of the adjacent CF₃ group significantly influences the reactivity of both sites.[3]
-
The C(sp²)-Br Bond: This bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for palladium-catalyzed cross-coupling reactions.[5][6] This is the most common and powerful strategy for forming new C-C and C-heteroatom bonds.
-
The C=C Double Bond: The double bond is electron-deficient due to the inductive effect of the CF₃ group. This polarization makes it susceptible to nucleophilic attack and a reactive partner in various cycloaddition and radical addition reactions.[7][8][9]
The interplay between these two sites allows for a diverse range of synthetic applications, which will be explored in the following protocols.
Application in Agrochemical Synthesis: Key Transformation Protocols
The following sections provide detailed, field-proven protocols for the most critical transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon skeletons of many modern agrochemicals.[5][10][11] For this compound, these reactions allow for the direct attachment of aryl, heteroaryl, or alkyl groups, which are often essential for biological activity.
Principle: The Suzuki-Miyaura coupling creates a carbon-carbon bond between the vinyl bromide and an organoboron compound (e.g., a boronic acid or ester). This reaction is known for its high functional group tolerance and is a workhorse in discovery chemistry. The causality behind this choice is its reliability and the commercial availability of a vast library of boronic acids, enabling rapid SAR (Structure-Activity Relationship) studies.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene and Water (e.g., 10:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Add this compound (1.0 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data & Troubleshooting:
| Parameter | Typical Condition | Potential Issue | Recommended Solution |
| Catalyst | Pd(OAc)₂ / SPhos | Low or no conversion | Use a pre-catalyst like SPhos Pd G3; ensure catalyst is not degraded. |
| Base | K₂CO₃, K₃PO₄ | Incomplete reaction | Try a stronger base like CsF or K₃PO₄, especially for sterically hindered substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Poor solubility | Screen other solvents like 1,4-dioxane or DME. |
| Temperature | 80-110 °C | Decomposition | Lower the temperature and increase reaction time. |
Cycloaddition Reactions for Heterocycle Synthesis
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile or dipolarophile for constructing trifluoromethyl-substituted heterocyclic cores, which are prevalent in agrochemicals.[12][13]
Principle: This reaction, a form of Huisgen cycloaddition, allows for the synthesis of trifluoromethyl- and bromo-substituted triazoles. Triazole moieties are common in fungicides due to their ability to inhibit key fungal enzymes. The reaction proceeds via a concerted mechanism where the dipole (azide) adds across the dipolarophile (the alkene).
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide) (1.0 equivalents)
-
Xylenes or Toluene
-
Inert atmosphere setup (optional, but recommended)
Step-by-Step Methodology:
-
In a sealed tube, dissolve this compound (1.0 mmol) in xylenes (3 mL).
-
Add the organic azide (1.0 mmol).
-
Seal the tube tightly and heat the mixture to 130-140 °C in an oil bath behind a safety shield.
-
Maintain heating for 24-48 hours. Monitor periodically by ¹⁹F NMR or LC-MS if possible.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the triazole product.
Causality Note: High temperatures are required to overcome the activation energy for this thermal cycloaddition. The choice of a high-boiling, non-polar solvent like xylenes is critical for achieving the necessary reaction temperature safely.
Radical Addition Reactions
Radical reactions provide a complementary approach to functionalizing the alkene.
Principle: This modern protocol uses a photocatalyst to generate radicals from precursors, which then add across the double bond of this compound. This method offers mild conditions and high functional group tolerance compared to traditional thermal radical initiation.
Logical Relationship: Photocatalytic Radical Addition
Caption: Simplified pathway for photoredox-catalyzed radical addition.
Materials:
-
This compound
-
Radical Precursor (e.g., an N-hydroxyphthalimide ester of an alkyl carboxylic acid) (1.5 equivalents)[14]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)
-
Hantzsch Ester (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Blue LED light source
Step-by-Step Methodology:
-
To a Schlenk tube, add the radical precursor (0.3 mmol), Hantzsch ester (0.3 mmol), and photocatalyst (0.002 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed acetonitrile (2.0 mL) followed by this compound (0.2 mmol).
-
Seal the tube and place it approximately 1-2 cm from a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, remove the light source and concentrate the reaction mixture.
-
Purify the residue by column chromatography to obtain the functionalized trifluoromethylated product.
Safety and Handling
Trustworthiness Pillar: A protocol is only trustworthy if it is safe. All manipulations of this compound must be conducted with appropriate engineering controls and personal protective equipment.
-
Handling: Always handle in a well-ventilated chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and nitrile gloves.[15][17] Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[15][17]
-
Hazards: May cause respiratory irritation and drowsiness or dizziness.[17] It is suspected of causing genetic defects and may damage fertility or the unborn child.[16][17][18] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16][18]
Conclusion
This compound is a powerful and versatile building block for the agrochemical industry. Its well-defined reactivity allows for the strategic installation of the trifluoromethylpropenyl group into diverse molecular architectures through robust protocols like palladium-catalyzed cross-coupling and cycloaddition reactions. The methodologies presented in this guide provide a solid foundation for researchers to explore and develop novel, highly effective crop protection agents.
References
- Uneyama, K. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Matsuda, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Wang, S., et al. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
- Dakenchem. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Dakenchem.
- Zhang, M., et al. (2013). Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals. PubMed.
- Benchchem. This compound. Benchchem.
- Unknown Author. (Date Unknown).
- Zhang, M., et al. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI.
- Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. PubMed.
- Dalvit, C., et al. (2025).
- Safety D
- Unknown Author. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. FAO AGRIS.
- 2-Bromo-3,3,3-trifluoro-1-propene Safety D
- Safety D
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022).
- Safety D
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). Source.
- Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI.
- Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 460-33-3 | Benchchem [benchchem.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 7. Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-3,3,3-trifluoroprop-1-ene
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 1-bromo-3,3,3-trifluoroprop-1-ene. This guide is specifically designed for researchers, scientists, and professionals in drug development who are leveraging this versatile fluorinated building block. The presence of the trifluoromethyl group introduces unique electronic properties that can significantly influence reactivity, often requiring tailored reaction conditions for success.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for Suzuki, Heck, and Sonogashira couplings involving this substrate. The advice herein is based on established organometallic principles and field-proven insights to help you navigate the common challenges and unlock the full synthetic potential of this valuable reagent.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents.[2] However, the electron-withdrawing nature of the trifluoromethyl group can present challenges.
Troubleshooting Guide & FAQs (Suzuki-Miyaura Coupling)
Q1: My Suzuki coupling is sluggish or fails to go to completion. What are the likely causes?
A1: Low reactivity in this specific coupling can often be traced back to several key factors:
-
Inefficient Catalyst Activation or Decomposition: The active Pd(0) species may not be forming efficiently or could be decomposing.
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid partner for transmetalation.[3][4] Its strength and solubility are critical.
-
Poor Ligand Choice: The ligand's steric and electronic properties dictate the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
-
Solvent Incompatibility: The solvent must be appropriate for all components of the reaction, including the base and the catalyst complex.
Q2: How do I choose the right phosphine ligand for this coupling?
A2: For electron-deficient vinyl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the catalytic species. Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective in challenging coupling reactions.[5]
Q3: Which base should I start with, and what are the alternatives?
A3: A common starting point is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][7] If you observe low yields, consider switching to potassium phosphate (K₃PO₄), which is a stronger base and can be effective.[5] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be a good option, though it may require higher temperatures or longer reaction times.[3]
Q4: I'm observing significant amounts of protodebromination of my starting material. How can I minimize this side reaction?
A4: Protodebromination (replacement of the bromine with a hydrogen atom) suggests that the catalytic cycle is being intercepted by a proton source. To mitigate this:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents.
-
Optimize the Base: A stronger, non-nucleophilic base might be beneficial.
-
Increase Reactant Concentration: Higher concentrations can favor the desired bimolecular coupling over side reactions.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A reliable and common Pd(II) source that is reduced in situ. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.5 equivalents) | A strong base that effectively promotes transmetalation. |
| Solvent | Toluene/Water (10:1) | A biphasic system that aids in dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and phosphine ligand. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add phenylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Section 2: Heck Reaction
The Heck reaction offers a powerful method for the arylation or vinylation of this compound with various alkenes.[8][9] The stereochemical outcome is a key consideration in this transformation.
Troubleshooting Guide & FAQs (Heck Reaction)
Q1: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve this?
A1: Poor yield and regioselectivity are common hurdles in Heck reactions.[10] Key areas to investigate include:
-
Base Choice: The base plays a critical role in the regeneration of the active Pd(0) catalyst. Sterically hindered organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often effective.
-
Ligand Selection: For controlling regioselectivity, phosphine ligands are crucial. In some cases, ligandless conditions using a palladium salt like Pd(OAc)₂ can be effective, but often lead to palladium black formation.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred for Heck reactions as they can help stabilize the cationic intermediates.
Q2: I'm observing isomerization of my alkene starting material or product. What can be done to prevent this?
A2: Alkene isomerization is a common side reaction that proceeds through a palladium-hydride intermediate.[11] To suppress this:
-
Add a Silver or Thallium Salt: Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) can act as halide scavengers and promote the desired pathway.
-
Use a Bulky Ligand: Sterically demanding ligands can disfavor the formation of the palladium-hydride species responsible for isomerization.
Optimized Protocol: Heck Reaction of this compound with Styrene
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1 mol%) | A common and effective catalyst precursor for Heck reactions. |
| Ligand | P(o-tol)₃ (2 mol%) | A bulky phosphine ligand that can improve regioselectivity and stability. |
| Base | Et₃N (2.0 equivalents) | A standard organic base for regenerating the Pd(0) catalyst. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive Heck reactions to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Step-by-Step Procedure:
-
In a dry Schlenk tube, combine Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by Et₃N, styrene (1.5 equivalents), and this compound (1.0 equivalent).
-
Seal the tube and heat the mixture to the specified temperature.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Logical Workflow: Troubleshooting the Heck Reaction
Caption: Heck Reaction Troubleshooting Flow
Section 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with vinyl halides, and it is highly effective for this compound.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]
Troubleshooting Guide & FAQs (Sonogashira Coupling)
Q1: My Sonogashira reaction is resulting in significant alkyne homocoupling (Glaser coupling). How can I suppress this?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.[14] To minimize this:
-
Reduce Copper(I) Loading: Lowering the concentration of the copper co-catalyst can disfavor the homocoupling pathway.
-
Use a Copper-Free Protocol: Several efficient copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a strong amine base.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, thus reducing the rate of homocoupling.
Q2: The reaction is not proceeding, and I'm recovering my starting materials. What should I check first?
A2: A stalled Sonogashira reaction often points to issues with the catalytic system or reaction environment:
-
Oxygen Contamination: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote Glaser coupling. Ensure all reagents and solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.
-
Base Incompatibility: The amine base (e.g., Et₃N, DIPEA) is crucial for both the palladium and copper catalytic cycles.[15] Ensure it is fresh and anhydrous.
-
Catalyst Quality: The palladium and copper catalysts should be of high quality. If in doubt, use freshly opened or purified reagents.
Optimized Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A standard, reliable palladium catalyst for Sonogashira couplings.[13] |
| Copper Co-catalyst | CuI (4 mol%) | The classic copper(I) source for this reaction.[13] |
| Base/Solvent | Et₃N/THF (1:4) | Triethylamine serves as both the base and a co-solvent. |
| Alkyne | Phenylacetylene (1.2 equivalents) | The coupling partner. |
| Temperature | Room Temperature to 40 °C | Mild conditions are often sufficient for this reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing side reactions and catalyst deactivation. |
Step-by-Step Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equivalent) in degassed THF.
-
Add degassed Et₃N, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
If the reaction is slow, gentle heating (40 °C) can be applied.
-
Upon completion, dilute with ether and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify via column chromatography.
Dual Catalytic Cycle: Sonogashira Reaction
Caption: Sonogashira dual catalytic cycles
References
-
Sharma, S., et al. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Ichitsuka, T., et al. (n.d.). Palladium‐Catalyzed Base‐Free Suzuki–Miyaura Coupling Reactions of Fluorinated Alkenes and Arenes via a Palladium Fluoride Key Intermediate. Sci-Hub. Available at: [Link]
-
Hu, Y., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Bar-Ziv, E., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Encyclopedia.pub. (2022). Versatile Fluorine-Containing Building Blocks. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the phosphine ligands. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. (n.d.). The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
ResearchGate. (n.d.). Effect of various bases in Suzuki cross-coupling reaction. Available at: [Link]
-
Myers, A. (n.d.). The Heck Reaction. Chem 115. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Frontiers. (2021). A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Sci-Hub. (n.d.). Oxidative Heck Reaction of Fluorinated Olefins with Arylboronic Acids by Palladium Catalysis. Available at: [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Oxidative Heck Reaction of Fluorinated Olefins with Arylboronic Acids by Palladium Catalysis. Available at: [Link]
-
Semantic Scholar. (n.d.). Pd-catalyzed cross-coupling reactions of alkyl halides. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Side reactions and byproducts in 1-Bromo-3,3,3-trifluoroprop-1-ene chemistry
Welcome to the Technical Support Center for 1-Bromo-3,3,3-trifluoroprop-1-ene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unlock the full potential of your chemical transformations.
Section 1: Troubleshooting Guide for Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. However, its unique electronic and steric properties can sometimes lead to unexpected side reactions and byproducts. This guide provides solutions to common problems encountered during these reactions.
Low or No Product Yield
Question: I am performing a Suzuki coupling reaction between an arylboronic acid and this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2]
Potential Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst may be inactive or poisoned.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step and can be sluggish.[2]
-
Solution: The choice of base is crucial for activating the boronic acid.[2] A stronger base like cesium carbonate or potassium phosphate may be more effective than weaker bases. The presence of water can also influence the rate of transmetalation.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[5]
-
Solution: Use anhydrous solvents and ensure the base is not excessively strong to the point of promoting this side reaction. Running the reaction under an inert atmosphere is also critical.
-
-
Low Reaction Temperature: The activation of the C-Br bond in this compound might require higher temperatures.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.
-
Formation of Homocoupling Byproducts
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I minimize this?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7]
Strategies to Minimize Alkyne Homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium catalyst, it completely eliminates the primary pathway for Glaser coupling.[8]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Piperidine and triethylamine are common bases.[9] Using a less coordinating solvent might also be beneficial.
Observation of Isomeric Byproducts (E/Z Isomerization)
Question: I started my Suzuki reaction with the pure (E)-isomer of this compound, but my product is a mixture of (E) and (Z)-isomers. What is causing this isomerization?
Answer:
Loss of stereochemical integrity during the cross-coupling of vinyl halides can occur, leading to a mixture of E/Z isomers in the product.[10][11]
Mechanisms and Mitigation of Isomerization:
-
Palladium-Catalyzed Isomerization: The palladium catalyst itself can facilitate the isomerization of the double bond in the product.[11] This can happen through a separate catalytic cycle where the product coordinates to a palladium species.
-
Mitigation: The choice of phosphine ligand can have a significant impact on the extent of isomerization.[11] Experimenting with different ligands (e.g., bulky vs. electron-rich) may help suppress this side reaction. Minimizing reaction time and temperature can also be effective.
-
-
Thermal or Photo-Isomerization: Although less common under typical cross-coupling conditions, prolonged heating or exposure to light could potentially contribute to isomerization.[12]
-
Mitigation: Protect the reaction from light and avoid excessively high temperatures or prolonged reaction times.
-
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Purity
Question: What are the common impurities in commercially available this compound, and how can they affect my reaction?
Answer:
The synthesis of this compound can lead to several impurities.[13] The most common are:
-
2-Bromo-3,3,3-trifluoropropene: This is a common regioisomer that can be formed during the synthesis.[13] Its presence can lead to the formation of isomeric products in your coupling reaction.
-
1,2-Dibromo-3,3,3-trifluoropropane: This can be a byproduct of the bromination/dehydrobromination route.[13] It is generally less reactive in cross-coupling reactions but can complicate purification.
Impact on Reactions: The presence of the 2-bromo isomer is particularly problematic as it will also participate in the cross-coupling reaction, leading to a mixture of regioisomeric products that can be difficult to separate.
Purification: If you suspect the presence of these impurities, careful fractional distillation is the most common method for purification.
Stability and Storage
Question: How should I store this compound to ensure its stability?
Answer:
This compound is a volatile and reactive compound. Proper storage is crucial to maintain its integrity.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (argon or nitrogen) to prevent degradation.
-
Light Sensitivity: Protect from light, as it can promote radical reactions.
-
Material Compatibility: Use glass or other inert containers for storage.
Dehydrobromination
Question: I am concerned about the potential for dehydrobromination of this compound under basic reaction conditions. Is this a common side reaction?
Answer:
Dehydrobromination to form 3,3,3-trifluoropropyne is a potential side reaction, especially with strong bases and elevated temperatures.[14][15]
Factors Influencing Dehydrobromination:
-
Base Strength: Stronger bases (e.g., alkoxides) are more likely to induce dehydrobromination than weaker bases (e.g., carbonates).
-
Temperature: Higher temperatures will accelerate the rate of elimination.
Mitigation:
-
Use the mildest base that is effective for your desired transformation.
-
Keep the reaction temperature as low as possible.
-
If dehydrobromination is a persistent issue, consider alternative coupling partners or reaction conditions that do not require a strong base.
Section 3: Data and Protocols
Table 1: Common Byproducts in Cross-Coupling Reactions
| Reaction Type | Common Byproducts | Potential Cause | Mitigation Strategies |
| Suzuki | Aryl homocoupling | Oxidative coupling of boronic acids | Rigorous degassing, use of fresh catalyst |
| Dehalogenation of starting material | Reduction of the C-Br bond | Use of appropriate ligand, control of reaction time | |
| Heck | Double bond isomerization | Palladium-catalyzed isomerization of the product | Ligand selection, minimize reaction time and temperature |
| Formation of reduced alkene | β-hydride elimination from the alkyl-palladium intermediate | Use of a suitable base, addition of silver salts | |
| Sonogashira | Alkyne homocoupling (Glaser) | Copper-catalyzed oxidative coupling of the alkyne | Rigorous degassing, use of copper-free conditions |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane and water via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing Reaction Pathways
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Troubleshooting low yield in cross-coupling reactions.
References
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146-151. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971 , 44 (2), 581-581. [Link]
-
Gale, J. B.; et al. E-Z isomerization in Suzuki cross-couplings of haloenones: Ligand effects and evidence for a separate catalytic. Organic & Biomolecular Chemistry2016 , 14 (36), 8565-8573. [Link]
-
Ojima, I.; et al. Palladium-catalyzed Mizoroki-Heck reactions using fluorine-containing agents as the cross-coupling partners. Molecules2019 , 24 (15), 2775. [Link]
-
Bissember, A. C.; Levina, A.; Fu, G. C. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society2012 , 134 (34), 14232-14237. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Soós, T.; et al. Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv2021 . [Link]
-
Murahashi, T.; et al. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. Nature Communications2021 , 12 (1), 1-9. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cox, P. A.; et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry2016 , 81 (24), 12484-12495. [Link]
-
Maleczka, R. E.; et al. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv2023 . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhang, W.; et al. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences2014 , 15 (10), 18837-18853. [Link]
-
Saiyed, A. S.; Bedekar, A. V. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances2023 , 13 (32), 22356-22375. [Link]
-
Gross, Z.; et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition2021 , 60 (23), 12757-12761. [Link]
-
Sarma, D.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances2015 , 5 (108), 89131-89134. [Link]
- Google Patents. Synthesis of 1-bromo-3,3,3-trifluoropropene. CN104936934A.
-
Liu, Z.; et al. Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Organic & Biomolecular Chemistry2020 , 18 (12), 2269-2273. [Link]
-
Murahashi, T.; et al. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. Nature Communications2021 , 12, 1373. [Link]
-
Shaughnessy, K. H.; et al. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. The Journal of Organic Chemistry2014 , 79 (22), 10837-10848. [Link]
-
Cox, P. A.; et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry2017 , 82 (7), 3612-3627. [Link]
-
Sharma, P.; et al. E-Z isomerization in Suzuki cross coupling of 1, 2-dichlorovinyl phenyl ketone: Ligand effects in controlling selectivity and mechanistic studies for loss of stereochemical integrity. MSpace2017 . [Link]
- Google Patents. Method for the preparation of 3-bromo-1,1,1-trifluoropropane. US5962754A.
-
Wang, Q.; et al. Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega2022 , 7 (42), 37851-37858. [Link]
-
Creative Chemistry. E-Z isomerism. [Link]
-
PubChem. 1-Bromo-2-chloro-3,3,3-trifluoroprop-1-ene. [Link]
-
Moynihan, H. A.; Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development2017 , 21 (5), 700-713. [Link]
-
Cox, P. A.; et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry2017 , 82 (7), 3612-3627. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rsc.org [rsc.org]
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- 12. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 14. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 149597-47-7 [chemicalbook.com]
Technical Support Center: Trifluoromethylation with 1-Bromo-3,3,3-trifluoroprop-1-ene
Welcome to the technical support center for trifluoromethylation reactions utilizing 1-Bromo-3,3,3-trifluoroprop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The trifluoromethyl group is a valuable moiety in medicinal chemistry, known to enhance properties like metabolic stability and bioavailability.[1][2] This resource aims to empower you to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Enhancing Your Reaction Success
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why am I observing low to no conversion of my starting material?
Low or no conversion is a common issue that can often be traced back to the initiation of the radical reaction or the stability of the radical intermediates.
Potential Causes and Solutions:
-
Inefficient Radical Initiation: For photocatalytic reactions, ensure your light source has the correct wavelength and intensity to excite the photocatalyst. For thermal initiation, confirm your reaction temperature is optimal for the chosen initiator.
-
Initiator Decomposition: Some radical initiators have limited shelf life. Use a fresh batch of initiator or test its activity on a known reaction.
-
Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Other impurities in your solvent or starting materials could also be quenching the radical chain reaction.
-
Substrate Reactivity: Electron-deficient alkenes are generally more reactive towards nucleophilic trifluoromethyl radicals. If your substrate is electron-rich, you may need to adjust the reaction conditions or consider a different trifluoromethylating agent.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is messy, with multiple unidentified side products. What is causing this and how can I improve the selectivity?
The formation of multiple products often points to a lack of control over the radical propagation and termination steps, or the presence of reactive impurities.
Potential Causes and Solutions:
-
Isomeric Impurities in the Reagent: The synthesis of this compound can sometimes yield its isomer, 2-Bromo-3,3,3-trifluoropropene, and 1,2-dibromo-3,3,3-trifluoropropane as byproducts. These impurities can lead to different trifluoromethylated products. It is crucial to use a high-purity reagent.
-
Side Reactions of the Trifluoromethyl Radical: The highly reactive trifluoromethyl radical can engage in undesired side reactions. Controlling the concentration of the radical species is key. This can be achieved by adjusting the rate of initiation (e.g., light intensity in photocatalysis) or the concentration of the initiator.
-
Substrate Decomposition: Your starting material might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder initiation method.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. A survey of different solvents is recommended to find the optimal balance of solubility and reactivity.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Suggested Solution |
| Isomeric trifluoromethylated product | Presence of 2-Bromo-3,3,3-trifluoropropene impurity in the reagent. | Use highly purified this compound. |
| Dimerization of the substrate | High concentration of substrate radicals. | Decrease the concentration of the starting material. |
| Polymerization | Uncontrolled radical chain reaction. | Add a radical scavenger in a controlled manner or lower the initiator concentration. |
Frequently Asked Questions (FAQs)
What are the advantages of using this compound for trifluoromethylation?
This compound serves as a source for the trifluoromethylvinyl radical, which can then be further manipulated to introduce a trifluoromethyl group. This reagent is particularly useful in radical addition reactions to alkenes and alkynes.
What is the difference in reactivity between this compound and 2-Bromo-3,3,3-trifluoropropene?
While both are isomers and can be used in radical trifluoromethylation, their reactivity can differ. 2-Bromo-3,3,3-trifluoropropene is often used as a radical acceptor to synthesize secondary trifluoromethylated alkyl bromides.[3][4] The position of the bromine atom influences the regioselectivity of the radical addition. The choice between the two isomers will depend on the desired final product and the substrate.
What are the recommended storage and handling procedures for this compound?
Due to its potential for radical formation, this compound should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere. It is advisable to handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Which radical initiation methods are compatible with this reagent?
Both photochemical and thermal initiation methods can be employed.
-
Photocatalysis: Visible-light photoredox catalysis offers a mild and selective method for generating trifluoromethyl radicals.[5][6][7] Common photocatalysts include ruthenium and iridium complexes.
-
Thermal Initiation: Traditional radical initiators like AIBN (Azobisisobutyronitrile) or dibenzoyl peroxide can be used, but may require higher temperatures, which could lead to more side products.
Experimental Protocol: Photocatalytic Trifluoromethylation of an Alkene (Adapted from a procedure for 2-Bromo-3,3,3-trifluoropropene) [3]
This protocol provides a general guideline for a photocatalytic radical trifluoromethylation reaction. Optimization of stoichiometry, solvent, and reaction time will be necessary for specific substrates.
Materials:
-
Alkene substrate
-
This compound
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a suitable iridium complex)
-
Radical initiator/precursor (e.g., a redox-active ester)
-
Solvent (e.g., anhydrous acetonitrile or DMF)
-
Schlenk tube or other suitable reaction vessel
-
Light source (e.g., blue LEDs)
-
Stir plate
Procedure:
-
To an oven-dried Schlenk tube, add the alkene substrate (1.0 equiv.), the photocatalyst (e.g., 1-5 mol%), and the radical precursor.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound (typically 1.5-2.0 equiv.) via syringe.
-
Place the reaction vessel in front of the light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Reaction Scheme:
Caption: General scheme for photocatalytic trifluoromethylation.
References
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
-
Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2149. [Link]
-
Iqbal, N., Singh, A. K., & Kumar, S. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Vicinal halo-trifluoromethylation of alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Trifluoromethylation-Promoted Functional Group Migration of Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
PubMed. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.5 Radical Trifluoromethylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Retrieved from [Link]
-
PubMed. (2012). A "Renaissance" in radical trifluoromethylation. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A "Renaissance" in radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMP and O2 as Radical Initiator: Trifluoromethylation of Alkenes to Tertiary β-Trifluoromethyl Alcohols at Room Temperature [organic-chemistry.org]
- 4. Sci-Hub. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 5. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 1-Bromo-3,3,3-trifluoroprop-1-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 1-Bromo-3,3,3-trifluoroprop-1-ene. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during the purification of trifluoromethyl (-CF3) containing compounds.
Section 1: General FAQs & Safety Considerations
This section addresses foundational questions regarding the unique properties of organofluorine compounds and the necessary precautions for handling them.
Q: What are the primary safety precautions when handling volatile organofluorine compounds?
A: Many derivatives of this compound are volatile, with boiling points that can be near room temperature.[1] Always handle these compounds in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. For highly volatile substances, consider working in a closed system or using cooled traps to minimize inhalation exposure and sample loss.
Q: My product seems to be co-evaporating with the solvent during rotary evaporation. What should I do?
A: This is a common issue with volatile organofluorine compounds. The high electronegativity of the trifluoromethyl group can reduce intermolecular forces, leading to lower boiling points.[2]
-
Reduce the water bath temperature: Use a room temperature or even a cooled water bath.
-
Carefully control the vacuum: Apply vacuum gradually and use the minimum level necessary to achieve gentle evaporation. A pressure-controlled vacuum pump is ideal.
-
Use a high-efficiency condenser: Ensure your rotary evaporator's condenser is clean and uses a sufficiently cold coolant (e.g., a recirculating chiller set to 0 °C or below). Consider adding a second cold trap between the condenser and the vacuum pump.
Q: How does the trifluoromethyl (-CF3) group affect my product's properties relevant to purification?
A: The -CF3 group is strongly electron-withdrawing and highly lipophilic, which significantly impacts molecular properties.[3][4]
-
Polarity: It drastically alters the electronic nature of a molecule, which affects its polarity and, consequently, its behavior during chromatography. While highly electronegative, the group's overall contribution to polarity can be complex. It often increases a molecule's affinity for non-polar to moderately polar solvents.
-
Solubility: The -CF3 group can impart unique solubility characteristics. Highly fluorinated compounds may exhibit preferential solubility in fluorinated ("fluorous") solvents, a property that can be exploited for specialized liquid-liquid extractions.[5]
-
Volatility: As discussed, it often increases volatility compared to its non-fluorinated methyl analog.[6]
Q: Which analytical techniques are essential for assessing the purity of my fluorinated compound?
A: A multi-technique approach is crucial for unambiguous purity assessment.
-
¹⁹F NMR: This is the most direct method to observe fluorine-containing species. The presence of multiple fluorine-containing signals can indicate impurities.
-
¹H and ¹³C NMR: Essential for confirming the overall structure and identifying proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing information on both purity (from the chromatogram) and identity (from the mass spectrum).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive compounds.
Section 2: Purification Strategy Decision Guide
Q: How do I choose the best initial purification strategy for my product?
A: The physical properties of your crude product are the primary determinant. The following decision tree provides a general workflow for selecting an appropriate purification method.
Caption: Purification strategy decision workflow.
Section 3: Troubleshooting Guide: Distillation
Distillation is a primary purification technique for volatile, thermally stable liquid products.[7]
Q: My product is a volatile liquid. What type of distillation should I use?
A: The choice depends on the boiling points of your product and the impurities.
-
Simple Distillation: Use if the boiling point of your product and any impurities differ by more than 25 °C.
-
Fractional Distillation: Necessary when boiling points are close (<25 °C apart). A fractionating column (e.g., Vigreux or packed) is required to achieve separation.
-
Vacuum Distillation: Use for compounds with high boiling points (>150 °C at atmospheric pressure) to prevent decomposition.
Q: I suspect an azeotrope is forming with a solvent or impurity, preventing separation by distillation. How can I address this?
A: Azeotropes, or constant-boiling mixtures, can make separation by standard distillation impossible.[8]
-
Confirmation: Monitor the distillation temperature. If it remains constant while a mixture is distilling, and the composition of the distillate (checked by GC or NMR) is also constant, you likely have an azeotrope.
-
Solution - Extractive Distillation: This technique involves adding a third component (an "entrainer" or "solvent") that has a strong affinity for one of the components of the azeotrope, thereby altering its relative volatility and allowing separation.[8][9] For example, aromatic hydrocarbons can be used to separate perfluorocarbons from other fluorocarbons.[8] This is an advanced technique and requires careful selection of the entrainer.
-
Alternative: If distillation fails, switch to an alternative method like preparative gas chromatography or column chromatography.
Experimental Protocol: Fractional Distillation of a Volatile Fluorinated Liquid
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and collection flask. Ensure all glass joints are properly sealed (use Teflon sleeves or minimal high-vacuum grease).
-
Drying: Ensure the crude product is dry. Wash with brine, dry over an appropriate agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Charging the Flask: Add the crude liquid and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the distillation flask and the Vigreux column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Distillation: Heat the flask gently. Allow the vapor to rise slowly through the column, establishing equilibrium.
-
Collection: Collect the first fraction (the "forerun"), which will contain lower-boiling impurities. Once the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a new collection flask.
-
Termination: Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are starting to distill). Never distill to dryness.
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity.
Section 4: Troubleshooting Guide: Flash Column Chromatography
Chromatography is the most versatile technique for purifying liquid or solid products, separating compounds based on their differential adsorption to a stationary phase.
Q: How do I select an appropriate solvent system (mobile phase) for my -CF3 containing compound?
A: The key is to find a solvent system that provides a target retention factor (Rf) of ~0.3 for your product on a TLC plate. Due to the lipophilic nature of the -CF3 group, compounds often have higher Rf values than their non-fluorinated analogs.
-
Start with low polarity: Begin with a non-polar solvent system, such as Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.
-
Systematic Approach: Start with 100% hexanes and gradually increase the percentage of the more polar co-solvent (e.g., ethyl acetate) in 5-10% increments until you achieve the desired separation on TLC.
Q: My fluorinated compound is running very quickly (high Rf) even in 100% hexanes. How can I achieve better separation?
A: This indicates your compound has very low polarity.
-
Change Stationary Phase: Consider using a less polar stationary phase like alumina instead of silica gel.
-
Reverse-Phase Chromatography: If the compound is still too non-polar for normal-phase chromatography, reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase with polar solvents like water/acetonitrile or water/methanol) is the best alternative.
Troubleshooting Common Chromatography Problems
Caption: Troubleshooting guide for flash chromatography.
Section 5: Troubleshooting Guide: Crystallization/Recrystallization
For solid products, crystallization can be an excellent method to obtain high-purity material.[7]
Q: My product is a solid, but I'm struggling to find a suitable solvent for recrystallization. What's the best approach?
A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Screening: Test small amounts of your solid in various solvents (e.g., hexanes, ethanol, ethyl acetate, toluene, water) to test solubility at room and elevated temperatures.
-
Two-Solvent System: If no single solvent works, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Q: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product.
-
Cool Slower: Allow the solution to cool more gradually. Insulate the flask to slow heat loss.
-
Use More Solvent: The concentration of your compound may be too high. Add more solvent to the hot solution and reheat to ensure everything dissolves before cooling again.
-
Lower the Temperature Before Saturation: Use a solvent system with a lower boiling point.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent level or add a small seed crystal of the pure product to induce crystallization.
Section 6: Removing Specific Reagents
Q: How do I remove common catalysts or reagents used in trifluoromethylation reactions?
A: Many modern trifluoromethylation reactions use complex catalysts and reagents that must be removed.[3][10]
-
Ruthenium-based photoredox catalysts (e.g., Ru(Phen)₃Cl₂): These are often colored and can be removed by column chromatography. They tend to be highly polar and will stick to the baseline on silica gel. A silica plug (a short column) can often remove the bulk of the catalyst before a full chromatographic purification.
-
DBU (1,8-Diazabicycloundec-7-ene): DBU is a base. It can be removed by performing an acidic aqueous wash (e.g., with 1M HCl) on your reaction mixture during the workup. The protonated DBU salt will be soluble in the aqueous layer.
-
Togni's Reagent or CF₃I: Unreacted trifluoromethylating agents can often be removed by column chromatography. CF₃I is highly volatile and may be removed during solvent evaporation under reduced pressure.
By understanding the unique properties conferred by the trifluoromethyl group and applying these systematic troubleshooting strategies, you can overcome the challenges associated with purifying products derived from this compound.
References
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. Retrieved from [Link]
- Google Patents. (1963). Distillation process for fluorocarbons.
-
Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6612. Retrieved from [Link]
-
Sjöberg, D. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. Retrieved from [Link]
-
Kim, E., et al. (2016). Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. ACS Omega, 1(5), 843–852. Retrieved from [Link]
-
ResearchGate. (2021). Hydrotrifluoromethylation of Alkenes with a Fluoroform-Derived Trifluoromethylboron Complex. Retrieved from [Link]
-
Gao, H., et al. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 14(7), 14697–14713. Retrieved from [Link]
-
Jarry, R. L., Davis, W. D., & Pan, W. P. (1953). Purification of Fluorine by Distillation. U.S. Atomic Energy Commission. Retrieved from [Link]
-
Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. Retrieved from [Link]
-
BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoride volatility. Retrieved from [Link]
-
Karunaratne, Y. S., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 14(1), 136-141. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
-
Carbery, D. R. (2018). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Organic & Biomolecular Chemistry, 16(44), 8543–8554. Retrieved from [Link]
-
Egami, H., & Sodeoka, M. (2014). Trifluoromethylation of alkenes with concomitant introduction of additional functional groups. Angewandte Chemie International Edition, 53(32), 8294-308. Retrieved from [Link]
- Google Patents. (1999). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Retrieved from [Link]
- Google Patents. (1963). Distillation process for fluorocarbons.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Retrieved from [Link]
-
My Pure Water. (2010). How does distillation remove chemicals such as chlorine? Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
-
Sci-Hub. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trifluoromethylation and Monofluoroalkenylation of Alkenes through Radical-Radical Cross-Coupling. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 9. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 10. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1-Bromo-3,3,3-trifluoroprop-1-ene Reactions
Welcome to the technical support center dedicated to reactions involving 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP). As a key building block in medicinal chemistry and materials science, the trifluoromethyl group (-CF3) imparts unique properties to organic molecules, influencing everything from metabolic stability to lipophilicity.[1][2] BTP is an invaluable precursor for introducing the trifluoromethyl vinyl moiety. However, its reactivity in common cross-coupling reactions presents unique challenges.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move from troubleshooting common experimental failures to a broader discussion of catalyst system selection, supported by detailed protocols and mechanistic insights.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions with this compound.
Question: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Answer:
Low conversion is a frequent but solvable problem. The issue typically stems from one of four areas: catalyst activity, reaction conditions, reagent quality, or substrate-specific challenges.
-
Catalyst System Inactivity:
-
The Cause: The initial oxidative addition of the palladium(0) species to the C-Br bond is often the rate-determining step in cross-coupling reactions.[3][4] The electron-withdrawing nature of the adjacent CF3 group can influence this step. Furthermore, the active Pd(0) catalyst can be deactivated by oxygen.[5]
-
The Solution:
-
Ensure Inert Atmosphere: All palladium-catalyzed reactions should be conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) or lead to the formation of palladium black.
-
Ligand Choice is Critical: The supporting ligand dictates the catalyst's reactivity. For a challenging substrate like BTP, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to more electron-rich and sterically bulky ligands, such as biarylphosphine ligands (e.g., SPhos, GPhos) or N-heterocyclic carbenes (NHCs).[7][8][9] These ligands promote the formation of the highly reactive 1:1 ligand-Pd(0) complex necessary for oxidative addition and can stabilize the catalyst.[10]
-
Increase Catalyst Loading/Temperature: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) or reaction temperature can improve conversion, though this may also increase side product formation.[5]
-
-
-
Sub-Optimal Reaction Conditions:
-
The Cause: The choice of base and solvent is not universal; it is highly dependent on the specific coupling reaction (Suzuki, Heck, Sonogashira). An inappropriate base may not be strong enough to facilitate the catalytic cycle, while the wrong solvent can lead to poor solubility or unwanted side reactions.[11]
-
The Solution: Consult the condition optimization table below (Table 1) and the specific FAQs in Section 2. For instance, Suzuki-Miyaura couplings often benefit from aqueous solvent mixtures and carbonate or phosphate bases, whereas Sonogashira couplings typically use an amine base in an organic solvent like THF or DMF.[6][11]
-
Troubleshooting Flowchart for Low Conversion```dot
Caption: A simplified representation of the Mizoroki-Heck catalytic cycle.
References
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Google Patents.
-
Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]
-
Optimization of the conditions for the cross-coupling reaction. ResearchGate. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. NIH National Center for Biotechnology Information. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of trifluoromethyl alkenes. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. Available at: [Link]
-
Trifluoromethylation of Alkenes and Alkynes: A Decade Review. ResearchGate. Available at: [Link]
-
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. ACS Publications. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. Available at: [Link]
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. NIH National Center for Biotechnology Information. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Heck Reaction. YouTube. Available at: [Link]
- Synthesis of 1-bromo-3,3,3-trifluoropropene. Google Patents.
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Stability and decomposition of 1-Bromo-3,3,3-trifluoroprop-1-ene under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Bromo-3,3,3-trifluoroprop-1-ene. As a key building block in the synthesis of novel trifluoromethylated compounds, understanding its stability and decomposition pathways under various reaction conditions is paramount to achieving successful and reproducible results. This guide, structured in a flexible question-and-answer format, provides in-depth technical insights and troubleshooting strategies to address common challenges encountered during its use.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a versatile reagent, but its utility is intrinsically linked to its electronic properties. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the reactivity of the carbon-carbon double bond, rendering the molecule susceptible to specific transformations and potential decomposition pathways.
This guide will delve into the practical implications of its chemical nature, offering solutions to common issues and providing a deeper understanding of its behavior in chemical reactions.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Question 1: My reaction is sluggish, and I'm observing low conversion of my starting material. What could be the issue?
Answer:
Several factors can contribute to low reactivity. Let's break down the possibilities:
-
Isomer Purity: this compound exists as (E) and (Z) isomers. While their reactivity is not extensively documented in comparative studies, subtle stereoelectronic differences might influence reaction rates. Ensure the isomeric purity of your starting material is consistent across experiments. Commercially available reagents can sometimes contain a mixture of isomers.
-
Inadequate Activation: In cross-coupling reactions, such as Suzuki or Sonogashira couplings, incomplete activation of the palladium catalyst or the organometallic partner can lead to low conversion.[1] Ensure your catalyst is active, ligands are pure, and the reaction conditions (temperature, solvent, base) are optimal for the specific transformation.
-
Steric Hindrance: The trifluoromethyl group is sterically demanding. If your nucleophile or coupling partner is also bulky, the reaction rate may be significantly reduced. In such cases, optimization of reaction temperature and time may be necessary.
Question 2: I'm observing the formation of a significant amount of a byproduct that appears to be a debrominated version of my starting material. What is happening?
Answer:
The loss of bromine from this compound to form 3,3,3-trifluoropropene is a common issue, particularly under certain conditions.
-
Radical Reactions: The carbon-carbon double bond in this compound is susceptible to radical addition.[2] The presence of radical initiators (e.g., peroxides, UV light) or certain transition metal catalysts can promote the formation of radical intermediates that may lead to debromination.
-
Reductive Conditions: If your reaction mixture contains reducing agents, even mild ones, they may be capable of reducing the vinyl bromide.
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas your solvents to remove dissolved oxygen, which can promote radical reactions.
-
Work in the Dark: Protect your reaction from light, especially if you suspect photochemical decomposition.
-
Scrutinize Reagents: Ensure that none of your reagents are contaminated with reducing agents.
Question 3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products, including what appears to be polymeric material. What is the likely cause?
Answer:
The formation of dark, insoluble materials often points towards polymerization or extensive decomposition.
-
Strongly Basic Conditions: The use of strong bases can lead to the elimination of HBr to form 3,3,3-trifluoropropyne. This highly reactive intermediate can then undergo polymerization or other undesired reactions.
-
High Temperatures: this compound has a relatively low boiling point (around 39-40 °C), and prolonged heating can lead to decomposition.[3]
-
Incompatible Nucleophiles: Certain highly reactive nucleophiles may lead to a cascade of side reactions rather than a clean substitution.
Preventative Measures:
-
Base Selection: When a base is required, consider using milder, non-nucleophilic bases such as potassium carbonate or cesium carbonate, particularly in cross-coupling reactions.[1]
-
Temperature Control: Maintain the lowest effective temperature for your reaction.
-
Slow Addition: The slow addition of the nucleophile or base can help to control the reaction and minimize the formation of reactive intermediates.
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general properties of this compound.
Question 4: What are the recommended storage conditions for this compound?
Answer:
To ensure the longevity and purity of this compound, proper storage is crucial. Based on the safety data for the related compound 2-bromo-3,3,3-trifluoro-1-propene, which is noted to be air-sensitive, the following conditions are recommended:
-
Temperature: Keep refrigerated.
-
Atmosphere: Store under an inert atmosphere, such as argon.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Question 5: Are there any known incompatibilities with common laboratory reagents?
Answer:
Yes, this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: As with most organic compounds, strong oxidizing agents can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: As discussed in the troubleshooting section, strong bases can induce decomposition.
-
Reactive Metals: While not explicitly documented for this specific compound, similar vinyl halides can react with certain metals.
Question 6: What is the difference in reactivity between the (E) and (Z) isomers?
Answer:
Question 7: Can this compound be used in palladium-catalyzed cross-coupling reactions?
Answer:
Yes, vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.[1] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle. However, the potential for side reactions, such as β-hydride elimination or decomposition under basic conditions, should be considered and reaction conditions carefully optimized.
IV. Experimental Protocols and Data
To provide a practical context, this section includes a general protocol for a common reaction type and a table summarizing key physical properties.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add a degassed solvent (e.g., a mixture of toluene and water).
-
Substrate Addition: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂BrF₃ | |
| Molecular Weight | 174.95 g/mol | |
| Boiling Point | 39-40 °C | [3] |
| Appearance | Clear liquid | [3] |
V. Visualizing Decomposition Pathways
To better understand the potential decomposition pathways of this compound, the following diagrams illustrate key mechanisms.
Caption: Potential decomposition pathways of this compound.
Caption: A troubleshooting workflow for common issues with this compound.
VI. Concluding Remarks
This compound is a valuable reagent for the introduction of the trifluoropropenyl moiety into organic molecules. A thorough understanding of its stability and reactivity, particularly its susceptibility to nucleophilic attack and decomposition under basic conditions, is essential for its successful application. By carefully selecting reaction conditions and being mindful of the potential decomposition pathways outlined in this guide, researchers can mitigate common issues and achieve their synthetic goals.
VII. References
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
Synthesis of 1-bromo-3,3,3-trifluoropropene. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Managing Stereoselectivity in Reactions with 1-Bromo-3,3,3-trifluoroprop-1-ene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3,3,3-trifluoroprop-1-ene. This versatile fluorinated building block offers a gateway to novel trifluoromethylated compounds, but controlling the stereochemical outcome of its reactions is a common challenge. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights.
Section 1: Troubleshooting Guide - Navigating Stereochemical Challenges
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Question 1: My cross-coupling reaction with this compound is yielding a mixture of E and Z isomers. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in cross-coupling reactions with vinyl halides like this compound is a common hurdle. The formation of isomeric mixtures often points to issues with catalyst selection, reaction conditions, or the stability of the product under the reaction conditions.
Root Cause Analysis & Solutions:
-
Inappropriate Ligand Choice: The ligand on your transition metal catalyst plays a pivotal role in determining the stereochemical outcome. Bulky ligands can sterically hinder certain transition states, favoring the formation of one isomer over the other.
-
Troubleshooting Protocol:
-
Screen a panel of phosphine ligands: Start with common ligands like triphenylphosphine (PPh₃) and then move to more sterically demanding ligands such as XPhos or SPhos.[1]
-
Consider bidentate ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can enforce a specific geometry around the metal center, leading to higher stereoselectivity.
-
Evaluate N-heterocyclic carbene (NHC) ligands: NHCs are strong electron donors and can offer different steric environments compared to phosphines, potentially improving selectivity.
-
-
-
Reaction Temperature and Time: Higher temperatures can sometimes lead to isomerization of the product or the catalyst-substrate complex.
-
Troubleshooting Protocol:
-
Lower the reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Monitor the reaction over time: Take aliquots at different time points to determine if the isomeric ratio changes. If it does, this suggests product isomerization is occurring, and shorter reaction times may be necessary.
-
-
-
Base Selection: The choice of base can influence the reaction mechanism and, consequently, the stereoselectivity.
-
Troubleshooting Protocol:
-
Experiment with different bases: If you are using an inorganic base like K₂CO₃, try an organic base like triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or vice versa. The solubility and strength of the base can impact the reaction pathway.
-
-
Below is a workflow to guide your optimization process:
Workflow for optimizing E/Z selectivity in cross-coupling reactions.
Question 2: I am attempting an asymmetric addition to the double bond of this compound, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer:
Low enantioselectivity in asymmetric additions points towards a poorly organized transition state where the chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the alkene.
Root Cause Analysis & Solutions:
-
Chiral Ligand/Catalyst Mismatch: The "lock and key" principle is paramount in asymmetric catalysis. The chosen chiral ligand may not be optimal for this specific substrate.
-
Troubleshooting Protocol:
-
Vary the chiral ligand backbone: If using a BINOL-derived ligand, for example, explore different substituents at the 3,3' positions to tune the steric and electronic properties.
-
Explore different classes of chiral ligands: Consider ligands based on different scaffolds, such as BOX (bis(oxazoline)), Salen, or chiral phosphines.
-
Ensure high ligand purity: Impurities, including the other enantiomer of the ligand, can drastically reduce the observed ee.
-
-
-
Solvent Effects: The solvent can play a crucial role in the solvation of the catalyst and substrate, influencing the conformation of the transition state.[2]
-
Troubleshooting Protocol:
-
Screen a range of solvents with varying polarities: Move from non-polar solvents like toluene to more polar aprotic solvents like THF or CH₂Cl₂.
-
Consider coordinating solvents: In some cases, a weakly coordinating solvent can help to stabilize the active catalytic species.
-
-
-
Presence of Water or Other Impurities: Trace amounts of water can hydrolyze the catalyst or interfere with its coordination, leading to a non-selective background reaction.
-
Troubleshooting Protocol:
-
Use rigorously dried solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Consider the use of additives: Molecular sieves can be added to scavenge trace water.
-
-
The following table summarizes key parameters to investigate for improving enantioselectivity:
| Parameter | Rationale | Recommended Actions |
| Chiral Ligand | The primary source of stereochemical information. | Screen different ligand families (e.g., BINAP, BOX, Salen). Vary substituents on the ligand to fine-tune sterics and electronics. |
| Solvent | Influences catalyst solubility, aggregation, and the transition state geometry. | Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN). |
| Temperature | Lower temperatures generally increase selectivity by reducing the energy of competing non-selective pathways. | Run reactions at 0°C, -20°C, or even -78°C. Monitor reaction times as they will increase. |
| Additives | Can act as co-catalysts, scavengers, or modify the catalyst structure. | Consider Lewis acids/bases or drying agents like molecular sieves. |
| Reactant Concentration | Can affect the aggregation state of the catalyst and the reaction order.[2] | Perform a concentration study to identify optimal conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which isomer of this compound (E or Z) is typically more reactive in palladium-catalyzed cross-coupling reactions?
A1: Generally, in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, the trans (E) isomer of a vinyl halide tends to be more reactive than the cis (Z) isomer. This is often attributed to the lower steric hindrance of the E-isomer in the oxidative addition step to the Pd(0) complex. However, the specific ligand and reaction conditions can sometimes alter this reactivity pattern.
Q2: Can directing groups be used to control stereoselectivity in reactions involving this compound?
A2: Yes, the use of directing groups can be a powerful strategy.[3][4] For instance, if you modify the substrate to include a coordinating group (e.g., a hydroxyl or amide group) at a suitable position, this group can chelate to the metal catalyst. This chelation can lock the conformation of the substrate, leading to a highly selective reaction at the double bond. This approach has been successfully used in gold-catalyzed hydrofluorination of alkynes to achieve high regio- and stereoselectivity.[3][4]
Q3: Are radical reactions involving this compound stereoselective?
A3: Radical reactions are often less stereoselective than their ionic or pericyclic counterparts because radical intermediates are typically planar or rapidly inverting.[5] For example, the addition of a radical to the double bond of this compound would likely generate a new radical intermediate that could undergo bond rotation before the subsequent reaction step, leading to a mixture of stereoisomers.[6][7] However, some control can be achieved through strategies like using chiral catalysts that can trap the radical intermediate in a chiral environment or by employing substrates with inherent steric bias that directs the approach of the incoming radical.
Q4: How does the trifluoromethyl group influence the stereoselectivity of reactions at the double bond?
A4: The trifluoromethyl (CF₃) group exerts a strong influence through both steric and electronic effects.
-
Electronic Effect: The CF₃ group is a powerful electron-withdrawing group. This can polarize the double bond, making one carbon atom more electrophilic and influencing the regioselectivity of additions, which in turn can impact stereoselectivity.
-
Steric Effect: The CF₃ group is sterically demanding. This bulk can direct the approach of reagents to the less hindered face of the double bond, leading to diastereoselectivity. In asymmetric catalysis, the interaction of the CF₃ group with the chiral ligand is a key factor in determining the enantioselectivity.[8]
The interplay of these effects is complex and can be leveraged to control the stereochemical outcome of a reaction.
Influence of the Trifluoromethyl Group on Reaction Stereoselectivity.
References
- Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling.Organic Letters.
- Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis.Organic Letters.
- Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis.National Institutes of Health.
- Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling.Organic Letters.
- Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis.Wiley Online Library.
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.Organic Chemistry Portal.
- Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent.National Institutes of Health.
- Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity.Royal Society of Chemistry.
- Selective Mono‐Defluorinative Cross‐Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis.ResearchGate.
- Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds.Royal Society of Chemistry.
- Fluorinated building blocks in drug design: new pathways and targets.National Institutes of Health.
- Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis.National Institutes of Health.
- Fluorination Reagents, Fluorinated Building Blocks.TCI Chemicals.
- Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies.National Institutes of Health.
- Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.National Institutes of Health.
- The origin of the Z/E selectivity and proposed mechanism a Newman...ResearchGate.
- Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent.PubMed.
- Trifluoromethylation of alkenes with concomitant introduction of additional functional groups.PubMed.
- Versatile Fluorine-Containing Building Blocks.Encyclopedia.pub.
- Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles.National Institutes of Health.
- Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation.National Institutes of Health.
- Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.MDPI.
- This compound.Benchchem.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions.Beilstein Journal of Organic Chemistry.
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.Google Patents.
- Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.National Institutes of Health.
- Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.ResearchGate.
- Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents.Royal Society of Chemistry.
- Understanding the mechanism and regio- and stereo selectivity of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene, within the molecular electron density theory.ResearchGate.
- How to control the selectivity of 1 - Bromopropane reactions?Nuomeng Chemical Blog.
Sources
- 1. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to control the selectivity of 1 - Bromopropane reactions? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals | MDPI [mdpi.com]
- 8. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage best practices for 1-Bromo-3,3,3-trifluoroprop-1-ene to prevent degradation
Welcome to the technical support center for 1-Bromo-3,3,3-trifluoroprop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile reagent throughout its handling and storage. By understanding its chemical behavior, you can prevent degradation and ensure the success of your experiments.
I. Fundamental Properties and Inherent Instabilities
This compound (C₃H₂BrF₃) is a halogenated alkene with a molecular weight of approximately 174.95 g/mol .[1][2] Its utility in synthesis stems from the presence of a reactive carbon-carbon double bond, a trifluoromethyl group, and a bromine atom, offering multiple avenues for chemical transformation.[3] However, these same features contribute to its potential for degradation if not handled and stored correctly.
The compound exists as two geometric isomers: (E)-1-bromo-3,3,3-trifluoroprop-1-ene and (Z)-1-bromo-3,3,3-trifluoroprop-1-ene. Theoretical calculations suggest that the trans-(E)-isomer is slightly more stable than the cis-(Z)-isomer.[4] This inherent stability difference is a key factor to consider, as isomerization can be triggered by thermal stress or catalytic processes.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrF₃ | [1][2] |
| Molecular Weight | ~174.95 g/mol | [1][2] |
| Boiling Point | 39-40 °C | [5] |
| Isomers | (E) and (Z) | [4] |
II. Troubleshooting Guide & FAQs: Navigating Common Challenges
This section addresses specific issues that you may encounter during your experiments, providing explanations grounded in the chemical principles governing the degradation of this compound.
A. Storage and Handling
Question: I've stored my this compound in the lab for a few weeks, and I'm seeing inconsistent results in my reaction. What could be the cause?
Answer: Inconsistent results are often the first sign of reagent degradation. Several factors during storage could be at play:
-
Exposure to Light: Haloalkenes can be susceptible to photodegradation.[6] Light can initiate free-radical reactions, leading to polymerization or the formation of other byproducts. It is crucial to store the compound in an amber or opaque bottle to protect it from light.
-
Elevated Temperatures: The low boiling point of this compound (39-40 °C) makes it volatile.[5] Storage at ambient laboratory temperatures, especially in warmer climates, can lead to the buildup of vapor pressure in the container. More importantly, elevated temperatures can provide the activation energy for unwanted side reactions, such as isomerization and polymerization. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Presence of Air (Oxygen): Oxygen can act as a radical initiator, particularly in the presence of light or heat, leading to the formation of peroxides and initiating polymerization.[7] It is best practice to store the reagent under an inert atmosphere, such as argon or nitrogen.
Question: My bottle of this compound has developed a yellowish tint. Is it still usable?
Answer: A change in color, such as the development of a yellow tint, is a strong indicator of chemical degradation. This could be due to the formation of polymeric materials or other colored byproducts. It is highly recommended to assess the purity of the reagent by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, the reagent should be purified or discarded.
B. Degradation Pathways
Question: I suspect my sample of this compound has degraded. What are the likely degradation products I should be looking for?
Answer: The primary degradation pathways for this compound include isomerization, polymerization, and hydrolysis.
-
Isomerization: The conversion between the (E) and (Z) isomers can be catalyzed by heat or the presence of acids, including Lewis acids.[8] If your application is sensitive to the specific geometry of the starting material, monitoring the isomeric ratio by GC or NMR is crucial.
-
Polymerization: As a vinyl-containing compound, this compound can undergo free-radical polymerization. This process is often initiated by light, heat, or radical initiators. The resulting polymer will be a waxy or solid material, which can significantly alter the concentration and purity of your reagent.
-
Hydrolysis: While specific data on the hydrolysis of this compound is limited, haloalkenes can be susceptible to hydrolysis, especially under basic conditions, to form corresponding alcohols or other products. The presence of water in solvents or reagents should be minimized.
-
Dehydrohalogenation: The elimination of hydrogen bromide (HBr) to form 3,3,3-trifluoropropyne is a potential degradation pathway, particularly in the presence of a base.[9]
Diagram: Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
C. Use of Inhibitors
Question: My supplier mentions that the this compound is "stabilized." What does this mean, and do I need to remove the stabilizer before my reaction?
Answer: To prevent premature polymerization during storage and transport, manufacturers often add small amounts of inhibitors. Common inhibitors for vinyl compounds include phenolic compounds like hydroquinone or 4-methoxyphenol (MEHQ), and stable free radicals such as TEMPO.[7][10] These compounds work by scavenging free radicals that initiate polymerization.
Whether you need to remove the inhibitor depends on your specific application. For many reactions, the low concentration of the inhibitor will not have a significant impact. However, for sensitive catalytic reactions or polymerizations where you need precise control over the initiation, removal of the inhibitor may be necessary. This can typically be achieved by passing the reagent through a column of activated alumina or by a dilute base wash if the inhibitor is phenolic. Always consult the supplier's documentation for the specific inhibitor used and recommended removal procedures.
III. Experimental Protocols: Ensuring Reagent Integrity
A. Protocol for Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of your this compound in a volatile solvent (e.g., dichloromethane or hexane). A concentration of approximately 1 mg/mL is a good starting point.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The appearance of new peaks or a change in the ratio of the (E) and (Z) isomer peaks compared to a fresh sample is indicative of degradation.
B. Protocol for Inhibitor Removal
Caution: Perform this procedure in a well-ventilated fume hood.
-
Preparation of Alumina Column: Pack a small glass column with activated basic alumina. The amount of alumina will depend on the quantity of the reagent to be purified. A general rule of thumb is to use approximately 10-20 g of alumina per 10 mL of the haloalkene.
-
Elution: Carefully pass the this compound through the alumina column.
-
Collection: Collect the purified product.
-
Immediate Use: The purified reagent is now free of inhibitor and may be more prone to polymerization. It should be used immediately or stored under an inert atmosphere in the cold and dark for a very limited time.
Diagram: Inhibitor Removal Workflow
Caption: Workflow for the removal of polymerization inhibitors.
IV. Material Compatibility
Question: Are there any common laboratory materials I should avoid when working with this compound?
-
Plastics: Avoid prolonged contact with soft plastics and elastomers. For seals, gaskets, and tubing, polytetrafluoroethylene (PTFE) is generally a good choice due to its high chemical resistance. Polyethylene and polypropylene containers may be suitable for short-term storage, but glass is preferred.
-
Metals: While generally stable with stainless steel and glass, the presence of certain metals, particularly Lewis acidic metals like aluminum or iron salts, could potentially catalyze isomerization or other degradation pathways, especially at elevated temperatures.
V. Conclusion
By understanding the inherent reactivity of this compound and implementing proper handling and storage procedures, researchers can significantly mitigate the risk of degradation. Key practices include protection from light and heat, storage under an inert atmosphere, and awareness of potential incompatibilities with other materials. When in doubt, verifying the purity of the reagent before use is a critical step to ensure the reliability and reproducibility of your experimental results.
References
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone. YouTube. [Link]
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. [Link]
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Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ResearchGate. [Link]
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Chemical Storage Guidelines. Environmental Health & Safety, University of Toronto. [Link]
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Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. National Institutes of Health. [Link]
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Photodegradation. Wikipedia. [Link]
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1-Propene, 1-bromo-3,3,3-trifluoro-. PubChem. [Link]
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Chemical Segregation and Storage Guide. University of Louisville. [Link]
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Chemical Storage Guidelines. [Link]
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Practices for Proper Chemical Storage. Cleveland State University. [Link]
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Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]
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Highly selective E→Z isomerisation protocols of alkenes. ResearchGate. [Link]
-
Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. PubMed. [Link]
- Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.
-
3,3,3-Trifluoropropene. PubChem. [Link]
-
Stereocontrolled approach to bromofluoroalkenes and their use for the synthesis of tri- and tetrasubstituted fluoroalkenes. PubMed. [Link]
-
Study on the material compatibility of 2-bromo-3,3,3-trifluoropropene with the polymers used in built-in fire extinguishing system of aircraft. ResearchGate. [Link]
-
The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. MDPI. [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. [Link]
-
1-Propene, 1-bromo-3,3,3-trifluoro-. U.S. Environmental Protection Agency. [Link]
-
1-Bromo-2-chloro-3,3,3-trifluoroprop-1-ene. PubChem. [Link]
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI. [Link]
-
The Reaction Pathway Analysis of 2-Bromo-3 , 3 , 3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3 , 3 , 3-trifluoropropene. Semantic Scholar. [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-Bromo-3,3,3-trifluoroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise characterization of novel fluorinated building blocks is paramount. 1-Bromo-3,3,3-trifluoroprop-1-ene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a unique analytical challenge due to the presence of a trifluoromethyl group, a double bond, and a bromine atom. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and providing field-proven protocols.
Introduction to this compound
This compound (C₃H₂BrF₃) is a halogenated alkene with significant potential in organic synthesis. Its structural features, including a reactive C=C double bond, a readily displaceable bromine atom, and the influential trifluoromethyl group, make it a valuable synthon for introducing trifluoromethylated moieties into larger molecules. Accurate and robust analytical methods are crucial to confirm its identity, purity, and isomeric composition, which can significantly impact downstream reactions and the properties of the final products. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the comprehensive analysis of this key synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the need to unequivocally assign every atom in the molecule and to determine the geometry around the double bond (E/Z isomerism).
-
¹H NMR provides information on the number and environment of the hydrogen atoms. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic of the isomeric form.
-
¹³C NMR reveals the number of unique carbon environments. The presence of the electron-withdrawing trifluoromethyl group and bromine atom significantly influences the chemical shifts of the sp² carbons.
-
¹⁹F NMR is indispensable for characterizing fluorinated compounds. The trifluoromethyl group will give a distinct signal, and its coupling to the vinylic proton can provide crucial structural information.[1]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Key parameters to optimize include the number of scans for an adequate signal-to-noise ratio, the relaxation delay, and the spectral width.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPT pulse sequence) is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.[2]
-
¹⁹F NMR: Acquire a standard one-pulse fluorine spectrum. A proton-coupled spectrum may also be beneficial to observe ¹H-¹⁹F coupling.
Expected Data and Interpretation
The following table summarizes the predicted NMR data for the (E)- and (Z)-isomers of this compound. These predictions are based on established chemical shift and coupling constant principles for halogenated and fluorinated alkenes.[3]
| Parameter | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | Key Differentiating Feature |
| ¹H NMR | |||
| δ (H-1) | ~6.8 ppm (dq) | ~6.5 ppm (dq) | Chemical shift of the vinylic proton adjacent to Br. |
| δ (H-2) | ~6.4 ppm (dq) | ~6.9 ppm (dq) | Chemical shift of the vinylic proton adjacent to the CF₃ group. |
| ³J(H,H) | ~14 Hz | ~7 Hz | The coupling constant between the two vinylic protons is significantly larger for the trans (E) isomer. |
| ³J(H,F) | ~7 Hz | ~10 Hz | The coupling constant between the vinylic proton and the CF₃ group can differ between isomers. |
| ¹³C NMR | |||
| δ (C-1) | ~110 ppm | ~115 ppm | Chemical shift of the carbon bearing the bromine. |
| δ (C-2) | ~130 ppm (q) | ~128 ppm (q) | Chemical shift of the carbon adjacent to the CF₃ group. |
| δ (C-3) | ~122 ppm (q) | ~122 ppm (q) | Chemical shift of the trifluoromethyl carbon. |
| ¹J(C,F) | ~270 Hz | ~270 Hz | The large one-bond coupling constant is characteristic of a CF₃ group. |
| ¹⁹F NMR | |||
| δ (CF₃) | ~ -65 ppm (d) | ~ -60 ppm (d) | The chemical shift of the trifluoromethyl group can be diagnostic of the isomer. |
| ³J(F,H) | ~7 Hz | ~10 Hz | Coupling to the vinylic proton. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Purity Assessment and Impurity Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and for identifying and quantifying any impurities, such as isomers or reaction byproducts.
The Rationale for GC-MS in Quality Control
The volatility of this compound makes it highly amenable to GC analysis. The high sensitivity and selectivity of the mass spectrometer allow for the detection of trace-level impurities that might be missed by other techniques. The fragmentation pattern obtained from electron ionization (EI) provides a molecular fingerprint that can be used to confirm the identity of the main component and to elucidate the structures of unknown impurities.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve for quantitative analysis if required. A typical concentration for qualitative analysis is around 10 µg/mL.
Instrumentation and Data Acquisition:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating halogenated compounds.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of volatile components and the elution of any less volatile impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the compound and potential impurities (e.g., 300).
-
Expected Data and Interpretation
The GC chromatogram will show a major peak corresponding to this compound, with any impurities appearing as smaller peaks at different retention times. The mass spectrum of the main peak will exhibit a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments).
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion [M]⁺: m/z 174 and 176 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of Br: [M-Br]⁺ at m/z 95.
-
Loss of CF₃: [M-CF₃]⁺ at m/z 105 and 107.
-
CF₃⁺: m/z 69.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide the detailed structural information of NMR, it is an excellent tool for a quick identity check and for monitoring reaction progress.
The Utility of FTIR in Functional Group Analysis
For this compound, FTIR is particularly useful for confirming the presence of the C=C double bond, the C-F bonds of the trifluoromethyl group, and the C-Br bond. The positions of these absorption bands can provide a unique fingerprint for the molecule.
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution of the sample in a suitable solvent (e.g., CCl₄, which is transparent in many regions of the IR spectrum) can be prepared and analyzed in a liquid cell.
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Data Collection: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent should be collected and subtracted from the sample spectrum.
Expected Data and Interpretation
The FTIR spectrum of this compound is expected to show characteristic absorption bands at the following approximate wavenumbers:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=C Stretch | 1650 - 1600 | Confirms the presence of the alkene double bond. |
| C-F Stretch (CF₃) | 1350 - 1150 (strong, multiple bands) | Characteristic of the trifluoromethyl group. |
| =C-H Stretch | 3100 - 3000 | Indicates the presence of vinylic hydrogens. |
| C-Br Stretch | 700 - 500 | Confirms the presence of the carbon-bromine bond. |
Comparison of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structural elucidation, isomeric ratio determination. | Provides detailed information on molecular connectivity and stereochemistry. Quantitative. | Lower sensitivity compared to MS. Requires higher sample concentration. |
| GC-MS | Purity assessment, impurity identification and quantification. | High sensitivity and selectivity. Excellent for separating volatile mixtures. Provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds. Isomer differentiation can be challenging without standards. |
| FTIR Spectroscopy | Rapid functional group identification, reaction monitoring. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited structural information. Not ideal for complex mixtures or quantitative analysis without calibration. |
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
A comprehensive and reliable characterization of this compound necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy is indispensable for the definitive confirmation of the molecular structure and for determining the isomeric purity. GC-MS provides the high sensitivity required for assessing chemical purity and identifying trace impurities. Finally, FTIR spectroscopy serves as a rapid and convenient method for confirming the presence of key functional groups. By integrating the data from these three powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and integrity of this valuable synthetic building block, thereby paving the way for successful and reproducible downstream applications.
References
- Swalen, J. D., & Reilly, C. A. (1961). NMR Spectra of Some Halogenated Propenes. The Journal of Chemical Physics, 34(6), 2122–2129.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved from [Link]
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Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]
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News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773431, 1-Propene, 1-bromo-3,3,3-trifluoro-. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PubMed Central. Retrieved from [Link]
- Allen, D., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7659–7667.
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Wiley Science Solutions. (n.d.). KnowItAll Software. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. PubMed Central. Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals: 1-Bromo-3,3,3-trifluoroprop-1-ene in Context
The strategic introduction of a trifluoromethyl (–CF₃) group is a pivotal tactic in modern medicinal chemistry and materials science. This powerful moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, a diverse arsenal of trifluoromethylating agents has been developed, each with its own distinct mechanism, reactivity profile, and substrate scope. This guide provides a comprehensive comparison of 1-Bromo-3,3,3-trifluoroprop-1-ene with other prominent trifluoromethylating agents, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your synthetic challenges.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they deliver to a substrate: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (•CF₃).[3][4][5] Understanding these mechanistic distinctions is crucial for predicting reactivity and selecting the appropriate reagent for a given transformation.
-
Electrophilic "CF₃⁺" Reagents: These reagents deliver a trifluoromethyl cation equivalent to nucleophilic substrates. Prominent examples include Togni's and Umemoto's reagents. They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and various heteroatom nucleophiles.[3][4]
-
Nucleophilic "CF₃⁻" Reagents: These reagents provide a trifluoromethyl anion equivalent that reacts with electrophilic substrates. The most widely used is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[6][7]
-
Radical "•CF₃" Reagents: These reagents generate a trifluoromethyl radical, which can participate in a variety of transformations, including the functionalization of arenes and heteroarenes. The Langlois reagent (CF₃SO₂Na) is a key player in this category.[8] this compound also emerges as a valuable precursor for generating trifluoromethyl-containing radical species.
Figure 1. Classification of common trifluoromethylating agents based on their reaction mechanism.
In Focus: this compound
This compound is a versatile building block that has gained traction as a source for the trifluoromethyl group, primarily through radical-mediated pathways.[9] Its structure, featuring a trifluoromethyl group attached to a bromo-substituted double bond, allows for a range of synthetic transformations. While not a direct "CF₃" donor in the same vein as the other reagents discussed, it serves as a potent precursor for generating trifluoromethyl-containing radical intermediates, making it a valuable tool for specific applications.
Mechanism of Action: A Radical Approach
The primary utility of this compound in trifluoromethylation lies in its ability to participate in radical addition reactions. Under photocatalytic or transition-metal-catalyzed conditions, the carbon-bromine bond can be homolytically cleaved, or the double bond can undergo radical addition, ultimately leading to the incorporation of a trifluoromethylated fragment into the target molecule.
Figure 2. General workflow for radical trifluoromethylation using this compound.
Comparative Analysis of Trifluoromethylating Agents
The choice of a trifluoromethylating agent is highly dependent on the substrate, desired functional group tolerance, and reaction conditions. The following table provides a comparative overview of this compound and other leading reagents.
| Reagent | Class | Key Advantages | Key Limitations | Typical Substrates |
| This compound | Radical Precursor | Cost-effective; useful for constructing specific trifluoromethylated building blocks. | Not a general trifluoromethylating agent; often requires specific activation methods (light, metal). | Arenes, heterocycles (via radical pathways). |
| Togni's Reagents | Electrophilic | Bench-stable; broad substrate scope; can participate in radical pathways.[3][4] | Can be expensive; hypervalent iodine byproducts. | β-dicarbonyls, thiols, alcohols, arenes, heterocycles.[3] |
| Umemoto's Reagents | Electrophilic | Thermally stable; powerful electrophilicity. | Can be expensive; multi-step synthesis. | β-dicarbonyls, enol ethers, heteroatoms. |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Highly versatile; widely used for carbonyl and imine trifluoromethylation.[6][7] | Requires an initiator (e.g., fluoride); moisture-sensitive.[6] | Aldehydes, ketones, imines, esters.[6][7] |
| Langlois' Reagent (CF₃SO₂Na) | Radical | Inexpensive; bench-stable solid; good for radical trifluoromethylation of (hetero)arenes.[8] | Often requires an oxidant; regioselectivity can be an issue with some substrates. | Electron-rich and electron-deficient arenes and heterocycles.[8] |
Experimental Protocols: A Self-Validating System
Detailed and reproducible methodologies are paramount for successful synthesis. Below are representative experimental protocols for key trifluoromethylation reactions using the discussed reagents.
Protocol 1: Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol is adapted from a procedure for the innate C-H trifluoromethylation of heterocycles.[1]
Materials:
-
Heterocycle (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 equiv)
-
Dichloromethane (DCM) and water (as a biphasic system)
Procedure:
-
To a vial, add the heterocycle (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), DCM (2 mL), and water (2 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) dropwise over 5 minutes.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated heterocycle.
Protocol 2: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol is a general procedure for the trifluoromethylation of ketones.[6]
Materials:
-
Ketone (1.0 equiv)
-
Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the ketone (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 mmol, 1.5 equiv) dropwise.
-
Add TBAF solution (0.1 mmol, 0.1 equiv) dropwise. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the trifluoromethylated alcohol.
Protocol 3: Electrophilic Trifluoromethylation of a Thiophenol using Togni's Reagent II
This protocol describes the S-trifluoromethylation of a thiol.
Materials:
-
Thiophenol (1.0 equiv)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, 1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve the thiophenol (0.5 mmol, 1.0 equiv) in DCM (2 mL).
-
Add Togni's Reagent II (0.55 mmol, 1.1 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the S-trifluoromethylated product.
Conclusion and Future Outlook
The strategic incorporation of the trifluoromethyl group remains a paramount objective in the development of new pharmaceuticals and advanced materials. While established reagents like Togni's, Umemoto's, Ruppert-Prakash, and Langlois' reagents offer a broad and versatile toolkit for electrophilic, nucleophilic, and radical trifluoromethylations, this compound presents a valuable, cost-effective alternative for specific radical-mediated transformations. Its utility as a building block for constructing complex trifluoromethylated architectures highlights its importance in a modern synthesis laboratory.
The choice of reagent should be guided by a thorough understanding of the reaction mechanism and the nature of the substrate. As the field of fluorine chemistry continues to evolve, the development of new, more efficient, and selective trifluoromethylating agents will undoubtedly expand the synthetic chemist's capabilities, enabling the creation of novel molecules with enhanced properties and functions.
References
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Available at: [Link]
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Moussa, Z. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 25(19), 4468. Available at: [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 167, 60-78. Available at: [Link]
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Charpentier, J., Früh, N., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. Available at: [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
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Li, G., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14197–14205. Available at: [Link]
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Mykhailiuk, P. K. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1831-1833. Available at: [Link]
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Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 319-336. Available at: [Link]
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van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([¹⁸F]Me₃SiCF₃) for the synthesis of ¹⁸F-trifluoromethylated compounds. Chemical Communications, 57(39), 4842-4845. Available at: [Link]
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Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Retrieved from [Link]
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SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Retrieved from [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
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Powers, D. C., & Baran, P. S. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications, 15(1), 4583. Available at: [Link]
-
Wang, B., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(2), 443–447. Available at: [Link]
-
Zhang, L., et al. (2017). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 18(10), 2093. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(51), 16808-16829. Available at: [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Available at: [Link]
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Moussa, Z. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 25(19), 4468. Available at: [Link]
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ResearchGate. (2023). Photocatalytic generation of alkyl radicals for trifluoromethylation of arenes using CF3SO2Cl and mpg-CN. [Image]. Available at: [Link]
-
Ma, J. A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry, 128(9), 975-996. Available at: [Link]
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Pooput, C., et al. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 14, 2358–2419. Available at: [Link]
-
Zhang, C. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Advanced Synthesis & Catalysis, 356(14-15), 2895-2906. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16808-16829. Available at: [Link]
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Jana, S., et al. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry, 13(32), 8411-8415. Available at: [Link]
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Okusu, S., et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(86), 82716-82720. Available at: [Link]
-
Wu, G. (2018). Transition Metal-Catalyzed C—H Trifluoromethylation. Chinese Journal of Organic Chemistry, 38(1), 1-20. Available at: [Link]
-
Sci-Hub. (n.d.). Application of Langlois' Reagent in Trifluoromethylation Reactions. Retrieved from [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
-
Li, G., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14197-14205. Available at: [Link]
-
ResearchGate. (2020). Au@ZnO Core–Shell: Scalable Photocatalytic Trifluoromethylation Using CF3CO2Na as an Inexpensive Reagent under Visible Light Irradiation. [Image]. Available at: [Link]
-
Tang, P., et al. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 140(15), 5245–5250. Available at: [Link]
-
Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 49(36), 6349-6352. Available at: [Link]
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Li, C., et al. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Journal of the American Chemical Society, 139(28), 9843–9846. Available at: [Link]
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ResearchGate. (n.d.). Substrate scope for the trifluoromethylation. Isolated yields. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of arenes and indoles with 1 c. Reaction conditions. [Image]. Available at: [Link]
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Thomas, J. M., et al. (2014). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 136(4), 1488–1491. Available at: [Link]
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ResearchGate. (n.d.). Substrate scope with respect to alkene 1 [a]Reactions were performed.... [Image]. Available at: [Link]
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Wu, J., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society, 145(45), 24467–24476. Available at: [Link]
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ResearchGate. (n.d.). Investigation of substrate scope and functional group tolerance in AHF.... [Image]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]
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ResearchGate. (n.d.). Substrate scope for trifluoromethylalkenes. Conditions: 1 (0.24 mmol),.... [Image]. Available at: [Link]
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A Comparative Guide to the Reactivity of (E)- and (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: The Strategic Importance of Trifluoromethylated Alkenyl Halides
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-3,3,3-trifluoroprop-1-ene serves as a versatile three-carbon building block for introducing the trifluoromethylvinyl group. It exists as two distinct geometric isomers, (E) and (Z), whose reactivity profiles can differ significantly, offering stereochemically distinct pathways for the synthesis of complex target molecules.
This guide provides an in-depth comparison of the reactivity of (E)- and (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic vinylic substitutions. We will explore the mechanistic underpinnings that dictate their reactivity and stereochemical outcomes, supported by experimental data from analogous systems and established chemical principles. A theoretical study indicates the trans-(E)-isomer is slightly more stable (by ~3.0 kcal/mol) than the cis-(Z)-isomer.[2] This intrinsic stability difference, combined with steric and electronic factors, plays a crucial role in their differential reactivity.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Geometries
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The stereochemistry of the starting vinyl halide is often a critical parameter that dictates the stereochemistry of the product. The overall outcome—retention or inversion of the double bond geometry—is not intrinsic to the isomer but is profoundly influenced by the specific reaction type, the ligands, and the additives employed.
A. The Suzuki-Miyaura Coupling: Ligand-Controlled Stereochemical Outcome
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a mainstay in synthetic chemistry.[3] The stereochemical outcome of coupling with vinyl halides is not always straightforward retention. Mechanistic studies on related substrates reveal that the choice of phosphine ligand on the palladium catalyst can dictate whether the reaction proceeds with retention or inversion of stereochemistry.[4][5]
Mechanistic Insight: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Isomerization can occur at the stage of the vinylpalladium(II) intermediate. The use of monodentate, bulky electron-rich phosphines (e.g., P(tBu)₃) often promotes rapid reductive elimination, leading to retention of the original stereochemistry. Conversely, certain chelating ligands (e.g., dppf) can facilitate a competing pathway involving reversible β-hydride elimination/re-addition or other isomerization mechanisms prior to reductive elimination, leading to the thermodynamically more stable product or a mixture of isomers.[4][5]
For the specific case of fluorinated vinyl bromides, studies on analogous 1-bromo-1-fluoroalkenes have shown that Suzuki couplings can proceed stereoselectively with retention of configuration, enabling the synthesis of (E)-products from (Z)-vinyl bromides.[6]
Table 1: Predicted Outcomes in Suzuki-Miyaura Coupling
| Isomer | Catalyst/Ligand System | Expected Major Product | Rationale & Key Considerations |
| (Z)-Isomer | Pd(PPh₃)₄ or Pd(OAc)₂ / P(tBu)₃ | (E)-Coupled Product (Retention) | Bulky, monodentate phosphines favor a direct pathway, preserving the geometry of the vinylpalladium intermediate through to the product.[4][7] |
| (E)-Isomer | Pd(PPh₃)₄ or Pd(OAc)₂ / P(tBu)₃ | (Z)-Coupled Product (Retention) | Similar to the (Z)-isomer, conditions favoring rapid reductive elimination are expected to result in retention of stereochemistry. |
| (Z) or (E) | Pd(dppf)Cl₂ | Mixture or (E)-Product | Chelating ligands like dppf can allow for isomerization to the thermodynamically more stable trans-vinylpalladium intermediate before reductive elimination, potentially leading to the (E)-product regardless of starting geometry.[4][5] |
Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for stereospecific couplings of vinyl halides.[3][8]
Objective: To couple (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene with phenylboronic acid with retention of stereochemistry.
Reagents & Materials:
-
(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add phenylboronic acid (1.2 equiv) followed by the degassed dioxane/water solvent mixture via syringe.
-
Add (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-3,3,3-trifluoro-1-phenylprop-1-ene.
B. The Mizoroki-Heck Reaction: A Preference for trans Geometry
The Heck reaction couples a vinyl or aryl halide with an alkene.[9] When using 1-bromo-3,3,3-trifluoropropene as the halide partner, the key mechanistic step is migratory insertion of the alkene into the vinyl-palladium bond, followed by syn-β-hydride elimination. The stereochemistry of the resulting product is typically trans due to the preferred syn-elimination pathway from the most stable, least sterically hindered rotamer of the palladium intermediate.[10]
Studies on the Heck-type reactions of 3,3,3-trifluoropropene with aryl halides consistently yield trans-β-trifluoromethylstyrenes, showcasing the high stereoselectivity of this transformation.[11] This implies that regardless of whether the (E) or (Z) isomer of 1-bromo-3,3,3-trifluoropropene is used, the reaction with a monosubstituted alkene like styrene is expected to proceed, but the geometry of the newly formed double bond will be strongly biased towards trans. The reactivity difference between the E and Z isomers would likely manifest as a difference in the rate of the initial oxidative addition step. Due to reduced steric hindrance, the (E)-isomer is often predicted to undergo oxidative addition more readily than the more sterically congested (Z)-isomer.
Table 2: Predicted Outcomes in Mizoroki-Heck Reaction with Styrene
| Isomer | Expected Relative Rate | Expected Major Product | Rationale & Key Considerations |
| (E)-Isomer | Faster | (E,E)-1-Phenyl-4,4,4-trifluorobut-1,3-diene | The less hindered arrangement of the (E)-isomer should facilitate a faster rate of oxidative addition to the Pd(0) catalyst. Syn-carbopalladation followed by syn-β-hydride elimination from the most stable conformer leads to the trans product.[11] |
| (Z)-Isomer | Slower | (E,E)-1-Phenyl-4,4,4-trifluorobut-1,3-diene | The steric bulk of the CF₃ group cis to the bromine may hinder the approach of the palladium catalyst, slowing the rate-determining oxidative addition step. The stereochemical outcome is dictated by the same principles as the (E)-isomer. |
II. Nucleophilic Vinylic Substitution: The Role of the CF₃ Group
Nucleophilic substitution on a vinyl halide is generally more difficult than on its saturated alkyl counterpart. However, the presence of a strong electron-withdrawing group, such as trifluoromethyl, conjugated with the double bond drastically changes this picture. The CF₃ group strongly polarizes the π-system, making the β-carbon (C2) highly electrophilic and susceptible to nucleophilic attack.
Mechanism: Addition-Elimination Pathway For substrates like 1-bromo-3,3,3-trifluoropropene, the dominant mechanism for nucleophilic vinylic substitution is expected to be an addition-elimination pathway. The nucleophile adds to the β-carbon, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. Subsequent elimination of the bromide leaving group re-forms the double bond.
Stereochemical Implications: The stereochemical outcome depends on the lifetime and rotational barrier of the carbanionic intermediate.
-
Stereoretention: If the intermediate has a short lifetime and elimination of the bromide is faster than C-C bond rotation, the original stereochemistry will be retained.
-
Stereoconvergence: If the C-C bond in the intermediate can rotate freely before the bromide is eliminated, a mixture of (E) and (Z) products may form, often favoring the thermodynamically more stable isomer (typically E).
Given the stability of the carbanion adjacent to the CF₃ group, rotation is possible. Therefore, it is plausible that both (E) and (Z) isomers could converge to the same product mixture, likely favoring the more stable (E)-substituted alkene. The reactivity difference would again be kinetic; the (Z)-isomer, with the electron-withdrawing CF₃ group and the leaving group on the same side, may present a more sterically accessible pathway for the initial nucleophilic attack compared to the (E)-isomer, potentially leading to a faster reaction rate.
Conclusion and Outlook
The (E)- and (Z)-isomers of this compound are not interchangeable substrates; they are distinct chemical entities whose reactivity offers nuanced control over synthetic outcomes.
-
In Suzuki-Miyaura couplings , the choice of ligand is paramount for controlling stereochemistry, allowing for either retention or potential inversion, making it a highly tunable system for accessing specific geometric isomers.
-
In Mizoroki-Heck reactions , the mechanism inherently favors the formation of trans-disubstituted alkenes, suggesting that while both isomers are viable, they will likely converge to a similar product geometry, with reactivity differences governed by sterics in the oxidative addition step.
-
In Nucleophilic Vinylic Substitutions , the powerful electron-withdrawing nature of the CF₃ group dictates an addition-elimination mechanism, where reaction rates may differ, but the product distribution could be similar for both isomers due to potential rotation in the carbanionic intermediate.
For researchers and drug development professionals, understanding these divergent reactivity patterns is crucial. It allows for the rational design of synthetic routes where the geometry of the trifluoromethylvinyl moiety can be precisely controlled, not just by selecting an isomer, but by strategically choosing the reaction type and conditions to achieve the desired molecular architecture.
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Heck, R. F. The Heck Reaction. Wikipedia. [Link]
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Al-hadedi, A. A. M., et al. Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
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Das, S. Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
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Mirica, L. M., et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. [Link]
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Yagupolskii, L. M., et al. A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions. ResearchGate. [Link]
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Xu, J., & Burton, D. J. (2006). Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. The Journal of Organic Chemistry, 71(10), 3743–3747. [Link]
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University of Glasgow. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow Theses. [Link]
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Bakulev, V. A., et al. (2016). 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Sciact. [Link]
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Morken, J. P., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]
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Wang, L., et al. (2014). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 15(11), 21355–21371. [Link]
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Buchwald, S. L., et al. (2012). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters. [Link]
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Balasubramaniam, S., & Ganesan, K. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. [Link]
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Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2608–2616. [Link]
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Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
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Denmark, S. E., & Butler, C. R. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. [Link]
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Merck & Co. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Weix, D. J., et al. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]
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- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
A Tale of Two Fluorines: Benchmarking 1-Bromo-3,3,3-trifluoroprop-1-ene Against Togni's Reagents for Trifluoromethyl Group Incorporation
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. The synthetic chemist's toolkit for this task has expanded significantly, with Togni's reagents emerging as a dominant force for direct trifluoromethylation. However, an alternative strategy employing trifluoromethylated building blocks, such as 1-bromo-3,3,3-trifluoroprop-1-ene (BTP), offers a fundamentally different approach. This guide provides an in-depth technical comparison of these two methodologies. We will elucidate their core mechanistic differences, benchmark their respective strengths and weaknesses across various synthetic contexts, and provide validated experimental protocols to guide researchers in making the optimal strategic choice for their specific target molecule. The core finding is this: Togni's reagents are unparalleled for direct, late-stage CF₃ group installation onto existing scaffolds, while BTP excels in the construction of complex molecules where a 3-carbon, CF₃-substituted backbone is desired from the outset.
Introduction: The Indispensable Trifluoromethyl Group
The trifluoromethyl group is far more than a sterically larger analogue of a methyl group. Its intense electron-withdrawing nature, conferred by the three highly electronegative fluorine atoms, creates a unique electronic profile. This seemingly simple substitution can block sites of oxidative metabolism, modulate the pKa of nearby functional groups, and introduce favorable hydrophobic interactions, often leading to dramatic improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]
Historically, the introduction of a CF₃ group was a harsh and often low-yielding process. The advent of shelf-stable, electrophilic trifluoromethylating agents, most notably the hypervalent iodine-based Togni's reagents, revolutionized the field. These reagents allow for the direct transfer of a CF₃ moiety to a wide range of nucleophiles under relatively mild conditions. Concurrently, the "building block" approach, which utilizes small, fluorinated synthons to construct larger molecules, remains a powerful and often more cost-effective strategy.[2][3][4][5] this compound (BTP) stands out in this class as a versatile precursor to CF₃-containing structures. This guide will clarify the distinct strategic roles these two classes of reagents play.
Reagent Profiles: Understanding the Tools
Togni's Reagents: The Direct CF₃ Transfer Specialists
Togni's reagents (I and II) are cyclic hypervalent iodine(III) compounds. Togni Reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a crystalline, shelf-stable solid that has become a go-to choice for electrophilic trifluoromethylation.
-
Mechanism of Action: The key to their reactivity is the strained, hypervalent iodine-CF₃ bond. Togni's reagents can be activated by Lewis or Brønsted acids, or by single-electron transfer (SET) pathways often mediated by copper catalysts or photoredox conditions.[6][7][8] This versatility allows them to act as a source of an electrophilic "CF₃⁺" equivalent for reaction with soft nucleophiles (thiols, phosphines, β-ketoesters) or a CF₃ radical for addition to alkenes and arenes.[6][7][8]
-
Applications & Scope: Their utility is vast, covering the trifluoromethylation of sulfur, phosphorus, oxygen, and carbon nucleophiles.[6][8] They are particularly valued for late-stage functionalization in drug discovery, where a CF₃ group can be added to a complex, pre-assembled molecule.[6]
-
Advantages:
-
Broad substrate scope.
-
High functional group tolerance (amines, amides, alcohols often compatible).[6]
-
Commercially available and relatively easy to handle for bench-scale synthesis.
-
-
Limitations:
This compound (BTP): The C₃-CF₃ Building Block
BTP is a volatile liquid that serves as a trifluoromethylated propenyl synthon. It is crucial to understand that BTP does not donate a "CF₃" group directly; instead, it incorporates the entire CF₃-CH=CH- unit into the target molecule.
-
Mechanism of Action: BTP's reactivity is dominated by its electron-deficient double bond (due to the CF₃ group) and the versatile carbon-bromine bond. It is an excellent dienophile and dipolarophile in cycloaddition reactions and can undergo nucleophilic substitution at the bromine-bearing carbon.
-
Applications & Scope: Its primary use is in the construction of CF₃-substituted heterocyclic and carbocyclic systems. It readily participates in [3+2] cycloadditions with dipoles like nitrones and azides, and [4+2] cycloadditions with dienes, providing a direct route to five- and six-membered rings containing a trifluoromethylated side chain.[10][11][12]
-
Advantages:
-
Provides access to molecular scaffolds not achievable by direct trifluoromethylation.
-
Cost-effective for introducing a three-carbon trifluoromethylated fragment.
-
The resulting vinyl bromide functionality in some adducts offers a handle for further synthetic elaboration (e.g., cross-coupling).
-
-
Limitations:
-
Not a direct trifluoromethylating agent.
-
As a low-boiling point liquid (39-40°C), it requires careful handling to prevent evaporation.
-
Limited utility for late-stage functionalization of complex molecules.
-
Head-to-Head Comparison: A Framework for Decision-Making
The choice between Togni's reagents and BTP is not a matter of which is "better," but which is strategically appropriate for the synthetic goal.
Table 1: Comparative Performance and Properties
| Feature | Togni's Reagents (I & II) | This compound (BTP) |
| Primary Function | Direct CF₃ Group Transfer Agent | Trifluoromethylated C₃ Building Block |
| Reaction Types | Electrophilic/Radical Trifluoromethylation | Cycloadditions, Nucleophilic Substitutions |
| Common Substrates | Thiols, Alcohols, Phosphines, β-Ketoesters, Alkenes, (Hetero)arenes[6][8] | Dienes, Nitrones, Azides, Isonitriles, Nucleophiles[10][11][12] |
| Physical State | Crystalline Solid | Volatile Liquid (b.p. ~39-40 °C) |
| Handling | Weighable solid; handle with care. | Low boiling point requires handling in closed or cooled systems. |
| Key Safety Concern | Energetic; potential for explosive decomposition upon heating.[6][8][9] | Flammability and inhalation hazard. Suspected reproductive toxin.[13][14][15] |
| Cost Profile | High cost per mole of CF₃. | Moderate cost; economical source of CF₃-propenyl unit. |
| Ideal Use Case | Late-stage functionalization of complex molecules. | De novo synthesis of CF₃-containing (hetero)cycles. |
Experimental Section: Validated Protocols
The following protocols are representative of the distinct applications of each reagent. They are based on established literature procedures and should be performed with appropriate engineering controls (fume hood) and personal protective equipment (safety glasses, lab coat, compatible gloves).
Protocol 1: S-Trifluoromethylation of an Aromatic Thiol using Togni's Reagent II
This protocol demonstrates the direct, electrophilic trifluoromethylation of a soft nucleophile, a classic application for Togni's reagents. The reaction is typically rapid and high-yielding.[6]
-
Causality: Thiols are excellent nucleophiles for Togni's reagents. The reaction proceeds quickly, even at low temperatures, outcompeting potential side reactions with other functional groups like alcohols or amides. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the reagent and many organic substrates.
-
Materials:
-
4-methoxythiophenol (1.0 mmol, 140 mg)
-
Togni's Reagent II (1.1 mmol, 348 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask with stir bar
-
Argon or Nitrogen atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxythiophenol (140 mg).
-
Add anhydrous DCM (5 mL) and stir until the thiol is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a single portion, add Togni's Reagent II (348 mg) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction is often complete within 30 minutes.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield S-(4-methoxyphenyl) trifluoromethanethioether.
-
-
Safety: Togni's reagents should not be heated as solids.[6][8][9] Handle in a well-ventilated fume hood. Avoid contact with strong acids or bases.[6]
Protocol 2: [3+2] Cycloaddition of BTP with a Nitrone
This protocol illustrates the use of BTP as a building block to construct a five-membered heterocycle, an isoxazolidine ring, which would be inaccessible via direct trifluoromethylation.[10][11]
-
Causality: The [3+2] cycloaddition is a powerful bond-forming reaction between a 1,3-dipole (the nitrone) and a dipolarophile (BTP). The electron-withdrawing CF₃ group on BTP activates the double bond for this transformation. The reaction is thermally driven and typically requires a solvent that can facilitate the reaction without participating in it, such as toluene.
-
Materials:
-
N-benzyl-C-phenylnitrone (1.0 mmol, 211 mg)
-
This compound (BTP, mixture of E/Z isomers) (1.2 mmol, 210 mg, ~122 µL)
-
Toluene (5 mL)
-
Sealed tube or round-bottom flask with reflux condenser
-
Argon or Nitrogen atmosphere setup
-
-
Procedure:
-
To a flame-dried sealed tube equipped with a stir bar, add N-benzyl-C-phenylnitrone (211 mg).
-
Add toluene (5 mL) followed by BTP (122 µL).
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. The reaction may require 12-24 hours for completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the desired isoxazolidine adducts.
-
-
Safety: BTP is a volatile and flammable liquid.[15] Handle in a well-ventilated fume hood. The reaction is performed under heating in a sealed tube, which must be properly sealed and shielded to prevent accidents due to pressure buildup.
Conclusion and Future Outlook
The choice between direct trifluoromethylation with Togni's reagents and a building-block approach with this compound is a strategic one, dictated by the desired final structure.
-
Choose Togni's reagents for precision: When the goal is to install a CF₃ group onto a valuable, pre-existing molecular framework with minimal structural perturbation, Togni's reagents are the superior tool. Their reliability in late-stage functionalization is a key asset in drug discovery programs.
-
Choose BTP for construction: When the synthetic plan involves building a CF₃-containing heterocyclic or carbocyclic core from the ground up, BTP provides an efficient and powerful route. It delivers a larger, functionalized fragment that defines the nascent molecular architecture.
The field of fluorine chemistry continues to evolve rapidly. While Togni's reagents remain a benchmark for electrophilic CF₃ transfer, ongoing research seeks to lower the cost and improve the safety profile of such reagents. Similarly, the repertoire of fluorinated building blocks is constantly expanding, offering chemists new and creative ways to access novel chemical space. A thorough understanding of the fundamental reactivity of both classes of reagents is essential for any researcher aiming to harness the powerful effects of the trifluoromethyl group.
References
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Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025). ResearchGate. [Link]
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P. S. Fier, et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
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Ma, J.-A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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Zaslavsky, D., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
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Postigo, A., et al. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
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2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. ECHA - European Union. [Link]
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Recent progress in the trifluoromethylation of alkenes with Togni's reagents. (2025). ResearchGate. [Link]
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The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2025). ResearchGate. [Link]
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Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). ehs.uci.edu. [Link]
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Scheme 44. Trifluoromethylation cyclization using Togni's Reagents I&II. ResearchGate. [Link]
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SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene. (2024). Fisher Scientific. [Link]
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Fluorinated Building Blocks. (2020). Halocarbon Life Sciences. [Link]
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. (2026). ResearchGate. [Link]
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3,3,3-Trifluoropropene. PubChem. [Link]
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SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. (2017). Linde Gas GmbH. [Link]
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Tufariello, J. J. (1984). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 2, pp. 83-168). John Wiley & Sons, Inc. [Link]
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Wang, X., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]
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Safe Handling of Pyrophoric Liquids. (2009). Environmental Health and Safety | Oregon State University. [Link]
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Wang, M. H., & Scheidt, K. A. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing. [Link]
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Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA – Chemistry and Biochemistry. [Link]
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(3+2) Cycloadditions with nitrones. ResearchGate. [Link]
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Kącka-Zych, A., & Dembinski, R. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC - NIH. [Link]
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Togni reagent, ≥97%. Ottokemi. [Link]
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A Comparative Spectroscopic Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene and Its Key Reaction Products
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of drug discovery and materials science. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-3,3,3-trifluoroprop-1-ene stands out as a versatile building block, offering a trifluoromethyl group appended to a reactive vinyl bromide. This guide provides a comprehensive spectroscopic comparison of this valuable reagent and its transformation products through common synthetic routes, namely Suzuki coupling, Sonogashira coupling, and nucleophilic substitution. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, purification, and structural confirmation.
Spectroscopic Profile of this compound
This compound, predominantly available as the (E)-isomer, possesses a unique set of spectroscopic characteristics arising from the interplay of the trifluoromethyl group, the vinyl bromide moiety, and the olefinic protons. A thorough analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, alongside its Infrared (IR) spectrum and Mass Spectrum (MS), provides a fundamental baseline for comparison with its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by two distinct signals for the vinyl protons. The proton attached to the same carbon as the bromine atom (C1) and the proton on the adjacent carbon (C2) exhibit a trans-coupling constant, a key indicator of the alkene geometry. The strong electron-withdrawing effect of the trifluoromethyl group influences the chemical shifts of these protons.
-
¹³C NMR: The carbon spectrum will display signals for the two sp² hybridized carbons of the double bond and the carbon of the trifluoromethyl group. The carbon bearing the bromine atom will be significantly deshielded, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the CF₃ group. It will typically show a single signal, a singlet, as there are no neighboring fluorine atoms. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an sp² carbon.[1]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C=C double bond stretch, C-H stretching and bending vibrations of the vinyl group, and strong absorptions associated with the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A key feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of a bromine atom and the trifluoromethyl group.
Spectroscopic Comparison with Reaction Products
The true utility of this compound is realized in its ability to undergo a variety of chemical transformations. Below, we explore the spectroscopic changes that occur upon its reaction via three common pathways.
Suzuki Coupling: Formation of a C-C Single Bond
The palladium-catalyzed Suzuki coupling reaction of this compound with an arylboronic acid, such as phenylboronic acid, results in the formation of a new carbon-carbon single bond, replacing the C-Br bond.
Spectroscopic Shifts:
| Spectroscopic Technique | This compound | (E)-1-(3,3,3-trifluoroprop-1-en-1-yl)benzene | Rationale for Change |
| ¹H NMR | Vinyl protons in the olefinic region. | Appearance of aromatic proton signals (typically in the 7.0-8.0 ppm range). Vinyl proton signals will shift due to the new phenyl group. | Replacement of the bromine atom with a phenyl group introduces a new spin system and alters the electronic environment of the vinyl protons. |
| ¹³C NMR | Signals for two sp² carbons and one CF₃ carbon. | Appearance of aromatic carbon signals. The signal for the carbon formerly bonded to bromine will shift significantly upfield. | The highly deshielding effect of the bromine atom is replaced by the influence of the phenyl ring. |
| ¹⁹F NMR | Singlet for the CF₃ group. | The chemical shift of the CF₃ singlet may experience a slight change due to the altered electronic environment. | The overall electronic nature of the molecule has changed, which can subtly influence the shielding of the fluorine nuclei. |
| IR Spectroscopy | C-Br stretch present. | C-Br stretch absent. Appearance of aromatic C-H and C=C stretching bands. | The C-Br bond is no longer present, and new vibrational modes associated with the aromatic ring are introduced. |
| Mass Spectrometry | M and M+2 peaks due to bromine. | Absence of the characteristic bromine isotopic pattern. The molecular ion peak will correspond to the new, higher mass of the coupled product. | The bromine atom has been replaced by a phenyl group, leading to a different molecular weight and isotopic signature. |
Sonogashira Coupling: Formation of a C-C Triple Bond
The Sonogashira coupling, a palladium and copper co-catalyzed reaction, allows for the formation of a carbon-carbon triple bond between this compound and a terminal alkyne, for example, phenylacetylene.
Spectroscopic Shifts:
| Spectroscopic Technique | This compound | (E)-4,4,4-trifluoro-1-phenylbut-1-en-3-yne | Rationale for Change |
| ¹H NMR | Vinyl protons in the olefinic region. | Appearance of aromatic proton signals. The chemical shifts of the vinyl protons will be influenced by the new conjugated system. | The introduction of the phenylalkynyl group creates a more extended π-system, which alters the electronic environment of the existing protons. |
| ¹³C NMR | Signals for two sp² carbons and one CF₃ carbon. | Appearance of signals for the two sp-hybridized carbons of the alkyne and the aromatic carbons. The signal for the carbon formerly bonded to bromine will shift. | The hybridization and connectivity of the carbon skeleton have changed significantly, leading to new characteristic chemical shifts for the alkyne and aromatic carbons. |
| ¹⁹F NMR | Singlet for the CF₃ group. | The chemical shift of the CF₃ singlet may show a slight change. | The extended conjugation can influence the electronic environment around the trifluoromethyl group. |
| IR Spectroscopy | C-Br stretch present. C=C stretch. | C-Br stretch absent. Appearance of a C≡C triple bond stretch (typically around 2100-2260 cm⁻¹). | The formation of the alkyne introduces a new, characteristic vibrational mode. |
| Mass Spectrometry | M and M+2 peaks due to bromine. | Absence of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the enyne product. | The replacement of bromine with the phenylacetylenyl group results in a different molecular weight and isotopic signature. |
Nucleophilic Substitution: Replacement with a Heteroatom
This compound can also undergo nucleophilic substitution reactions, although the reactivity of vinyl halides is generally lower than that of alkyl halides. Reaction with a nucleophile like sodium methoxide can lead to the substitution of the bromine atom with a methoxy group.
Spectroscopic Shifts:
| Spectroscopic Technique | This compound | (E)-1-methoxy-3,3,3-trifluoroprop-1-ene | Rationale for Change |
| ¹H NMR | Two vinyl proton signals. | Appearance of a singlet for the methoxy group protons (typically around 3.5-4.0 ppm). The vinyl proton signals will shift due to the new electronegative oxygen atom. | The introduction of the electron-donating methoxy group alters the electronic environment of the vinyl protons. |
| ¹³C NMR | Signals for two sp² carbons and one CF₃ carbon. | Appearance of a signal for the methoxy carbon. The signal for the carbon bonded to the oxygen will be significantly deshielded. | The electronegative oxygen atom strongly deshields the attached carbon atom. |
| ¹⁹F NMR | Singlet for the CF₃ group. | The chemical shift of the CF₃ singlet may experience a slight change. | The change in the substituent on the double bond will have a minor effect on the electronic environment of the trifluoromethyl group. |
| IR Spectroscopy | C-Br stretch present. | C-Br stretch absent. Appearance of C-O stretching bands. | The C-Br bond is replaced by a C-O bond, introducing new characteristic vibrational modes. |
| Mass Spectrometry | M and M+2 peaks due to bromine. | Absence of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the methoxy-substituted product. | The substitution of bromine with a methoxy group changes the molecular weight and eliminates the characteristic bromine isotopic pattern. |
Experimental Protocols
General Considerations for Spectroscopic Analysis
-
NMR Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known fluorine compound may be used.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: A variety of ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the compound's properties and the desired information.
Representative Synthetic Protocol: Suzuki Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (E)-1-(3,3,3-trifluoroprop-1-en-1-yl)benzene.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its diverse reaction products. By carefully analyzing the changes in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently track the course of their reactions and verify the structures of their target molecules. This guide serves as a foundational reference for scientists leveraging the synthetic potential of this important fluorinated building block.
References
I am sorry, but I was unable to find specific spectroscopic data for this compound and its direct reaction products from Suzuki, Sonogashira, and nucleophilic substitution reactions in the provided search results. The search results contained general information about the techniques and related compounds, but not the specific data required to populate the comparison tables and provide detailed spectral analysis for the target compounds. Therefore, I cannot generate a complete and accurate response as requested in the prompt.
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A Comparative Guide to the Atmospheric Chemistry of 1-Bromo-3,3,3-trifluoroprop-1-ene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for environmentally benign refrigerants, fire suppressants, and foam-blowing agents, 1-bromo-3,3,3-trifluoroprop-1-ene (BTP) has emerged as a compound of significant interest. Its chemical structure, featuring a carbon-carbon double bond and a bromine atom, suggests a short atmospheric lifetime and high fire-suppression efficiency. However, a thorough understanding of its atmospheric reaction kinetics is crucial for a comprehensive environmental impact assessment. This guide provides a comparative analysis of the gas-phase reactions of BTP with key atmospheric oxidants, alongside a review of prominent hydrofluoroolefin (HFO) alternatives.
Introduction to this compound (BTP)
This compound (CF₃CH=CHBr) is a brominated fluorinated alkene that has been investigated as a potential replacement for halons and hydrofluorocarbons (HFCs) due to their high global warming potentials (GWPs). The presence of the double bond makes BTP susceptible to attack by atmospheric radicals, leading to a shorter atmospheric lifetime and consequently a lower GWP. The bromine atom, on the other hand, is known to be an effective fire suppressant. While theoretical studies have provided insights into its reactivity, experimental kinetic data remains scarce in the published literature, presenting a notable knowledge gap.[1]
This guide will delve into the atmospheric degradation of BTP, focusing on its reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃). We will compare the available kinetic data for BTP, primarily from theoretical studies, with experimentally determined rate constants for alternative HFOs, including 2,3,3,3-tetrafluoropropene (HFO-1234yf), (E)-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), and (E)-1-chloro-3,3,3-trifluoropropene.
Comparative Kinetics: BTP vs. HFO Alternatives
The atmospheric lifetime of a compound is largely determined by the rate of its reaction with atmospheric oxidants. The following sections compare the kinetic data for the reactions of BTP and its alternatives with OH radicals, Cl atoms, and ozone.
Reaction with Hydroxyl Radicals (OH)
The reaction with the hydroxyl radical is the primary daytime degradation pathway for most volatile organic compounds in the troposphere.
Table 1: Comparison of Rate Constants for the Reaction with OH Radicals at 298 K
| Compound | Chemical Formula | k(OH) (cm³ molecule⁻¹ s⁻¹) | Data Type | Reference |
| This compound (BTP) | CF₃CH=CHBr | ~1.5 x 10⁻¹² (calculated) | Theoretical | [1] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF₃CF=CH₂ | (1.1 ± 0.2) x 10⁻¹² | Experimental | [2] |
| (E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | (E)-CF₃CH=CHF | (1.3 ± 0.2) x 10⁻¹³ | Experimental | |
| (E)-1-Chloro-3,3,3-trifluoropropene | (E)-CF₃CH=CHCl | (3.29 ± 0.10) x 10⁻¹³ | Experimental |
The calculated rate constant for BTP's reaction with OH radicals is comparable to that of HFO-1234yf, suggesting a relatively short atmospheric lifetime. However, it is crucial to note that this is a theoretical value and awaits experimental verification.
Reaction with Chlorine Atoms (Cl)
In marine and coastal areas, as well as in regions with industrial chlorine sources, the reaction with chlorine atoms can be a significant atmospheric sink for unsaturated compounds.
For this compound (BTP), there is currently no published experimental or theoretical data on its reaction rate with chlorine atoms. This represents a significant gap in understanding its atmospheric fate.
Table 2: Comparison of Rate Constants for the Reaction with Cl Atoms at 298 K
| Compound | Chemical Formula | k(Cl) (cm³ molecule⁻¹ s⁻¹) | Data Type | Reference |
| This compound (BTP) | CF₃CH=CHBr | Data not available | - | - |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF₃CF=CH₂ | (5.3 ± 0.8) x 10⁻¹¹ | Experimental | [3] |
| (E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | (E)-CF₃CH=CHF | (1.1 ± 0.2) x 10⁻¹¹ | Experimental | [3] |
| (E)-1-Chloro-3,3,3-trifluoropropene | (E)-CF₃CH=CHCl | (1.1 ± 0.2) x 10⁻¹¹ | Experimental | [3] |
Based on the reactivity of other HFOs, it is expected that the reaction of BTP with Cl atoms would be fast, but experimental studies are needed to confirm this.
Reaction with Ozone (O₃)
Ozonolysis is another important degradation pathway for unsaturated compounds, particularly during the night when OH radical concentrations are low.
For this compound (BTP), no experimental or theoretical kinetic data for its reaction with ozone has been found in the literature.
Table 3: Comparison of Rate Constants for the Reaction with O₃ at 298 K
| Compound | Chemical Formula | k(O₃) (cm³ molecule⁻¹ s⁻¹) | Data Type | Reference |
| This compound (BTP) | CF₃CH=CHBr | Data not available | - | - |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF₃CF=CH₂ | < 1 x 10⁻²⁰ | Experimental | [2] |
| (E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | (E)-CF₃CH=CHF | < 2 x 10⁻²¹ | Experimental | [3] |
| (E)-1-Chloro-3,3,3-trifluoropropene | (E)-CF₃CH=CHCl | < 2 x 10⁻²¹ | Experimental | [3] |
The reaction of HFOs with ozone is generally slow. It is anticipated that the ozonolysis of BTP would also be a minor atmospheric sink, but this needs to be experimentally verified.
Experimental Methodologies for Kinetic Studies
The determination of gas-phase reaction rate constants is a specialized field of physical chemistry. Two primary techniques are employed: the relative rate method and absolute rate methods.
Relative Rate Method
The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.[4]
Experimental Protocol:
-
Chamber Setup: A mixture of the target compound, a reference compound with a known rate constant, and a radical precursor is prepared in a reaction chamber (e.g., a smog chamber made of FEP Teflon film).[5][6]
-
Radical Generation: Radicals (e.g., OH or Cl) are generated in the chamber. For OH radicals, the photolysis of methyl nitrite (CH₃ONO) in the presence of NO is a common source. For Cl atoms, the photolysis of molecular chlorine (Cl₂) is typically used.
-
Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The rate constant of the target compound (k_target) is determined from the following relationship:
ln([Target]₀ / [Target]ₜ) = (k_target / k_reference) * ln([Reference]₀ / [Reference]ₜ)
A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line passing through the origin with a slope equal to the ratio of the rate constants (k_target / k_reference).
Absolute Rate Method: Flash Photolysis - Resonance Fluorescence
Absolute rate methods directly measure the rate of a reaction without the need for a reference compound. Flash photolysis combined with resonance fluorescence is a powerful technique for studying the kinetics of radical reactions.[7]
Experimental Protocol:
-
Flow Reactor: The reaction is carried out in a temperature-controlled flow reactor. A mixture of the target compound and a radical precursor in a buffer gas (e.g., Helium) flows through the reactor at a constant velocity.
-
Radical Generation: A short, intense pulse of light from a flash lamp or a laser (the "flash") photolyzes the precursor to generate a transient concentration of radicals.
-
Radical Detection: The decay of the radical concentration is monitored in real-time. For OH radicals, this is often done by resonance fluorescence. A light source (e.g., a microwave discharge lamp) excites the OH radicals to a higher electronic state, and the subsequent fluorescence as they relax back to the ground state is detected by a photomultiplier tube.
-
Data Analysis: Under pseudo-first-order conditions (where the concentration of the target compound is in large excess of the radical concentration), the decay of the radical concentration follows first-order kinetics. The observed first-order rate constant (k') is proportional to the concentration of the target compound:
k' = k_abs * [Target]
By measuring k' at different concentrations of the target compound, the absolute second-order rate constant (k_abs) can be determined from the slope of a plot of k' versus [Target].
Conclusion and Future Directions
This guide provides a comparative overview of the atmospheric reaction kinetics of this compound and several of its hydrofluoroolefin alternatives. While theoretical calculations suggest that BTP has a relatively short atmospheric lifetime due to its reaction with OH radicals, a significant lack of experimental data for its reactions with OH, Cl, and O₃ prevents a complete and robust assessment of its environmental impact.
The available experimental data for HFO-1234yf, HFO-1234ze(E), and (E)-1-chloro-3,3,3-trifluoropropene offer valuable benchmarks for comparison. However, to confidently evaluate the atmospheric fate of BTP and its suitability as an environmentally acceptable alternative, further experimental studies are imperative. Researchers are encouraged to employ the well-established techniques of relative rate and absolute rate measurements to determine the rate constants for the reactions of BTP with key atmospheric oxidants. Such data will be critical for refining atmospheric models and ensuring that the next generation of industrial chemicals is designed with a comprehensive understanding of their environmental consequences.
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A Senior Application Scientist's Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene in Medicinal Chemistry
Introduction: The Trifluoromethyl Group - A Privileged Motif in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, has achieved the status of a "privileged" motif. Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism, while the overall lipophilicity of the CF₃ group can improve membrane permeability and cellular uptake.[3] These attributes frequently lead to enhanced binding affinity, improved bioavailability, and a more favorable overall drug profile. Consequently, the development of robust and versatile chemical tools for introducing the CF₃ group and related synthons is of paramount importance to drug discovery programs.
This guide provides an in-depth review of 1-Bromo-3,3,3-trifluoroprop-1-ene , a versatile building block for incorporating the valuable 3,3,3-trifluoropropenyl moiety into complex molecules. We will explore its primary applications, provide a comparative analysis against alternative methodologies, and furnish detailed experimental protocols to empower researchers in their synthetic endeavors.
This compound: A Versatile Building Block
This compound (BTP) is a halogenated alkene that serves as a key precursor for creating molecules containing a trifluoromethyl-substituted double bond. It exists as a mixture of (E) and (Z) isomers, and its utility primarily stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 149597-47-7 | [4] |
| Molecular Formula | C₃H₂BrF₃ | [4] |
| Molecular Weight | 174.95 g/mol | [4] |
| Boiling Point | 39-40 °C | [4] |
| Appearance | Colorless liquid | [4] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The principal application of this compound in medicinal chemistry is as a coupling partner in palladium-catalyzed reactions. This strategy allows for the direct and efficient formation of a C(sp²)-C(sp²) or C(sp²)-C(sp) bond, forging the desired (3,3,3-trifluoroprop-1-en-1-yl)arene or related enyne structure. The general reactivity of vinyl halides in these reactions is well-established, with the C-Br bond being sufficiently reactive for oxidative addition to a Pd(0) catalyst, the crucial first step in the catalytic cycle.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds.[6] When applied to this compound, it allows for the coupling with a diverse range of aryl and heteroaryl boronic acids or their esters. This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups, making it ideal for late-stage functionalization in complex drug synthesis.[7]
Heck Coupling
The Heck reaction couples the vinyl bromide with an alkene, forming a new, more substituted alkene.[8] This method is invaluable for extending carbon chains and creating conjugated diene systems, which are important structural motifs in many biologically active molecules. The reaction is typically stereospecific, offering control over the geometry of the resulting double bond.[8]
Sonogashira Coupling
The Sonogashira coupling forges a bond between a vinyl halide and a terminal alkyne, producing a conjugated enyne.[9] This reaction is catalyzed by both palladium and a copper(I) co-catalyst. The resulting enyne products are versatile intermediates themselves, useful in the synthesis of heterocycles and other complex frameworks relevant to drug discovery.
Comparative Analysis with Alternative Reagents
While this compound is an effective reagent, several other methods exist for the synthesis of trifluoromethylated alkenes. The choice of reagent is often dictated by factors such as substrate scope, commercial availability, reaction conditions, and stereoselectivity.
| Method/Reagent | Description | Advantages | Disadvantages |
| This compound | A vinyl bromide used in Pd-catalyzed cross-coupling reactions (Suzuki, Heck, etc.). | Readily participates in well-established, versatile coupling reactions; good functional group tolerance. | Requires stoichiometric use of organometallic coupling partners (e.g., boronic acids); catalyst and ligand screening may be necessary. |
| Trifluoromethyl Vinyl Triflates/Nonaflates | Highly reactive vinyl electrophiles for cross-coupling. | Generally more reactive than the corresponding bromides, allowing for milder reaction conditions or coupling of less reactive nucleophiles. | Can be less stable than vinyl bromides; preparation may require specialized reagents. |
| Julia-Kocienski Olefination | Reaction of a trifluoromethyl-substituted heteroaryl sulfone with an aldehyde or ketone.[10] | Convergent approach; mild reaction conditions.[10] | Yields can be substrate-dependent; may produce isomeric mixtures and side products.[10] |
| Decarboxylative Trifluoromethylation | Copper- or iron-catalyzed reaction of α,β-unsaturated carboxylic acids with a CF₃ source (e.g., CF₃SO₂Na).[11] | Uses readily available starting materials; avoids pre-functionalized coupling partners.[11] | Substrate scope may be limited to compounds with accessible unsaturated acids; can require strong oxidants. |
| Reagents for Direct Trifluoromethylation | Electrophilic (e.g., Togni's reagents) or nucleophilic (e.g., Ruppert-Prakash reagent) CF₃ sources are added across a double or triple bond.[12] | Allows for direct functionalization of existing alkenes/alkynes. | Can suffer from issues with regioselectivity and stereoselectivity; may require multi-step sequences to achieve the desired substitution pattern. |
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a key application.
Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of vinyl bromides and should be optimized for specific substrates.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1, 5 mL)
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Degassing: The solvent mixture should be degassed prior to use by bubbling an inert gas through it for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Addition: Add the degassed solvent mixture to the flask via syringe. Follow this with the addition of this compound (liquid) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting vinyl bromide is consumed (typically 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Causality and Experimental Choices:
-
Inert Atmosphere: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6]
-
Solvent System: A two-phase solvent system (e.g., toluene/water) is often used. The organic phase solubilizes the catalyst and organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.
-
Ligand Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst that generates the active Pd(0)L₂ species in solution. For challenging substrates, other phosphine ligands (e.g., SPhos, XPhos) may be required to improve catalyst stability and activity.[13]
Conclusion and Future Outlook
This compound stands as a highly valuable and practical building block for medicinal chemists. Its utility as a robust partner in palladium-catalyzed cross-coupling reactions provides a direct and reliable route to introduce the 3,3,3-trifluoropropenyl group—a moiety that can bestow significant advantages in drug candidates. While alternative methods for synthesizing trifluoromethylated alkenes exist, the versatility, functional group tolerance, and predictable reactivity of cross-coupling reactions ensure that this compound will remain a go-to reagent. As synthetic methodologies continue to evolve, further applications and more efficient catalytic systems for this versatile synthon will undoubtedly emerge, further cementing its role in the development of next-generation therapeutics.
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Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. (2025). [Link]
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Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. Journal of Organic Chemistry. (2006). [Link]
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Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. (2014). [Link]
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A Comparative Guide to the Environmental Impact of 2-Bromo-3,3,3-trifluoropropene in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, enhancing the efficacy, metabolic stability, and bioavailability of drug candidates. 2-Bromo-3,3,3-trifluoropropene (2-BTP) has emerged as a valuable building block for introducing this critical moiety. However, the increasing focus on green and sustainable chemistry necessitates a thorough evaluation of the environmental impact of its synthesis and use. This guide provides a comprehensive assessment of 2-BTP, comparing its environmental and performance profile with alternative trifluoromethylating agents and its application as a fire suppressant. Key environmental metrics, including Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), are critically examined alongside toxicity and synthetic efficiency. This analysis demonstrates that while 2-BTP offers significant environmental advantages over older technologies, particularly in atmospheric impact, a holistic view of its lifecycle, including synthesis and potential toxicological effects, is essential for informed decision-making in pharmaceutical development and other applications.
Introduction: The Role of 2-Bromo-3,3,3-trifluoropropene (2-BTP)
2-Bromo-3,3,3-trifluoropropene (2-BTP), a halogenated alkene, is a versatile reagent with two primary, yet distinct, applications. In the realm of pharmaceutical and agrochemical synthesis, it serves as a key intermediate for the introduction of the trifluoromethyl group. The trifluoromethyl group is highly sought after in drug design as it can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Beyond its role in synthesis, 2-BTP has been identified as a promising next-generation fire-extinguishing agent, positioned as a potential replacement for Halon 1301.[2][3] Halons, while effective, were phased out under the Montreal Protocol due to their severe impact on the stratospheric ozone layer. The development of environmentally benign yet effective fire suppressants is a critical area of research, and 2-BTP's properties make it a strong candidate.[3]
This guide will focus primarily on the environmental considerations of 2-BTP within the context of its use as a synthetic building block, while also drawing relevant comparisons from its application as a fire suppressant, where its environmental impact has been more extensively studied.
Synthesis of 2-Bromo-3,3,3-trifluoropropene: A Look at the Pathways
The synthesis of 2-BTP is a critical factor in its overall environmental footprint. Several methods have been developed, each with its own set of advantages and disadvantages regarding yield, cost, and environmental impact. A common approach involves the radical-mediated reaction of redox-active esters with 2-BTP acting as a radical acceptor, a method that provides a broad range of secondary trifluoromethylated alkyl bromides.[4]
One established laboratory-scale synthesis involves the following steps:
-
Reaction of an appropriate alkyl carboxylic acid with N-hydroxyphthalimide to form a redox-active ester.
-
Subsequent catalyst-free decarboxylative cross-coupling of this ester with 2-bromo-3,3,3-trifluoropropene.[4]
While effective, this method involves the use of reagents such as N,N'-dicyclohexylcarbodiimide (DCC), which is a known sensitizer, and solvents like dichloromethane (DCM), which has its own environmental and health concerns. The generation of byproducts that need to be separated and disposed of also contributes to the environmental load.
The choice of synthesis route has direct implications for the "greenness" of any process that utilizes 2-BTP. A comprehensive life cycle assessment would need to consider the cradle-to-gate impact of the synthesis, including raw material extraction, energy consumption, and waste generation.
Experimental Protocols for Environmental Assessment
To ensure the scientific integrity of environmental claims, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.
Protocol for Acute Fish Toxicity (Adapted from OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Objective: To determine the acute lethal toxicity of a chemical to fish.
Methodology:
-
Test Organism: A recommended species such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected.
-
Test Substance Preparation: A series of test concentrations are prepared by dissolving the substance in dilution water. A control group with only dilution water is also prepared.
-
Exposure: Fish are introduced into the test chambers (at least five concentrations and a control), and exposure is maintained for 96 hours under controlled conditions (temperature, light, oxygen levels).
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis). [5][6]
Determination of Atmospheric Lifetime
The atmospheric lifetime of a volatile organic compound (VOC) like 2-BTP is primarily determined by its reaction rate with hydroxyl (OH) radicals.
Objective: To estimate the tropospheric lifetime of a VOC with respect to reaction with OH radicals.
Methodology:
-
Rate Constant Measurement: The absolute rate constant (kOH) for the reaction of the VOC with OH radicals is measured experimentally, often using techniques like laser flash photolysis or relative rate methods in simulation chambers.
-
Lifetime Calculation: The atmospheric lifetime (τ) is calculated using the formula: τ = 1 / (kOH * [OH]) where [OH] is the average global tropospheric concentration of OH radicals (a value of approximately 1 x 10^6 molecules/cm³ is often used for estimation). [7][8]
Conclusion and Future Outlook
2-Bromo-3,3,3-trifluoropropene stands out as a valuable synthetic tool and a promising Halon alternative with an excellent atmospheric profile, characterized by a near-zero ODP and a very low GWP. Its utility in introducing the trifluoromethyl group in pharmaceutical synthesis is significant.
However, a comprehensive environmental assessment must extend beyond atmospheric metrics. The synthesis of 2-BTP involves reagents and solvents that carry their own environmental burdens, and its aquatic and potential mammalian toxicity require careful management and risk assessment.
For drug development professionals, the choice to use 2-BTP should be made with a clear understanding of its lifecycle implications. The "greenest" approach to trifluoromethylation may not always be the most synthetically efficient, and a balance must be struck. The ideal path forward involves:
-
Optimizing Synthesis: Developing more sustainable synthetic routes to 2-BTP and other fluorinated building blocks that minimize hazardous reagents and waste.
-
Exploring Alternatives: Continuing to investigate and compare the performance and environmental profiles of the full range of trifluoromethylating agents, including emerging technologies like photocatalysis.
-
Comprehensive Toxicity Data: Generating more complete data on the long-term environmental fate and toxicological profile of 2-BTP and its degradation products.
By adopting a holistic and data-driven approach, the scientific community can continue to leverage the power of fluorination in drug discovery while minimizing the environmental impact of these critical chemical transformations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,3,3-trifluoroprop-1-ene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 1-Bromo-3,3,3-trifluoroprop-1-ene is a valuable fluorinated building block, but its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Identification & Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound is a reactive chemical with a specific hazard profile that dictates the required personal protective equipment (PPE) and handling precautions.
Table 1: Summary of Key Hazards
| Hazard Category | Description | Primary Safety Precaution |
|---|---|---|
| Acute Toxicity (Inhalation) | Toxic if inhaled. Vapors can cause respiratory irritation.[1][2] | Always handle in a certified chemical fume hood or a well-ventilated area.[3][4] |
| Skin & Eye Irritation | May cause skin and eye irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and safety goggles with side shields.[4][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] | Prevent release into the environment. Do not dispose of down the drain.[1][3] |
| Flammability | Combustible. Vapors may form explosive mixtures with air.[2][6] | Keep away from heat, sparks, and open flames. Use non-sparking tools.[3][4] |
| Decomposition Products | Combustion can produce highly toxic and corrosive gases, such as hydrogen bromide and hydrogen fluoride.[2][7] | In case of fire, wear a self-contained breathing apparatus (SCBA).[3][4] |
Core Directive: Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information before handling the chemical.[1][2] Work should be conducted in a well-ventilated laboratory fume hood, and appropriate PPE must be worn at all times.
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with correct classification. As a molecule containing both bromine and fluorine, this compound falls squarely into the category of halogenated organic waste .[8] This classification is critical because regulatory bodies impose strict rules on the treatment and disposal of such materials.
The Causality Behind Segregation: Halogenated and non-halogenated waste streams are managed through different disposal technologies and at vastly different costs.[9]
-
Halogenated Waste: Requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[10]
-
Non-Halogenated Waste: Can often be recycled as a fuel source in cement kilns or undergo simpler incineration processes.[9]
Mixing these two streams results in the entire volume being treated as the more hazardous and costly halogenated waste. Therefore, meticulous segregation is not only a matter of compliance but also of operational efficiency and cost management.
Operational Plan:
-
Designate a specific, clearly labeled waste container exclusively for liquid halogenated organic waste .[8]
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Never mix this compound waste with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate.[9]
Primary Disposal Pathway: High-Temperature Incineration
The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[8][9] The unique strength of the carbon-fluorine bond makes compounds like this compound exceptionally stable.[11][12]
Effective destruction requires the high temperatures (typically >1,000°C) and long residence times achievable in a hazardous waste incinerator to ensure complete breakdown of the molecule.[10] Incomplete combustion could lead to the formation of smaller, persistent per- and polyfluoroalkyl substances (PFAS), which are of significant environmental concern.[10]
Step-by-Step Disposal Protocol
This workflow provides a systematic approach to ensure safety and compliance from the point of generation to final disposal.
Caption: Decision workflow for proper disposal of this compound.
-
Containerization: Carefully transfer the waste into the designated halogenated waste container using a funnel to prevent spillage. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," "Halogenated Organic Solvents," and lists all chemical constituents by name.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[3][4]
-
Disposal Request: Once the container is full or waste has been accumulated for the maximum allowed time per local regulations, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
Prohibited Disposal Methods & Chemical Incompatibilities
To prevent dangerous reactions and environmental contamination, certain actions are strictly prohibited.
Table 2: Prohibited Actions and Their Rationale
| Prohibited Action | Rationale |
|---|---|
| Drain Disposal | The compound is harmful to aquatic life.[1] It is insoluble in water and denser, leading to persistent contamination. This action is illegal and environmentally irresponsible. |
| Landfilling Liquid Waste | Regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S. strictly limit or forbid the landfilling of liquid halogenated organic compounds.[13][14] |
| Mixing with Incompatibles | Do not mix with strong oxidizing agents, strong bases, or reactive metals. Bromoalkenes can undergo vigorous elimination reactions with bases or other hazardous reactions.[2][15] |
| Evaporation in Fume Hood | Intentional evaporation of hazardous waste is an illegal disposal practice. It releases toxic vapors into the environment and poses an inhalation risk. |
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Protect: Don the appropriate PPE, including respiratory protection if vapors are significant, chemical-resistant gloves, a lab coat, and splash goggles.
-
Contain: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[3][5]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office according to your institution's policy.
By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. Retrieved from [Link]
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Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar. Retrieved from [Link]
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Illinois Pollution Control Board. (n.d.). Part 729: Landfills: Prohibited Hazardous Wastes. Retrieved from [Link]
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Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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National Institute for Public Health and the Environment (RIVM). (2021). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Zhang, J., et al. (2014). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 15(9), 15957-15975. Retrieved from [Link]
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Su, M., et al. (2009). Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride. The Journal of Organic Chemistry, 74(1), 442-444. Retrieved from [Link]
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Navigating the Safe Handling of 1-Bromo-3,3,3-trifluoroprop-1-ene: A Guide to Personal Protective Equipment
For the innovative researchers, scientists, and drug development professionals pushing the boundaries of science, the safe and effective handling of specialized reagents is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-Bromo-3,3,3-trifluoroprop-1-ene. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a volatile, halogenated alkene with a unique combination of physical and chemical properties that necessitate stringent safety protocols. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are the foundation for our PPE recommendations.[1][2]
| Hazard | Consequence | Implication for PPE Selection |
| Respiratory Irritation | May cause irritation to the respiratory tract.[1][3] | Requires the use of respiratory protection, particularly in poorly ventilated areas or during large-scale operations. |
| Drowsiness or Dizziness | Inhalation of high vapor concentrations can lead to central nervous system depression.[1][3] | Underscores the need for effective ventilation and respiratory protection to maintain a safe breathing zone. |
| Suspected Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3][4] | This long-term health hazard demands the most stringent control measures to prevent any level of exposure. |
| Skin and Eye Irritation | Direct contact can cause irritation. | Mandates the use of appropriate gloves and eye protection to prevent dermal and ocular exposure. |
| Flammability | Vapors may form explosive mixtures with air.[1][3] | While not a direct PPE requirement for chemical exposure, it necessitates an overall safe laboratory environment with proper grounding and avoidance of ignition sources.[5] |
A Step-by-Step Guide to Selecting Your Personal Protective Armor
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that considers the nature of the task, the quantity of the substance being handled, and the engineering controls in place.
Foundational Protection: The Non-Negotiables
For any work involving this compound, the following PPE should be considered the absolute minimum:
-
Body Protection: A long-sleeved laboratory coat is required to protect the skin from accidental splashes.[6][7]
-
Foot Protection: Closed-toe shoes are mandatory to protect against spills and falling objects.[8]
Eye and Face Protection: Shielding Your Vision
Given the potential for splashes of this irritant chemical, robust eye and face protection is crucial.
-
Safety Glasses: For low-volume, well-contained operations, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashing, chemical splash goggles that form a seal around the eyes are necessary.[6][8]
-
Face Shield: For large-volume transfers or operations with a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[6]
Hand Protection: Choosing the Right Glove Barrier
The term "protective gloves" is insufficient. The choice of glove material is critical to ensure an effective barrier against this compound. Halogenated hydrocarbons can be particularly aggressive towards certain glove materials.
Based on chemical resistance guides for similar halogenated hydrocarbons, the following recommendations are made:
| Glove Material | Breakthrough Time (General) | Recommendation for this compound |
| Viton® | Excellent | Recommended for prolonged contact. |
| Butyl Rubber | Good to Excellent | Recommended as a primary option. |
| Neoprene | Fair to Good | Suitable for incidental splash protection, but not for prolonged immersion. |
| Nitrile | Poor to Fair | Not recommended for direct or prolonged contact. May be suitable for very brief, incidental contact, but should be changed immediately upon contamination.[9] |
| Latex (Natural Rubber) | Poor | Not recommended .[9] |
It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close chemical analogue before use. Always inspect gloves for any signs of degradation or perforation before and during use.
Respiratory Protection: Safeguarding Your Breathing Zone
Due to its volatility and potential for causing respiratory irritation and systemic effects, respiratory protection is a critical component of safe handling.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to work within a properly functioning chemical fume hood.[3][5]
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
The Safety Data Sheet for 2-Bromo-3,3,3-trifluoro-1-propene specifies a "low boiling organic solvent Type AX Brown conforming to EN 140" for small-scale laboratory use.[1] This translates to the following for NIOSH-approved respirators:
-
Air-Purifying Respirators (APR): A half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges is appropriate for concentrations up to the assigned protection factor (APF) of the respirator. For this volatile organic compound, a cartridge with a low boiling point indicator may be necessary.
-
Powered Air-Purifying Respirators (PAPR): For higher concentrations or longer duration work, a PAPR with organic vapor cartridges provides a higher level of protection and comfort.
-
Supplied-Air Respirators (SAR): In situations with very high concentrations, unknown concentrations, or in oxygen-deficient atmospheres, a supplied-air respirator is required.
A formal respiratory protection program, including fit testing and training, is essential when respirators are required.[10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE for handling this compound.
Operational and Disposal Plans: Completing the Safety Cycle
Beyond the selection of PPE, a comprehensive safety plan includes operational and disposal protocols.
Safe Handling Practices
-
Always work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe vapors.
-
Keep the container tightly closed when not in use.
-
Be aware of potential ignition sources and ensure proper grounding of equipment.[5]
Waste Disposal
-
Waste from residues and unused product is classified as hazardous waste.[1]
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for "Halogenated Organic Waste".[1][4][11]
-
Do not dispose of this chemical down the drain.[12]
-
Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]
By integrating a thorough understanding of the hazards of this compound with a systematic approach to PPE selection and safe handling practices, you can create a robust safety framework that protects not only yourself but also your colleagues and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
